molecular formula C15H11NO2 B1333059 3-hydroxy-2-phenylquinolin-4(1H)-one CAS No. 31588-18-8

3-hydroxy-2-phenylquinolin-4(1H)-one

Cat. No.: B1333059
CAS No.: 31588-18-8
M. Wt: 237.25 g/mol
InChI Key: CVNJPJCBBHOAGM-UHFFFAOYSA-N
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Description

3-hydroxy-2-phenylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hydroxy-2-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-13(15(14)18)10-6-2-1-3-7-10/h1-9,18H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNJPJCBBHOAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377222
Record name 3-Hydroxy-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31588-18-8
Record name 3-Hydroxy-2-phenylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Biological Activities of 3-Hydroxy-2-phenylquinolin-4(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxy-2-phenylquinolin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antimicrobial, and antioxidant properties. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying molecular interactions and research methodologies.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-oneA549 (Lung)0.0298[1]
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-oneMDA-MB (Breast)0.0338[1]
6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-oneMycobacterium tuberculosis H37Ra3.2[2]
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFR-TK0.00137[3]
PVHD121 (a quinazoline derivative)A549 (Lung)0.1 - 0.3[4]
PVHD121 (a quinazoline derivative)NCI-H460 (Lung)0.1 - 0.3[4]
PVHD121 (a quinazoline derivative)HCT116 (Colon)0.1 - 0.3[4]
PVHD121 (a quinazoline derivative)MCF7 (Breast)0.1 - 0.3[4]
PVHD121 (a quinazoline derivative)PC3 (Prostate)0.1 - 0.3[4]
PVHD121 (a quinazoline derivative)HeLa (Cervical)0.1 - 0.3[4]
Signaling Pathways in Anticancer Activity

EGFR Signaling Pathway Inhibition:

Many quinolinone derivatives exert their anticancer effects by targeting the EGFR signaling pathway, which is often hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinolinone 3-Hydroxy-2-phenyl- quinolin-4(1H)-one Derivative Quinolinone->EGFR Inhibition

EGFR signaling pathway inhibition.

Induction of Apoptosis:

These derivatives can also trigger programmed cell death, or apoptosis, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis Quinolinone 3-Hydroxy-2-phenyl- quinolin-4(1H)-one Derivative Quinolinone->DeathReceptor Activates Quinolinone->Bax Upregulates Quinolinone->Bcl2 Downregulates

Induction of apoptosis pathways.

Antimicrobial Activity

The quinolinone core is also a key pharmacophore in a number of antibacterial and antifungal agents. Derivatives of this compound have shown promising activity against a variety of pathogenic microorganisms. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication and repair.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-methylbenzofuro[3,2-b]quinoline derivativeEnterococcus faecium (vancomycin-resistant)4[3]
2-sulfoether-4-quinolone derivativeStaphylococcus aureus0.8 µM[3]
2-sulfoether-4-quinolone derivativeBacillus cereus1.61 µM[3]
Quinoline-thiazole derivative (4j)Candida parapsilosis<0.06[5]
Quinoline-thiazole derivative (4m)Candida spp.0.24[5]
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1)S. aureus (MRSA)4-8[6]
Chroman-4-one derivative (1)Staphylococcus epidermidis128[7]
Chroman-4-one derivative (1)Pseudomonas aeruginosa128[7]
Chroman-4-one derivative (1)Candida albicans64[7]

Antioxidant Activity

Several this compound derivatives have been reported to possess significant antioxidant properties. The presence of the hydroxyl group on the quinolinone ring is believed to contribute to their radical scavenging ability.

Quantitative Antioxidant Activity Data

The antioxidant potential of these derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

Compound/DerivativeAntioxidant AssayIC50 (µM)Reference
Polyphenolic quinazolin-4(3H)-one derivative (5a)ABTS˙+Lower than Trolox and Ascorbic Acid[8]
Polyphenolic quinazolin-4(3H)-one derivative (5c)ABTS˙+Lower than Trolox and Ascorbic Acid[8]
Polyphenolic quinazolin-4(3H)-one derivative (5d)ABTS˙+Lower than Trolox and Ascorbic Acid[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of the this compound core involves the condensation of anilines with diethyl malonate, followed by cyclization and subsequent modifications.

Example Protocol: Conrad-Limpach reaction [9]

  • Step 1: Synthesis of Enamine Intermediate:

    • Dissolve aniline (1 equivalent) and diethyl acetonedicarboxylate (1 equivalent) in ethanol.

    • Reflux the mixture for 6 hours.

    • Remove the solvent under reduced pressure to obtain the enamine intermediate.

  • Step 2: Cyclization:

    • Dissolve the enamine intermediate in a high-boiling point solvent such as 1,2-dichlorobenzene.

    • Heat the solution to a high temperature (e.g., 250 °C) for a short period (e.g., 15-30 minutes) to induce cyclization.

    • Cool the reaction mixture and collect the precipitated product by filtration.

Workflow for Synthesis of Derivatives:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Core cluster_derivatization Derivatization Aniline Aniline Condensation Condensation Aniline->Condensation Malonate Diethyl Malonate Malonate->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization High-Temperature Cyclization Enamine->Cyclization Core 3-Hydroxy-2-phenyl- quinolin-4(1H)-one Core Cyclization->Core Derivatization Substitution Reactions (e.g., at N1, C3) Core->Derivatization Derivatives Biologically Active Derivatives Derivatization->Derivatives

General synthesis workflow.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate containing growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

  • Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound and a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent anticancer, antimicrobial, and antioxidant activities, highlighting their potential for further investigation and drug development. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers in the field to design and synthesize new derivatives with enhanced biological profiles. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

discovery and synthesis of novel quinolinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthesis of Novel Quinolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone and its related scaffolds are a critical class of nitrogen-containing heterocyclic compounds foundational to numerous natural products and pharmacologically active molecules.[1] Found in various plants, fungi, and bacteria, these compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[1][2] The quinolinone core is a "privileged structure" in medicinal chemistry, frequently utilized as a building block in the development of new pharmaceuticals.[3] The therapeutic potential of this structural class is underscored by the number of quinoline-based drugs approved by the FDA, such as the anticancer agents bosutinib and lenvatinib.[1]

Since the discovery of nalidixic acid, the first quinolone antibiotic, extensive research has led to the synthesis of numerous derivatives with exceptional pharmacology.[4] Beyond their well-known antibacterial action, quinolinones have a broad spectrum of diverse biological activities, making them a subject of intense research in the quest for novel therapeutic agents.[4][5] This technical guide provides an in-depth overview of the core processes involved in the , summarizing quantitative data, detailing experimental protocols, and visualizing key workflows and mechanisms of action.

Discovery of Novel Quinolinone Compounds

The discovery of new quinolinone compounds follows two primary pathways: isolation from natural sources and rational design through synthetic chemistry.

Natural Product Discovery

Natural product discovery campaigns continue to identify new quinolinone alkaloids from sources like plants and endophytic fungi, which are microorganisms that live within plant tissues.[1] This process involves a well-established, multi-step workflow from the source organism to a purified, novel compound.[1]

G start Source Collection (e.g., Endophytic Fungi) extraction Extraction with Organic Solvents start->extraction fractionation Chromatographic Fractionation (e.g., Column Chromatography) extraction->fractionation bioassay Bioassay-Guided Screening fractionation->bioassay purification Purification of Active Fractions (e.g., HPLC) bioassay->purification Isolate Active Hits identification Structure Elucidation (NMR, MS) purification->identification end Novel Quinolinone Compound identification->end

Caption: Workflow for Natural Product Discovery of Quinolinones.
Synthetic Methodologies

The potent bioactivity of quinolinones has spurred significant research into advanced synthetic methodologies, providing a continuous pipeline of new chemical entities for drug development.[1] Numerous classical and modern methods have been developed for the synthesis of the quinolinone core.[6]

Several named reactions have been cornerstones of quinolinone synthesis for over a century.[6][7][8]

  • Gould-Jacobs Reaction: An important thermal cyclization method that produces the quinolin-4-one backbone from anilines and ethoxymethylenemalonic esters.[6][7]

  • Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can yield 4-quinolones at lower temperatures or 2-quinolones at higher temperatures.[9][10]

  • Camps Cyclization: An intramolecular reaction of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[11]

  • Friedländer Synthesis: Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][11]

  • Skraup Synthesis: A reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to form quinoline.[8][9]

G start Select Synthetic Route (e.g., Knorr, Gould-Jacobs) reagents Prepare Starting Materials (Anilines, β-ketoesters, etc.) start->reagents reaction Perform Cyclization Reaction (Acid/Base Catalysis, Heat) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Quinolinone Product characterization->end

Caption: General Experimental Workflow for Quinolinone Synthesis.

Recent advancements focus on improving efficiency, yield, and environmental friendliness. These include:

  • Metal-Catalyzed Reactions: Palladium-catalyzed carbonylation and copper-catalyzed cascade reactions offer efficient routes to functionalized quinolinones.[7][12]

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields.[10][13][14]

  • One-Pot Reactions: Combining multiple reaction steps into a single procedure enhances efficiency and sustainability.[15]

  • Oxidative Annulation: Strategies involving C-H bond activation and photo-induced cyclization are at the forefront of modern quinoline synthesis.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for a classical synthesis and a biological evaluation assay.

Protocol 1: Knorr Quinoline Synthesis of a 4-Substituted 2-Quinolinone

This method is effective for producing 2-hydroxyquinolines (which exist as the 2-quinolinone tautomer) from β-ketoanilides via acid-catalyzed cyclization.[10]

  • Reagent Preparation: To a glass vial, add the desired β-keto anilide (e.g., 200 mg).

  • Reaction Setup: Add polyphosphoric acid (PPA) (5-6 g) to the vial.

  • Cyclization Reaction: Heat the mixture to 80°C while stirring vigorously until fully homogenized (approx. 15-20 minutes).

  • Reaction Progression: Maintain the homogeneous mixture at 80°C for an additional 90 minutes to ensure complete cyclization.

  • Work-up: After cooling to room temperature, add crushed ice to the vial to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[10]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.[16]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, COLO 205) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinolinone compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

The biological activity of novel quinolinone compounds is quantified using metrics like the half-maximal inhibitory concentration (IC50) for enzymatic or cellular inhibition and the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.

Table 1: Anticancer and Enzyme Inhibitory Activity of Novel Quinolinone Derivatives
Compound IDTarget/Cell LineActivity TypeIC50 Value (µM)Reference
10a COLO 205 (Colorectal Cancer)Anticancer0.11[17]
10a HGFR (Kinase)Kinase Inhibition0.11[17]
10a MST1R (Kinase)Kinase Inhibition0.045[17]
D13 HeLa (Cervical Cancer)Anticancer1.34[16]
D13 Tubulin PolymerizationPolymerization Inhibition6.74[16]
5a Soybean Lipoxygenase (LOX)Enzyme Inhibition10.0[3]
30 Thrombin Receptor (PAR-1)Receptor Antagonism0.0063[18]
Table 2: Antimicrobial Activity of Novel Quinoline Derivatives
Compound IDBacterial StrainActivity TypeMIC Value (µg/mL)Reference
5d S. aureus RN4220Antibacterial0.25[19]
5d S. aureus MRSA26Antibacterial0.125[19]
5d E. coli ATCC25922Antibacterial4[19]
5d K. pneumoniae ATCC700603Antibacterial2[19]
5d A. baumannii ATCC19606Antibacterial8[19]

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is critical for drug development. Quinolinones exert their effects through various pathways.

Inhibition of Bacterial DNA Replication

The classic mechanism for quinolone antibiotics is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[20] These enzymes are crucial for managing DNA supercoiling during replication. By inhibiting their ligase activity, quinolones introduce double-strand DNA breaks, leading to bacterial cell death.[20]

G cluster_0 Bacterial Cell Quinolinone Quinolinone Compound Gyrase DNA Gyrase / Topoisomerase IV Quinolinone->Gyrase Inhibits DNA_supercoiled Supercoiled DNA (Replication Ready) Gyrase->DNA_supercoiled Induces Supercoiling DSB Double-Strand Breaks Gyrase->DSB Causes DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase Binds Replication DNA Replication DNA_supercoiled->Replication Death Cell Death Replication->Death Blocked DSB->Death

Caption: Mechanism of Action for Quinolone Antibiotics.
Anticancer Activity via Tubulin Polymerization Inhibition

Some novel quinolinone derivatives exhibit anticancer activity by interfering with microtubule dynamics.[16] Microtubules, polymers of α- and β-tubulin, are essential for cell division. By inhibiting the polymerization of tubulin into microtubules, these compounds can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death).[16]

Conclusion

The quinolinone scaffold remains an exceptionally valuable pharmacophore in modern drug discovery.[4][14] The continuous exploration of natural sources and the development of innovative, efficient synthetic strategies are expanding the chemical diversity of available quinolinone compounds.[1][13] Recent research has successfully identified novel derivatives with potent and specific activities against cancer cells, multi-drug resistant bacteria, and other therapeutic targets.[17][19] The integration of classical synthesis, modern catalytic methods, and robust biological screening provides a powerful platform for the discovery of next-generation quinolinone-based therapeutics. Future efforts will likely focus on creating hybrid molecules with dual modes of action and optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to advance promising candidates into clinical development.[14]

References

Structure-Activity Relationship of 2-Phenylquinolin-4(1H)-ones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-phenylquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a primary focus on their anticancer and antimicrobial properties. We have compiled and systematically organized quantitative data from numerous studies to elucidate the impact of various structural modifications on biological efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key biological assays and visualizing complex biological pathways and experimental workflows to facilitate a deeper understanding of the subject.

Introduction

Quinolinone derivatives, particularly the 2-phenyl substituted-4(1H)-ones, have garnered significant attention in the field of drug discovery due to their potent and diverse pharmacological activities. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The core structure, consisting of a quinolinone ring system with a phenyl group at the 2-position, offers a versatile template for chemical modifications. Understanding the relationship between these structural modifications and the resulting biological activity is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. This guide synthesizes the current knowledge on the SAR of 2-phenylquinolin-4(1H)-ones, presenting a structured overview of their biological evaluation and mechanisms of action.

Anticancer Activity

The anticancer potential of 2-phenylquinolin-4(1H)-one derivatives has been a major focus of research. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, often with IC50 values in the micromolar to nanomolar range. The mechanism of their anticancer action is frequently attributed to the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship for Anticancer Activity

The antiproliferative activity of 2-phenylquinolin-4(1H)-ones is significantly influenced by the nature and position of substituents on both the quinolinone core and the 2-phenyl ring.

  • Substitutions on the Quinolinone Ring: Modifications at various positions of the quinolinone nucleus have been explored. For instance, the presence of a 7-chloro substituent in some quinazolinone analogs has been shown to enhance cytotoxic effects.

  • Substitutions on the 2-Phenyl Ring: The substitution pattern on the 2-phenyl ring plays a crucial role in determining the anticancer potency. Electron-withdrawing and electron-donating groups at different positions have been systematically studied to optimize activity.

  • Substitutions at the N-1 Position: N-alkylation or N-arylation of the quinolinone ring can modulate the lipophilicity and steric properties of the molecule, thereby influencing its biological activity.

  • Modifications at the C-3 Position: Introduction of various substituents at the 3-position of the quinolinone ring has led to the discovery of potent anticancer agents.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 2-phenylquinolin-4(1H)-one derivatives against various human cancer cell lines.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a HHHA549 (Lung)0.1 - 0.3[1]
NCI-H460 (Lung)0.1 - 0.3[1]
HCT116 (Colon)0.1 - 0.3[1]
MCF7 (Breast)0.1 - 0.3[1]
PC3 (Prostate)0.1 - 0.3[1]
HeLa (Cervical)0.1 - 0.3[1]
17 ClHHA549 (Lung)0.027[1]
5d ---HCT116 (Colon)6.09[2]
HePG2 (Liver)2.39[2]
HeLa (Cervical)8.94[2]
MCF7 (Breast)4.81[2]
5h ---HCT116 (Colon)5.89[2]
HePG2 (Liver)6.74[2]
5p ---HCT116 (Colon)8.32[2]
HePG2 (Liver)9.72[2]
MCF7 (Breast)7.99[2]

Note: The structures for compounds 5d, 5h, and 5p are complex quinazolin-4(3H)-ones bearing urea functionality and are detailed in the referenced literature.

Antimicrobial Activity

In addition to their anticancer properties, 2-phenylquinolin-4(1H)-one derivatives have demonstrated promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial efficacy of these compounds is also dictated by their structural features. Key SAR observations include:

  • Lipophilicity: A balance in lipophilicity is often crucial for effective antimicrobial activity, enabling the compound to penetrate bacterial cell membranes.

  • Specific Substituents: The introduction of specific functional groups can enhance the interaction with bacterial targets. For instance, certain substitutions on the 2-phenyl ring have been shown to improve activity against specific bacterial strains.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-phenylquinoline derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureus64[3][4]
5a7 Escherichia coli128[3][4]

Note: The structures for compounds 5a4 and 5a7 are 2-phenyl-quinoline-4-carboxylic acid derivatives and are detailed in the referenced literature.

Experimental Protocols

Synthesis of 2-Phenylquinolin-4(1H)-one Derivatives

A general and efficient method for the synthesis of 4-phenylquinolin-2(1H)-one derivatives involves a one-pot reaction from N-acyl-o-aminobenzophenones using a base such as sodium hydride (NaH).

General Procedure:

  • To a solution of the appropriate N-acyl-o-aminobenzophenone in a suitable solvent (e.g., anhydrous THF or DMF), add NaH portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time until the reaction is complete (monitored by TLC).

  • If N-alkylation is desired, add the corresponding alkyl halide to the reaction mixture and continue stirring.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylquinolin-4(1H)-one derivative.

For a more detailed synthetic protocol for 2-phenyl-quinoline-4-carboxylic acid derivatives, please refer to the literature[5].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.

Protocol:

  • Protein Extraction: Treat cells with the test compound, harvest them, and lyse them in a suitable lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate it with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, p53).

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the protein bands and normalize them to a loading control (e.g., β-actin or GAPDH).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).

  • Compound Addition: Add the test compound at various concentrations or a vehicle control to the reaction mixture in a 96-well plate.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity (absorbance) at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance as a function of time and calculate the extent of inhibition of tubulin polymerization by the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 2-phenylquinolin-4(1H)-ones.

G Simplified Apoptotic Pathway Induced by 2-Phenylquinolin-4(1H)-ones cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Death Receptors (Fas, TRAIL-R) Death Receptors (Fas, TRAIL-R) Caspase-8 Activation Caspase-8 Activation Death Receptors (Fas, TRAIL-R)->Caspase-8 Activation Procaspase-8 Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis Caspase-3 Activation->Apoptosis DNA Damage DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax Upregulation->Mitochondrial Outer\nMembrane Permeabilization forms pores Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 forms apoptosome Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation forms apoptosome Caspase-9 Activation->Caspase-3 Activation Bcl-2 Downregulation Bcl-2 Downregulation Bcl-2 Downregulation->Mitochondrial Outer\nMembrane Permeabilization inhibits inhibition 2-Phenylquinolin-4(1H)-one 2-Phenylquinolin-4(1H)-one 2-Phenylquinolin-4(1H)-one->DNA Damage 2-Phenylquinolin-4(1H)-one->Bcl-2 Downregulation G Experimental Workflow for Anticancer Evaluation Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Cytotoxicity Screening\n(MTT Assay) In Vitro Cytotoxicity Screening (MTT Assay) Compound Synthesis\nand Characterization->In Vitro Cytotoxicity Screening\n(MTT Assay) Series of Derivatives Determination of IC50 Values Determination of IC50 Values In Vitro Cytotoxicity Screening\n(MTT Assay)->Determination of IC50 Values Lead Compound Selection Lead Compound Selection Determination of IC50 Values->Lead Compound Selection Potent Compounds Mechanism of Action Studies Mechanism of Action Studies Lead Compound Selection->Mechanism of Action Studies Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis\n(Flow Cytometry) Apoptosis Assays\n(Western Blot, etc.) Apoptosis Assays (Western Blot, etc.) Mechanism of Action Studies->Apoptosis Assays\n(Western Blot, etc.) Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay Identification of\nCell Cycle Arrest Identification of Cell Cycle Arrest Cell Cycle Analysis\n(Flow Cytometry)->Identification of\nCell Cycle Arrest Elucidation of\nApoptotic Pathway Elucidation of Apoptotic Pathway Apoptosis Assays\n(Western Blot, etc.)->Elucidation of\nApoptotic Pathway Confirmation of\nMicrotubule Disruption Confirmation of Microtubule Disruption Tubulin Polymerization Assay->Confirmation of\nMicrotubule Disruption G Cell Cycle Arrest at G2/M Phase 2-Phenylquinolin-4(1H)-one 2-Phenylquinolin-4(1H)-one Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition 2-Phenylquinolin-4(1H)-one->Tubulin Polymerization Inhibition Disruption of\nMitotic Spindle Disruption of Mitotic Spindle Tubulin Polymerization Inhibition->Disruption of\nMitotic Spindle G2/M Checkpoint Activation G2/M Checkpoint Activation Disruption of\nMitotic Spindle->G2/M Checkpoint Activation Cell Cycle Arrest\nat G2/M Phase Cell Cycle Arrest at G2/M Phase G2/M Checkpoint Activation->Cell Cycle Arrest\nat G2/M Phase Apoptosis Apoptosis Cell Cycle Arrest\nat G2/M Phase->Apoptosis

References

spectroscopic analysis (NMR, IR, Mass Spec) of 3-hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectroscopic analysis of 3-hydroxy-2-phenylquinolin-4(1H)-one. Quinolone derivatives are a significant class of heterocyclic compounds recognized for their diverse biological and photophysical properties.[1] An in-depth understanding of their structural and spectroscopic characteristics is paramount for their application in medicinal chemistry and drug development. This document outlines the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), provides detailed experimental protocols, and visualizes a potential workflow for analysis.

Molecular Structure

The core structure of the molecule is this compound. Its chemical formula is C₁₅H₁₁NO₂ with a molecular weight of 237.25 g/mol .[2]

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample for NMR ir IR Spectroscopy purification->ir Sample for IR ms Mass Spectrometry purification->ms Sample for MS structure_elucidation Structure Elucidation & Verification nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Quinolinone 3-hydroxy-2-phenyl- quinolin-4(1H)-one Quinolinone->RTK Inhibits

References

Tautomerism in 3-Hydroxy-2-phenylquinolin-4(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The tautomeric nature of substituted quinolinones, particularly those with hydroxyl groups, is a critical determinant of their physicochemical properties, including solubility, lipophilicity, and, most importantly, their interaction with biological targets. This guide provides a comprehensive technical overview of the tautomerism of 3-hydroxy-2-phenylquinolin-4(1H)-one, a key intermediate and pharmacophore in drug discovery. Understanding the tautomeric equilibrium of this molecule is paramount for rational drug design and the development of novel therapeutics.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, with the equilibrium primarily involving the keto-enol and, to a lesser extent, the imine-enamine tautomerism. The principal tautomers are the 4-oxo (keto) form and the 4-hydroxy (enol) form.

Tautomers Keto This compound (4-Oxo form) Enol 2-phenyl-3,4-dihydroxyquinoline (4-Hydroxy form) Keto->Enol Proton Transfer

Based on extensive studies of related quinolin-4(1H)-one systems, the 4-oxo (keto) form is predominantly favored in both the solid and solution states .[1][2][3] This preference is attributed to the greater thermodynamic stability of the cyclic amide functionality within the quinolinone ring system.

Spectroscopic and Structural Characterization

The determination of the predominant tautomeric form and the quantification of the tautomeric equilibrium rely on a combination of spectroscopic and structural analysis techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric structure in solution.

  • ¹³C NMR: The chemical shift of the C4 carbon is a definitive indicator of the tautomeric form. In the 4-oxo (keto) tautomer, the C4 carbon is a carbonyl carbon and exhibits a characteristic downfield signal typically in the range of 170-180 ppm .[1][2] For the 4-hydroxy (enol) form, the C4 carbon is part of an aromatic ring and would resonate at a significantly more upfield position. For the closely related 2-phenylquinolin-4(1H)-one, the C4 signal appears at approximately 177 ppm in DMSO-d₆, strongly supporting the prevalence of the keto form.

  • ¹H NMR: The presence of a signal for the N-H proton (typically broad) and an O-H proton is indicative of the 4-oxo form. In the 4-hydroxy form, two O-H signals would be expected. The interconversion between tautomers can sometimes lead to broadened signals, and variable temperature NMR studies can provide insights into the dynamics of this process.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present in the molecule.

  • A strong absorption band in the region of 1640-1670 cm⁻¹ is characteristic of the C=O stretching vibration of the quinolinone ring, confirming the presence of the 4-oxo tautomer.[2]

  • The absence of a strong C=O stretch and the presence of a broad O-H stretching band would be indicative of the 4-hydroxy form.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. Analysis of bond lengths within the quinolinone ring is crucial.

  • C4=O bond length: In the 4-oxo form, this bond will have a typical double bond character with a length of approximately 1.23-1.25 Å .

  • C4-O bond length: In the 4-hydroxy form, this would be a single bond with a longer bond length, typically around 1.36 Å .

A crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 822513 . Analysis of this structure would provide definitive proof of the solid-state tautomeric form.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria in solution, often in combination with computational methods.[6][7][8] The different tautomers will exhibit distinct absorption spectra. By analyzing the changes in the spectrum with solvent polarity or pH, the equilibrium constant can be estimated.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium can be influenced by several factors:

  • Solvent: The polarity of the solvent can significantly impact the relative stability of the tautomers. More polar solvents are generally expected to stabilize the more polar 4-oxo tautomer through hydrogen bonding and dipole-dipole interactions.

  • pH: The ionization state of the molecule will affect the tautomeric equilibrium. Deprotonation or protonation can favor one tautomer over the other.

  • Substituents: The electronic nature of substituents on the quinolinone ring or the phenyl group can influence the acidity of the protons involved in the tautomeric exchange and thus shift the equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

While qualitative analysis indicates the predominance of the 4-oxo form, quantitative determination of the tautomer ratio is essential for a complete understanding.

Table 1: Spectroscopic Data for Tautomer Identification

Spectroscopic Method4-Oxo (Keto) Tautomer4-Hydroxy (Enol) Tautomer
¹³C NMR C4 signal at ~170-180 ppmC4 signal significantly upfield
IR Spectroscopy Strong C=O stretch at ~1640-1670 cm⁻¹Absence of strong C=O stretch, broad O-H stretch
X-ray Crystallography C4=O bond length ~1.23-1.25 ÅC4-O bond length ~1.36 Å

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 3-hydroxyquinolin-4(1H)-ones involves the phosphine-mediated redox transformation of 1-(2-nitroaryl)prop-2-ynones under neutral conditions.[9]

Synthesis Start 1-(2-nitrophenyl)-3-phenylprop-2-yn-1-one Product This compound Start->Product Redox Transformation Reagent Triphenylphosphine (PPh3) Reagent->Product

¹³C NMR Spectroscopy for Tautomer Analysis
  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer.

  • Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum.[10] Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum using appropriate software.

  • Analysis: Identify the chemical shift of the C4 carbon. A signal in the 170-180 ppm range confirms the 4-oxo tautomer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in DMSO-d6 Acquire Acquire 13C Spectrum (Proton Decoupled) Dissolve->Acquire Process Process Spectrum Acquire->Process Analyze Identify C4 Signal Process->Analyze

UV-Vis Spectroscopy for Tautomeric Equilibrium Study
  • Sample Preparation: Prepare stock solutions of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol). Prepare a series of dilutions to obtain spectra within the linear range of the spectrophotometer.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the absorption spectra of the solutions over a relevant wavelength range (e.g., 200-500 nm).

Computational Chemistry Approach

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data and providing a deeper understanding of tautomeric preferences.

DFT_Workflow cluster_model Model Building cluster_calc Quantum Chemical Calculations cluster_comp Comparison Build Build Tautomer Structures Optimize Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Optimize Energy Calculate Relative Energies Optimize->Energy Spectra Simulate NMR/UV-Vis Spectra Optimize->Spectra Compare Compare with Experimental Data Energy->Compare Spectra->Compare

  • Structure Building: Create 3D models of the possible tautomers of this compound.

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12] The relative energies will indicate the most stable tautomer in the gas phase.

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM) to predict the tautomeric preference in solution.

  • Spectra Simulation: Simulate the ¹³C NMR and UV-Vis spectra for each tautomer. Comparison of the simulated spectra with experimental data can aid in the assignment of the observed signals and validate the computational model.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical behavior, with the 4-oxo (keto) form being the thermodynamically preferred tautomer in both solid and solution phases. This preference is well-supported by a wealth of data from analogous systems and can be definitively determined for the title compound using a combination of spectroscopic techniques, X-ray crystallography, and computational modeling. A thorough understanding of this tautomeric equilibrium is indispensable for professionals in drug development, as it directly impacts the molecular properties that govern biological activity. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of the tautomerism of this important heterocyclic scaffold.

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of 3-hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-2-phenylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on data relevant to researchers and drug development professionals. The document summarizes key quantitative data, outlines experimental protocols for its synthesis and potential reactions, and visualizes a potential mechanism of action based on related compounds.

Chemical Properties

This compound possesses a rigid heterocyclic core with a phenyl substituent, a hydroxyl group, and a ketone, which contribute to its distinct physicochemical properties.

Structure and General Information
  • IUPAC Name: 3-hydroxy-2-phenyl-1H-quinolin-4-one[1]

  • CAS Number: 31588-18-8[1][2]

  • Molecular Formula: C₁₅H₁₁NO₂[1]

  • Molecular Weight: 237.26 g/mol [2]

  • Canonical SMILES: C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O

  • InChI Key: CVNJPJCBBHOAGM-UHFFFAOYSA-N[1]

Physicochemical Properties
PropertyValueSource
Molecular Weight 237.26 g/mol Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
XLogP3 2.4PubChem (Computed)[3]
Hydrogen Bond Donor Count 2PubChem (Computed)
Hydrogen Bond Acceptor Count 3PubChem (Computed)
Rotatable Bond Count 1PubChem (Computed)
Topological Polar Surface Area 50.5 ŲPubChem (Computed)
pKa Data not available
Aqueous Solubility Data not available

Table 1. Physicochemical Properties of this compound

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized in Table 2.

Spectroscopic TechniqueKey Data
¹H NMR Data for related quinolinone structures show characteristic aromatic and hydroxyl proton signals. Specific data for the title compound is needed.
¹³C NMR Data for related quinolinone structures show characteristic signals for carbonyl, aromatic, and hydroxyl-bearing carbons. Specific data for the title compound is needed.
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 238.0862.
Infrared (IR) Spectroscopy Expected characteristic peaks for O-H, N-H, C=O, and C=C (aromatic) stretching vibrations.

Table 2. Spectroscopic Data for this compound

Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The quinolinone core can undergo electrophilic and nucleophilic substitution reactions, while the hydroxyl and keto groups offer sites for various transformations.

Tautomerism

This compound can exist in different tautomeric forms. However, for the related 4-hydroxyquinolin-2(1H)-one scaffold, the keto-enol equilibrium strongly favors the 4-hydroxy-2(1H)-quinolinone form due to the stability of the cyclic amide structure.

Alkylation

Alkylation of the quinolinone scaffold can occur at the nitrogen (N-alkylation) or the oxygen (O-alkylation) of the hydroxyl group. The regioselectivity of the reaction is often dependent on the reaction conditions, such as the base and solvent used. For instance, alkylation of the alkali salt of 2-pyridone in DMF predominantly yields the N-alkylated product, while using the silver salt in benzene favors O-alkylation.[4]

Halogenation

The quinolinone ring is susceptible to electrophilic halogenation. For instance, bromination of N-substituted-3-acetyl-4-hydroxyquinolinones has been reported.[5] The position of halogenation will be directed by the existing substituents on the aromatic ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific reactions of this compound are not extensively reported. However, general procedures for the synthesis of related quinolinone derivatives can be adapted.

Synthesis of 4-hydroxyquinolin-2(1H)-ones

A general and widely used method for the synthesis of 4-hydroxyquinolin-2-ones is the thermal condensation of an appropriate aniline with a substituted diethyl malonate.[5]

General Procedure:

  • A mixture of the aniline (100 mmol) and the substituted diethyl malonate (102 mmol) is heated in a flask equipped with a distillation head.

  • The reaction mixture is heated on a metal bath at 220-230°C for 1 hour and then at 260-270°C until the distillation of ethanol ceases (typically 3-6 hours).

  • The hot reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • The crude product is then dissolved in aqueous sodium hydroxide solution (0.5 M) and washed with toluene.

  • The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl.

  • The precipitated 4-hydroxyquinolin-2-one is collected by filtration, washed with water, and can be further purified by recrystallization.[5]

Synthesis_Workflow Aniline Aniline Reactants + Aniline->Reactants Malonate Diethyl Phenylmalonate Malonate->Reactants Heating Thermal Condensation (220-270°C) Reactants->Heating Workup Aqueous Workup (NaOH, HCl) Heating->Workup Product 3-hydroxy-2-phenyl- quinolin-4(1H)-one Workup->Product

A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated in the literature, derivatives of the quinolinone scaffold have shown significant biological activities, suggesting potential mechanisms of action.

Anticancer Activity

Numerous quinolinone derivatives have demonstrated potent anticancer activity. For instance, a related natural quinazolinone derivative, 3-phenethyl-2-phenylquinazolin-4(3H)-one, was found to inhibit breast cancer cell motility, energy metabolism, and proliferation by inactivating the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) and Epidermal Growth Factor Receptor (EGFR) pathways.[6][7] This compound was shown to decrease the expression of phosphorylated AKT and EGFR, leading to the downregulation of downstream targets like c-Myc and cyclin-D1.[6]

PI3K_EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (c-Myc, Cyclin-D1) AKT->Downstream Promotes Proliferation Proliferation Downstream->Proliferation Cell Proliferation & Survival Quinolinone 3-hydroxy-2-phenyl- quinolin-4(1H)-one (Proposed) Quinolinone->EGFR Inhibits Quinolinone->PI3K Inhibits Enzyme_Inhibition_Workflow Enzyme Enzyme (e.g., Influenza Endonuclease) Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor 3-hydroxy-2-phenyl- quinolin-4(1H)-one Inhibitor->Enzyme Inhibits

References

The Therapeutic Potential of Quinolinone Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the therapeutic potential of quinolinone derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. It is designed to serve as a valuable resource for researchers and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Anticancer Activity of Quinolinone Derivatives

Quinolinone-based compounds have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of kinases, topoisomerases, and epigenetic modulators.

Quantitative Data: Anticancer Potency

The cytotoxic effects of various quinolinone derivatives against a range of cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound ClassTarget/MechanismCancer Cell LineIC50 (µM)Reference
Quinoline-based mTOR inhibitor (PQQ)mTORHL-60 (Leukemia)0.064[1]
Quinolinone-dithiocarbamate hybrid (4c)Acetylcholinesterase (hAChE)-0.16[2]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g)p53 activationVarious human tumor cell lines< 1.0
Quinoline-O-carbamate derivative (3f)Acetylcholinesterase (eeAChE)-1.3
Quinoline-O-carbamate derivative (3f)Butyrylcholinesterase (eqBuChE)-0.81
Quinolinone GSK-3β inhibitor (7c)GSK-3β-0.00468[1]
Quinolinone GSK-3β inhibitor (7e)GSK-3β-0.00827[1]
Quinolinone GSK-3β inhibitor (7f)GSK-3β-0.00612[1]
Signaling Pathways in Cancer

A significant number of quinolinone derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[3][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibition of translation initiation factor Quinolinone Quinolinone Derivatives Quinolinone->PI3K Inhibition Quinolinone->Akt Inhibition Quinolinone->mTORC1 Inhibition

PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolinone derivatives.

Certain quinolone antibiotics function by targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[5] This mechanism involves the stabilization of a cleavage complex, leading to double-strand DNA breaks and subsequent cell death.

Topoisomerase_II_Inhibition TopoII Topoisomerase II (Gyrase/Topo IV) CleavageComplex Cleavage Complex (Topo II-DNA) TopoII->CleavageComplex Binds to DNA DNA Supercoiled DNA DNA->CleavageComplex Religation DNA Re-ligation CleavageComplex->Religation Transient cleavage DSB Double-Strand Breaks CleavageComplex->DSB Prevents re-ligation RelaxedDNA Relaxed DNA Religation->RelaxedDNA Quinolone Quinolone Quinolone->CleavageComplex Stabilizes CellDeath Cell Death DSB->CellDeath

Mechanism of topoisomerase II inhibition by quinolones.
Experimental Protocols

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Complete culture medium

    • Quinolinone derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the quinolinone derivative and incubate for 48-72 hours. Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol allows for the analysis of cell cycle distribution after treatment with a quinolinone derivative.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Quinolinone derivative

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • RNase A (100 µg/mL)

    • Propidium iodide (PI) staining solution (50 µg/mL)

  • Procedure:

    • Seed cells in 6-well plates and treat with the quinolinone derivative for the desired time.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.

    • Add PI staining solution and incubate for 15 minutes in the dark.

    • Analyze the cell cycle distribution using a flow cytometer.

This technique is used to detect changes in the expression and phosphorylation of proteins in the PI3K/Akt pathway.

  • Materials:

    • Cancer cell lines

    • Quinolinone derivative

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Treat cells with the quinolinone derivative, then lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection system.

Antimicrobial Activity of Quinolinone Derivatives

Quinolinone scaffolds are the basis for a major class of synthetic antibiotics, the quinolones, which are effective against a broad spectrum of bacteria.

Quantitative Data: Antimicrobial Potency

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivative (6c)Methicillin-resistant Staphylococcus aureus (MRSA)0.75
Quinoline-2-one derivative (6c)Vancomycin-resistant Enterococcus (VRE)0.75
Quinolone-sulfonamide hybrid (QS3)Escherichia coli-[6]
Quinolone-sulfonamide hybrid (QS3)Staphylococcus aureus-[6]
Novel quinoline derivative (5d)Gram-positive and Gram-negative strains0.125 - 8[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Materials:

    • Bacterial strains

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Quinolinone derivative stock solution

    • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Procedure:

    • Perform a serial two-fold dilution of the quinolinone derivative in CAMHB in a 96-well plate.

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Effects of Quinolinone Derivatives

Quinolinone derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE).

Quantitative Data: Neuroprotective Potency
Compound ClassTargetIC50 (µM)Reference
Quinolinone-dithiocarbamate hybrid (4c)Acetylcholinesterase (hAChE)0.16[2]
Quinoline-thiosemicarbazone derivative (29a)Acetylcholinesterase (AChE)0.12[4]
3,4-dihydro-2(1H)-quinoline-O-alkylamine (21c)Acetylcholinesterase (eeAChE)0.56[4]
8-amino-tetrahydrochromeno[3',4':5,6]pyrano[2,3-b]quinolin-6(7H)-one (38a)Acetylcholinesterase (eeAChE)0.005[4]
Cyclopentaquinoline analogue (3e)Acetylcholinesterase (AChE)0.067[8]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.[3]

  • Materials:

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (ATCI) substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Quinolinone derivative

    • 96-well plate

  • Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the quinolinone derivative at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction and the percentage of inhibition for each concentration of the quinolinone derivative to determine the IC50 value.

Synthesis of Quinolinone Scaffolds

A variety of synthetic methods are available for the preparation of 2-quinolinone and 4-quinolinone cores.

General Synthesis Workflow

Synthesis_Workflow StartingMaterials Starting Materials (e.g., Anilines, β-ketoesters) Reaction Cyclization Reaction (e.g., Conrad-Limpach, Knorr) StartingMaterials->Reaction QuinolinoneCore Quinolinone Core Reaction->QuinolinoneCore Functionalization Functional Group Modification QuinolinoneCore->Functionalization Derivative Quinolinone Derivative Functionalization->Derivative Purification Purification & Characterization Derivative->Purification FinalProduct Final Product Purification->FinalProduct

A general workflow for the synthesis of quinolinone derivatives.
Synthesis of 4-Hydroxy-2-quinolinones

A common route to 4-hydroxy-2-quinolinones involves the cyclization of N-acylanthanilic acids.

  • Example Protocol:

    • A mixture of an appropriate anthranilic acid and acetic anhydride is heated at reflux for 2 hours.

    • The reaction mixture is cooled, and the resulting precipitate is filtered and washed to yield the N-acetylanthranilic acid.

    • The N-acetylanthranilic acid is then cyclized by heating with a base such as sodium ethoxide in an appropriate solvent.

    • Acidification of the reaction mixture yields the 4-hydroxy-2-quinolinone derivative.

Synthesis of 4-Quinolinones

The Conrad-Limpach and Knorr quinoline syntheses are classic methods for preparing 4-quinolinones.

  • Conrad-Limpach Synthesis:

    • An aniline is reacted with a β-ketoester at a lower temperature to form a β-arylaminoacrylate.

    • The intermediate is then cyclized at a higher temperature to yield the 4-quinolinone.

  • Knorr Quinoline Synthesis:

    • A β-ketoanilide is cyclized in the presence of a strong acid, typically sulfuric acid, to afford the 2-hydroxyquinoline, which exists in tautomeric equilibrium with the 2-quinolinone.

Conclusion and Future Perspectives

The quinolinone scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and neurodegenerative disorders. Future research will likely focus on the development of more selective and potent quinolinone-based inhibitors, the exploration of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties to advance these promising compounds into clinical development. The strategic application of structure-activity relationship studies and computational modeling will be instrumental in guiding the rational design of next-generation quinolinone therapeutics.

References

In Silico Prediction of 3-Hydroxy-2-Phenylquinolin-4(1H)-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the computational methodologies used to predict the biological activity of 3-hydroxy-2-phenylquinolin-4(1H)-one and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug discovery and development. The document outlines common in silico techniques, presents relevant data in a structured format, and provides detailed experimental protocols for key computational experiments.

Introduction to this compound

The quinolinone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved drugs. Specifically, this compound and its analogs have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. In silico methods play a crucial role in accelerating the discovery and optimization of novel quinolinone-based therapeutic agents by predicting their bioactivities and pharmacokinetic profiles, thereby reducing the time and cost associated with experimental screening.

In Silico Bioactivity Prediction Methodologies

A variety of computational techniques are employed to predict the bioactivity of this compound derivatives. These methods can be broadly categorized into structure-based and ligand-based approaches.

  • Molecular Docking: A structure-based method that predicts the preferred orientation of a ligand when bound to a target protein. It is used to understand binding mechanisms and predict binding affinity.

  • Quantitative Structure-Activity Relationship (QSAR): A ligand-based approach that correlates the chemical structures of a series of compounds with their biological activities to develop predictive models.

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a compound's success as a drug. In silico models are used to predict these pharmacokinetic and toxicological parameters early in the drug discovery process.

Data Presentation: Bioactivity of Quinolone Derivatives

The following tables summarize quantitative data from various in silico and in vitro studies on quinolinone derivatives, providing a comparative overview of their predicted and experimentally determined bioactivities.

Table 1: Molecular Docking Scores and Anticancer Activity of 4-Hydroxy-1-phenyl-2(1H)-quinolone Derivatives against EGFR Tyrosine Kinase

CompoundMolDock ScoreTarget Cell LineIC50 (µmol)
IVg-137.813A5490.0298[1][2][3]
IVg-137.813MDA-MB0.0338[1][2][3]
Imatinib (Standard)-119.354--

Data extracted from studies on 2-(2-(4-Hydroxy-2-oxoquinolin-1(2H)-yl)phenyl/substituted phenyl)-3-(phenylamino) thiazolidon-4-one derivatives.[1][2][3]

Table 2: Anticancer Activity of 4-Phenylquinolin-2(1H)-one (4-PQ) Derivatives

CompoundTarget Cell LineIC50 (µM)
22 COLO2050.32[4]
22 H4600.89[4]
19-32 (range)COLO2050.32 - 47.1[4]
19-32 (range)H4600.32 - 47.1[4]

Compound 22 is 6-methoxy-4-(3'-methoxy phenyl)quinolin-2(1H)-one.[4]

Table 3: Tyrosinase Inhibitory Activity of 3-Hydroxyquinolin-2(1H)-one Derivatives

DerivativeIC50 (µM)
Most Potent Derivative 2.52[5]
Thiamidol (Reference) 0.130[5]
Kojic Acid (Reference) 26.4[5]

Four of the eight synthesized derivatives showed IC50 values < 6.11 µM.[5]

Table 4: QSAR Model Statistics for 3-Aryl-4-hydroxyquinolin-2(1H)-one Derivatives as FAS Inhibitors

ModelStatistical ParameterValue
CoMFA q² (cross-validated)0.673[6]
r² (conventional)0.988[6]
r²_pred (external test set)0.772[6]
CoMSIA q² (cross-validated)0.636[6]
r² (conventional)0.986[6]
r²_pred (external test set)0.701[6]

These models provide insights into the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields influencing inhibitory activity.[6]

Experimental Protocols

This section details the methodologies for the key in silico experiments cited in the literature for the bioactivity prediction of quinolinone derivatives.

Molecular Docking Protocol

Objective: To predict the binding mode and affinity of this compound derivatives to a target protein (e.g., EGFR Tyrosine Kinase).

Methodology:

  • Protein Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the EGFR tyrosine kinase domain (PDB ID: 1M17) has been used in studies with quinolone derivatives.[1][2][3]

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized using a suitable force field (e.g., CHARMm).

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.[7]

    • The 2D structures are converted to 3D structures.

    • The ligands are energy minimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • A docking software such as AutoDock, Molegro Virtual Docker, or Discovery Studio is used.[1][2][3][7]

    • The binding site on the target protein is defined, often based on the position of a co-crystallized inhibitor.

    • The docking algorithm explores various conformations and orientations of the ligand within the binding site.

    • A scoring function is used to estimate the binding affinity for each pose. The pose with the best score (e.g., lowest binding energy or highest MolDock score) is selected as the predicted binding mode.

  • Analysis of Results:

    • The predicted binding poses are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

    • The docking scores are compared among the different derivatives to rank their potential binding affinities.

QSAR Model Development Protocol

Objective: To develop a predictive model that correlates the structural features of this compound derivatives with their biological activity.

Methodology:

  • Data Set Preparation:

    • A dataset of quinolinone derivatives with experimentally determined biological activities (e.g., IC50 values) is collected.

    • The dataset is divided into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule in the dataset, a set of molecular descriptors is calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

  • Variable Selection:

    • A subset of the most relevant descriptors is selected to build the QSAR model. This is done to avoid overfitting and to improve the model's interpretability. Techniques like the Ordered Predictors Selection (OPS) algorithm can be used.[8]

  • Model Building:

    • A statistical method is used to establish a mathematical relationship between the selected descriptors and the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS)[8], and machine learning algorithms.

  • Model Validation:

    • The predictive power of the QSAR model is rigorously validated using several techniques:

      • Internal Validation: Cross-validation (e.g., leave-one-out or leave-N-out) is performed on the training set.[8]

      • External Validation: The model's ability to predict the activity of the compounds in the test set is evaluated.

      • Y-randomization: This test ensures that the model is not a result of chance correlation.[8]

Pharmacophore Modeling Protocol

Objective: To identify the common chemical features of active this compound derivatives that are essential for their biological activity.

Methodology:

  • Training Set Selection:

    • A set of structurally diverse and highly active quinolinone derivatives is selected as the training set.

  • Conformational Analysis:

    • For each molecule in the training set, a range of low-energy conformations is generated to ensure that the bioactive conformation is likely included.

  • Pharmacophore Model Generation:

    • A pharmacophore generation program (e.g., Catalyst, GASP[6]) is used to identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) among the training set molecules.

    • The software generates several pharmacophore hypotheses.

  • Model Validation:

    • The best pharmacophore model is selected based on statistical parameters such as cost difference and correlation coefficient.

    • The selected model is validated by its ability to distinguish between active and inactive molecules in a database.

  • Virtual Screening:

    • The validated pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

ADMET Prediction Protocol

Objective: To computationally evaluate the drug-likeness and pharmacokinetic properties of this compound derivatives.

Methodology:

  • Input Preparation:

    • The 2D or 3D structures of the quinolinone derivatives are prepared.

  • Prediction of Physicochemical Properties:

    • Various physicochemical properties relevant to ADMET are calculated, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

    • These properties are often evaluated against guidelines like Lipinski's Rule of Five to assess drug-likeness.[9]

  • Pharmacokinetic and Toxicity Prediction:

    • Web-based tools and software (e.g., SwissADME, pkCSM, ProTox-II) are used to predict a range of ADMET properties.[9]

    • These predictions may include:

      • Absorption: Human intestinal absorption, oral bioavailability.[7]

      • Distribution: Blood-brain barrier penetration, plasma protein binding.[7]

      • Metabolism: Inhibition of cytochrome P450 (CYP) enzymes.[7]

      • Excretion: Renal clearance.

      • Toxicity: Hepatotoxicity, mutagenicity, carcinogenicity.[7][9]

  • Analysis of Results:

    • The predicted ADMET profiles of the different derivatives are compared to identify candidates with favorable pharmacokinetic properties and a low risk of toxicity.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the in silico prediction of bioactivity for this compound.

In_Silico_Prediction_Workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_properties Property Prediction QSAR QSAR Modeling Hit_ID Hit Identification QSAR->Hit_ID Pharmacophore Pharmacophore Modeling Pharmacophore->Hit_ID Docking Molecular Docking Docking->Hit_ID ADMET ADMET Prediction Lead_Opt Lead Optimization ADMET->Lead_Opt Favorable Profile Bio_Eval Biological Evaluation Lead_Opt->Bio_Eval Hit_ID->ADMET Promising Hits

Caption: General workflow for in silico bioactivity prediction.

QSAR_Model_Development Data_Set Dataset of Quinolone Derivatives with Known Bioactivity Split Split into Training and Test Sets Data_Set->Split Descriptor_Calc Calculate Molecular Descriptors Split->Descriptor_Calc Var_Select Variable Selection Descriptor_Calc->Var_Select Model_Build Build QSAR Model (e.g., PLS, MLR) Var_Select->Model_Build Internal_Val Internal Validation (Cross-validation) Model_Build->Internal_Val External_Val External Validation (Test Set) Internal_Val->External_Val Predictive_Model Predictive QSAR Model External_Val->Predictive_Model EGFR_Signaling_Pathway Quinolinone 3-Hydroxy-2-phenyl- quinolin-4(1H)-one Derivative EGFR EGFR Tyrosine Kinase Quinolinone->EGFR Inhibition PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

The Natural Origins of Quinolinone Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the botanical and microbial sources of quinolinone alkaloids, this guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the natural origins, biosynthesis, and extraction of this significant class of compounds. It details experimental protocols for their isolation and characterization and presents quantitative data to facilitate comparative analysis.

Quinolinone alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, are widely distributed in nature and exhibit a broad spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents. These compounds are predominantly found in the plant kingdom, particularly within the Rutaceae (rue family) and Rubiaceae families, and are also significant secondary metabolites produced by various fungal genera, including Penicillium and Aspergillus. This guide delves into the natural sources of these alkaloids, their biosynthetic pathways, and the methodologies employed for their extraction and identification.

Natural Sources of Quinolinone Alkaloids

Quinolinone alkaloids are biosynthesized by a variety of organisms, with plants and fungi being the most prolific producers.

Plant Sources: The Rutaceae family is a particularly rich source of quinolinone alkaloids, with species such as Ruta graveolens (common rue) and Dictamnus albus (burning bush) known to produce a variety of these compounds.[1] The Rubiaceae family, which includes the Cinchona tree, the natural source of quinine, also contributes to the diversity of known quinoline alkaloids.[1]

Fungal Sources: The fungal genera Penicillium and Aspergillus are exclusive producers of a wide array of quinolone alkaloids.[2] These fungi, found in diverse environments from soil to marine ecosystems, synthesize unique quinolinone structures, many of which are not found in the plant kingdom.[2] Endophytic fungi, which reside within plant tissues, are also a promising source of novel quinolinone alkaloids.

Biosynthesis of Quinolinone Alkaloids

The biosynthetic pathways leading to quinolinone alkaloids differ between plants and fungi, reflecting their distinct evolutionary origins.

In Plants: The biosynthesis of furoquinoline alkaloids in plants, such as dictamnine and skimmianine, originates from anthranilic acid. A key intermediate, 4-hydroxy-2-quinolone, is prenylated at the C-3 position. Subsequent oxidative cyclization of the prenyl group leads to the formation of a dihydrofuran ring, which is then aromatized to yield the characteristic furan ring of these alkaloids. Hydroxylation and methylation of the quinoline ring can occur at various stages of the pathway, leading to a diversity of structures.

In Fungi: In fungi, the biosynthesis of quinolinone alkaloids also primarily utilizes anthranilic acid, which is typically condensed with an amino acid. For instance, the biosynthesis of quinolactacin A in Penicillium involves a nonribosomal peptide synthetase (NRPS) pathway. This pathway starts with the activation of anthranilic acid and its subsequent condensation with another amino acid-derived precursor. Cyclization and further enzymatic modifications then lead to the final quinolinone structure.

Quantitative Data on Quinolinone Alkaloid Production

The yield of quinolinone alkaloids from natural sources can vary significantly depending on the species, environmental conditions, and, in the case of in vitro cultures, the composition of the growth medium. The following tables summarize quantitative data from studies on Ruta corsica and Ruta chalepensis in vitro cultures, providing a comparative overview of alkaloid production under different conditions.

Table 1: Furoquinoline Alkaloid Content in Ruta corsica Cultures [3]

Medium (NAA/BAP mg/L)Growth Cycle (weeks)γ-fagarine (mg/100g DW)Skimmianine (mg/100g DW)7-isopentenyloxy-γ-fagarine (mg/100g DW)Total Furoquinoline Alkaloids (mg/100g DW)
LS 0.1/0.15448.3183.829.3661.4
LS 0.1/0.55320.1130.521.2471.8
LS 0.5/0.55250.7102.315.8368.8
LS 0.5/1.05180.473.611.2265.2
LS 1.0/1.05150.261.39.1220.6
LS 0.1/0.16380.5155.424.8560.7
LS 0.1/0.56280.9114.618.5414.0
LS 0.5/0.56210.385.813.1309.2
LS 0.5/1.06160.765.610.0236.3
LS 1.0/1.06130.153.18.0191.2

DW: Dry Weight; LS: Linsmaier and Skoog medium; NAA: 1-Naphthaleneacetic acid; BAP: 6-Benzylaminopurine.

Table 2: Furoquinoline Alkaloid Content in Ruta chalepensis Cultures with Elicitor [4]

Elicitorγ-fagarine (mg/100g DW)Kokusaginine (mg/100g DW)Skimmianine (mg/100g DW)Dictamnine (mg/100g DW)
Chitin12.64.414.71.04
Pectobacterium atrosepticum lysate68.017.248.09.9

DW: Dry Weight

Experimental Protocols

The isolation and characterization of quinolinone alkaloids from natural sources involve a series of well-established experimental procedures.

Extraction of Furoquinoline Alkaloids from Plant Material (Ruta species)

This protocol outlines a general procedure for the extraction of furoquinoline alkaloids from the aerial parts of Ruta species.

  • Plant Material Preparation:

    • Collect and air-dry the aerial parts of the plant material at room temperature.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with methanol at room temperature for 24 hours.

    • Filter the extract and repeat the maceration process with fresh methanol.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% hydrochloric acid.

    • Wash the acidic solution with diethyl ether to remove neutral and acidic compounds.

    • Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.

    • Extract the alkaline solution with dichloromethane.

    • Combine the dichloromethane fractions and evaporate the solvent to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) using a UV lamp (254 nm).

    • Combine fractions containing compounds with similar Rf values.

    • Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure alkaloids.

  • Structure Elucidation:

    • Identify the structure of the isolated compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Isolation of Quinolinone Alkaloids from Fungal Culture (Penicillium species)

This protocol describes a general method for the isolation of quinolinone alkaloids from a liquid culture of a Penicillium species.

  • Fungal Cultivation:

    • Inoculate the desired Penicillium strain into a suitable liquid medium (e.g., Potato Dextrose Broth).

    • Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a specified period (e.g., 14-21 days).

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Dry the mycelium, grind it into a powder, and extract it with methanol.

    • Combine the ethyl acetate and methanolic extracts and evaporate the solvents under reduced pressure to obtain the crude extract.

  • Fractionation:

    • Dissolve the crude extract in a minimal amount of methanol and subject it to vacuum liquid chromatography (VLC) on silica gel.

    • Elute the VLC column with a stepwise gradient of n-hexane, ethyl acetate, and methanol.

  • Purification:

    • Further purify the fractions obtained from VLC using column chromatography on silica gel or Sephadex LH-20.

    • Employ preparative HPLC with a suitable column (e.g., C18) and mobile phase to isolate the pure quinolinone alkaloids.

  • Structure Determination:

    • Elucidate the structures of the purified compounds using spectroscopic methods as described for plant-derived alkaloids.

Visualizing Biosynthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biosynthetic pathways and a general experimental workflow for the isolation of quinolinone alkaloids.

Furoquinoline Alkaloid Biosynthesis in Plants Anthranilic_acid Anthranilic acid 4_Hydroxy_2_quinolone 4-Hydroxy-2-quinolone Anthranilic_acid->4_Hydroxy_2_quinolone Multiple steps 3_Prenyl_4_hydroxy_2_quinolone 3-Prenyl-4-hydroxy- 2-quinolone 4_Hydroxy_2_quinolone->3_Prenyl_4_hydroxy_2_quinolone Prenylation Platydesmine Platydesmine 3_Prenyl_4_hydroxy_2_quinolone->Platydesmine Oxidative cyclization Dictamnine Dictamnine Platydesmine->Dictamnine Dehydration Skimmianine Skimmianine Dictamnine->Skimmianine Hydroxylation & Methylation

Biosynthesis of furoquinoline alkaloids in plants.

Quinolactacin A Biosynthesis in Fungi Anthranilic_acid Anthranilic acid NRPS_complex Nonribosomal Peptide Synthetase (NRPS) Anthranilic_acid->NRPS_complex Amino_acid Amino acid (e.g., Alanine) Amino_acid->NRPS_complex Dipeptide_intermediate Dipeptide Intermediate NRPS_complex->Dipeptide_intermediate Condensation Cyclized_intermediate Cyclized Intermediate Dipeptide_intermediate->Cyclized_intermediate Cyclization Quinolactacin_A Quinolactacin A Cyclized_intermediate->Quinolactacin_A Further modifications

Biosynthesis of Quinolactacin A in fungi.

Experimental Workflow for Alkaloid Isolation Natural_Source Natural Source (Plant or Fungus) Extraction Extraction (e.g., Maceration, Soxhlet) Natural_Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Acid-Base, VLC) Crude_Extract->Fractionation Crude_Alkaloid_Fraction Crude Alkaloid Fraction Fractionation->Crude_Alkaloid_Fraction Purification Purification (e.g., CC, HPLC) Crude_Alkaloid_Fraction->Purification Pure_Alkaloids Pure Quinolinone Alkaloids Purification->Pure_Alkaloids Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Alkaloids->Structure_Elucidation

General workflow for quinolinone alkaloid isolation.

References

In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 3-hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential outcomes involved in the preliminary cytotoxicity screening of the novel compound, 3-hydroxy-2-phenylquinolin-4(1H)-one. While direct cytotoxic data for this specific molecule is not extensively available in public literature, this document leverages data from structurally related quinolinone derivatives to illustrate the potential anticancer activity and guide the experimental approach. The quinolinone scaffold is a recognized pharmacophore with significant potential in the development of new anticancer agents.

Introduction to this compound and its Therapeutic Potential

The quinolinone ring system is a core structure in numerous bioactive compounds and clinically approved drugs. The introduction of hydroxyl and phenyl substitutions at the 3- and 2-positions, respectively, of the quinolin-4(1H)-one core can significantly influence its pharmacological properties, including its potential as a cytotoxic agent. Preliminary screening for cytotoxicity is the crucial first step in evaluating the anticancer potential of novel synthetic compounds like this compound. This process involves exposing various cancer cell lines to the compound and quantifying its effect on cell viability and proliferation.

Data Presentation: Cytotoxicity of Structurally Related Quinolone Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various derivatives of the quinolinone scaffold against a panel of human cancer cell lines. This data serves as a valuable reference point for what might be expected from the screening of this compound and aids in the selection of appropriate cell lines for initial studies.

Table 1: Cytotoxicity (IC50 in µM) of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives

Compound IDCell LineIC50 (µM)Reference
IVg A549 (Lung Carcinoma)0.0298[1][2][3]
IVg MDA-MB (Breast Adenocarcinoma)0.0338[1][2][3]
IVa-d A549 (Lung Carcinoma)25-50 µg/mL[1][2][3]
IVa, IVb MDA-MB (Breast Adenocarcinoma)25-50 µg/mL[1][2][3]
III-a1 MDA-MB (Breast Adenocarcinoma)25 µg/mL[1]
III-b1 MDA-MB (Breast Adenocarcinoma)25 µg/mL[1]
III-b2 MDA-MB (Breast Adenocarcinoma)25 µg/mL[1]

Table 2: Cytotoxicity (IC50 in µM) of 4-hydroxyquinoline Derivatives

Compound IDCell LineIC50 (µM)Reference
20 Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)4.61[4]
13b Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)4.58[4]
13a Colo 320 (Colon Adenocarcinoma, Doxorubicin-Resistant)8.19[4]
20 Colo 205 (Colon Adenocarcinoma, Doxorubicin-Sensitive)2.34[4]
13b Colo 205 (Colon Adenocarcinoma, Doxorubicin-Sensitive)8.1[4]
22 Colo 205 (Colon Adenocarcinoma, Doxorubicin-Sensitive)11.79[4]

Experimental Protocols

Detailed methodologies for two common and robust cytotoxicity assays, the MTT and Sulforhodamine B (SRB) assays, are provided below. These protocols are standardized and can be adapted for the screening of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. The final solvent concentration should not exceed 0.5% to avoid toxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[8]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[9]

  • Washing: Wash the plates four times with slow-running tap water and allow them to air dry.[9]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[9]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Compound Solubilization & Serial Dilution Compound_Treatment Treatment with Compound Dilutions Compound_Prep->Compound_Treatment Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (48-72 hours) Compound_Treatment->Incubation Assay_Development Assay Development (MTT or SRB) Incubation->Assay_Development Absorbance_Reading Absorbance Reading (Microplate Reader) Assay_Development->Absorbance_Reading Data_Processing Data Processing (% Viability Calculation) Absorbance_Reading->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination Conclusion Conclusion on Cytotoxic Potential IC50_Determination->Conclusion

Caption: Workflow for in vitro cytotoxicity screening.

Plausible Signaling Pathway: Induction of Apoptosis

Based on studies of related quinolinone and quinazolinone derivatives, a plausible mechanism of action for this compound could be the induction of apoptosis.[10][11][12] The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways that could be investigated.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound_Ext 3-hydroxy-2-phenyl- quinolin-4(1H)-one Death_Receptor Death Receptor (e.g., Fas, TNFR1) Compound_Ext->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Compound_Int 3-hydroxy-2-phenyl- quinolin-4(1H)-one Mitochondrion Mitochondrial Stress Compound_Int->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified apoptosis induction pathway.

Potential Mechanisms of Action

Beyond the induction of apoptosis, preliminary screening might suggest other mechanisms by which this compound exerts its cytotoxic effects. Further investigation into these mechanisms is a logical next step following initial cytotoxicity screening.

Cell Cycle Arrest

Several quinazolinone derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.[13] This can be investigated using flow cytometry to analyze the DNA content of treated cells. Evidence of cell cycle arrest would suggest an interference with the mitotic machinery, such as inhibition of tubulin polymerization.[13]

Inhibition of Signaling Pathways

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some quinolone derivatives have been found to inhibit this pathway.[14] Western blot analysis of key proteins in this pathway (e.g., phosphorylated AKT, mTOR) can be used to determine if this compound has a similar inhibitory effect.

Conclusion

This technical guide outlines a comprehensive approach to the preliminary cytotoxicity screening of this compound. By leveraging data from structurally similar compounds, it provides a framework for experimental design, data interpretation, and the exploration of potential mechanisms of action. The methodologies and illustrative data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively evaluate the anticancer potential of this and other novel quinolinone derivatives. The promising cytotoxicity observed in related compounds suggests that this compound is a worthy candidate for further investigation in the quest for novel anticancer therapeutics.

References

Methodological & Application

Purifying 3-hydroxy-2-phenylquinolin-4(1H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 3-hydroxy-2-phenylquinolin-4(1H)-one, a quinolinone derivative of interest in medicinal chemistry and drug development. The synthesis of this compound can often result in impurities, including starting materials, byproducts, and degradation products. Therefore, robust purification is critical to obtain a compound of high purity for subsequent analytical studies, biological assays, and further synthetic modifications.

Introduction to Purification Strategies

The purification of this compound, like many other hydroxy-substituted quinolinones, can be approached using several standard laboratory techniques. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. The primary techniques covered in this guide are recrystallization and column chromatography. Additionally, considerations for High-Performance Liquid Chromatography (HPLC) are discussed for analytical and preparative purposes.

Hydroxyquinolines are known to be effective chelating agents, which can lead to challenges such as peak broadening or tailing in chromatography due to interactions with metal ions in the system.[1] It is also important to be mindful of potential compound discoloration due to oxidation, which can be minimized by storing the compound in a cool, dark place, preferably under an inert atmosphere, and by using degassed solvents during chromatography.[1]

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical quantitative data for the purification methods described. The values are representative for quinolinone derivatives and may vary depending on the specific impurities present in the crude sample.

Purification TechniqueTypical Purity Achieved (by HPLC)Typical YieldAdvantagesDisadvantages
Recrystallization > 98%60-90%Simple, cost-effective, good for removing minor impurities.Can have lower yields if the compound is significantly soluble in the cold solvent; may not remove impurities with similar solubility.
Column Chromatography > 99%50-80%High resolution, capable of separating complex mixtures.More time-consuming and requires more solvent than recrystallization; potential for sample decomposition on silica gel.
Preparative HPLC > 99.5%40-70%Highest resolution, suitable for isolating very pure compounds.Expensive, limited to smaller sample sizes, requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a specific solvent at different temperatures.[2]

1. Solvent Selection: 1.1. Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or mixtures) at room temperature and at their boiling points. 1.2. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1][2] 1.3. Alternatively, a solvent/anti-solvent system can be employed. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent".[1]

2. Recrystallization Procedure: 2.1. Place the crude this compound in an Erlenmeyer flask. 2.2. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[2] 2.3. If colored impurities are present that are not removed by recrystallization alone, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon. 2.4. Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[2] 2.5. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2] 2.6. Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1] 2.7. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase.

1. Preparation of the Stationary Phase: 1.1. Silica gel is a common stationary phase. For hydroxyquinolines, it may be beneficial to use silica gel deactivated with a base like triethylamine to prevent compound degradation.[1] To do this, a slurry of silica gel in the chosen eluent can be prepared with the addition of a small amount of triethylamine (e.g., 0.1-1%). 1.2. Alternatively, alumina (basic or neutral) or reverse-phase silica (C18) can be used.[1]

2. Column Packing: 2.1. Prepare a slurry of the chosen stationary phase in the initial, least polar eluent. 2.2. Pour the slurry into a glass column and allow the stationary phase to settle, ensuring an evenly packed column without air bubbles.[3] 2.3. Add a thin layer of sand on top of the stationary phase to prevent disturbance upon solvent addition.[3]

3. Sample Loading: 3.1. Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. 3.2. For better separation, the crude product can be adsorbed onto a small amount of silica gel (dry loading).[3] To do this, dissolve the compound in a solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder. 3.3. Carefully load the sample onto the top of the packed column.[3]

4. Elution and Fraction Collection: 4.1. Begin elution with a low-polarity solvent system (e.g., hexane or dichloromethane).[1] 4.2. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol).[1] A typical gradient for similar compounds could be a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate and gradually increasing it. 4.3. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). 4.4. Combine the fractions containing the pure product.

5. Isolation of the Purified Product: 5.1. Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.[3] 5.2. Dry the resulting solid under high vacuum to remove any residual solvent.[3]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Considerations

For achieving very high purity or for isolating small quantities of the compound, preparative HPLC can be employed.

1. Column and Mobile Phase Selection: 1.1. A reverse-phase C18 column is often suitable for the separation of quinolinone derivatives. 1.2. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

2. Addressing Chelation: 2.1. As this compound is a hydroxyquinoline, it can chelate with metal ions from the HPLC system, leading to poor peak shape.[1] 2.2. To mitigate this, consider using a metal-free HPLC system with PEEK tubing.[1] 2.3. Alternatively, add a competing chelating agent, such as a small amount of ethylenediaminetetraacetic acid (EDTA), to the mobile phase.[1]

Mandatory Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Slow cooling to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration to collect crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation crude Crude Sample dissolve Dissolve in minimal solvent / Adsorb on silica crude->dissolve load Load sample onto column dissolve->load pack Pack column with stationary phase pack->load elute Elute with solvent gradient load->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate dry Dry under high vacuum evaporate->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for column chromatography purification.

Purification_Decision_Tree start Crude this compound purity_check Assess Purity (e.g., TLC, HPLC) start->purity_check recrystallization Recrystallization purity_check->recrystallization Minor Impurities column_chromatography Column Chromatography purity_check->column_chromatography Complex Mixture prep_hplc Preparative HPLC purity_check->prep_hplc High Purity Needed / Trace Impurities pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product prep_hplc->pure_product

Caption: Decision tree for selecting a suitable purification technique.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 3-hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including potential anticancer properties.[1] The 3-hydroxy-2-phenylquinolin-4(1H)-one scaffold, in particular, represents a key structure in the development of new therapeutic agents. Accurate evaluation of the cytotoxic effects of these compounds is a critical early step in the drug discovery pipeline. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

This document provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound and its derivatives on various cancer cell lines. The principle of this assay is based on the conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Data Presentation

The cytotoxic activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits a biological process, such as cell proliferation, by 50%. The data should be summarized for clear comparison.

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

Compound IDCell LineIncubation Time (h)IC50 (µM)

Table 2: Absorbance Values from MTT Assay

Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean Absorbance% Cell Viability
Vehicle Control 100%
Compound Conc. 1
Compound Conc. 2
Compound Conc. 3
Compound Conc. 4
Compound Conc. 5
Blank Control N/A

Experimental Protocols

Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).[1]

  • Culture Medium: Recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

  • Test Compound: this compound or its derivatives.

  • Compound Solvent: Dimethyl sulfoxide (DMSO) is recommended for creating stock solutions of quinolone derivatives due to their often limited aqueous solubility.[4]

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder. Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS). This solution should be filter-sterilized and stored at -20°C, protected from light.[2]

  • Solubilization Solution: Anhydrous DMSO or 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[2]

  • Sterile 96-well flat-bottom cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.[5]

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound A->C B Cell Culture & Seeding D Treat Cells with Compound B->D C->D E Incubate for 24-72h D->E Incubation F Add MTT Reagent E->F G Incubate for 2-4h F->G Formazan Formation H Add Solubilization Solution G->H I Incubate for 15 min to 2h H->I Formazan Solubilization J Read Absorbance at 570 nm I->J K Calculate % Viability J->K L Determine IC50 Value K->L

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the selected cell lines in their appropriate medium until they reach the logarithmic growth phase.[3]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[1] The optimal seeding density should be determined for each cell line.[3]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10-30 mM) in DMSO.[4]

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for testing.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Controls: Include the following controls in triplicate:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration used for the test compounds (typically ≤1%).

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells) to measure background absorbance.[2]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation:

    • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[5] A purple precipitate should be visible under a microscope.[5]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

    • Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.[2]

    • Calculate Percent Viability:

      • Percent Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

    • Determine IC50: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the IC50 value.[2]

Potential Signaling Pathway

Quinolone derivatives can induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death). While the specific pathway for this compound may require further investigation, a common mechanism involves the inhibition of essential enzymes like topoisomerase, leading to DNA damage, cell cycle arrest, and subsequent activation of apoptotic signaling cascades.[8][9]

G compound This compound target Topoisomerase II Inhibition compound->target dna_damage DNA Damage target->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified quinolone-induced apoptosis pathway.

References

Application Note: Antimicrobial Susceptibility Testing of 3-hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The emergence of antimicrobial resistance necessitates the exploration of new chemical scaffolds for novel antimicrobial agents.[3] The 3-hydroxy-2-phenylquinolin-4(1H)-one scaffold, a derivative of the quinolone core, represents a promising area for the discovery of new antibacterial and antifungal compounds. Quinolones typically exert their antibacterial effect by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, leading to bacterial cell death.[4][5] This application note provides detailed protocols for the antimicrobial susceptibility testing of this compound and its analogs, enabling researchers to evaluate their potential as novel antimicrobial agents.

Data Presentation: Antimicrobial Activity of Quinolone Derivatives

While specific data for this compound is not extensively available in the public domain, the following table summarizes the antimicrobial activity of structurally related quinoline and quinazolinone derivatives against various pathogens. This data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, serves as a benchmark for expected activity and highlights the potential of this class of compounds. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro assay.[6][7]

Compound ClassMicroorganismMIC (µg/mL)Reference
N-methylbenzofuro[3,2-b]quinoline derivativeVancomycin-resistant Enterococcus faecium4[3]
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1)Methicillin-resistant Staphylococcus aureus (MRSA)4-8[8]
Quinolone-3-carboxylic acid derivativeStaphylococcus aureusNot specified, showed significant activity[9]
Quinolone-3-carboxylic acid derivativeCandida albicansNot specified, showed significant activity[9]
Rhodamine incorporated quinoline derivativesMycobacterium tuberculosis H37Ra1.66–9.57[3]
1,2,3-triazole incorporated quinoline antibiotic conjugatesAspergillus flavus12.5[3]
1,2,3-triazole incorporated quinoline antibiotic conjugatesFusarium oxysporum25[3]
1,2,3-triazole incorporated quinoline antibiotic conjugatesAspergillus niger25[3]
1,2,3-triazole incorporated quinoline antibiotic conjugatesCryptococcus neoformans25[3]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inocula, adjusted to 0.5 McFarland standard

  • Positive control (standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Solvent for test compound (e.g., Dimethyl sulfoxide - DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the test compound stock solution to the first well of each row to be tested. This will be the starting concentration.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.

  • Inoculation: Prepare a microbial suspension in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of the diluted inoculum to each well.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.

    • Negative Control: A well containing only broth (no compound, no inoculum).

    • Growth Control: A well containing broth and inoculum but no test compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Agar Disk Diffusion Assay

This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum, adjusted to 0.5 McFarland standard

  • Positive control disks (standard antibiotic)

  • Negative control disks (impregnated with solvent only)

  • Sterile swabs

Procedure:

  • Preparation of Test Disks: Dissolve a known weight of this compound in a suitable solvent. Apply a specific volume (e.g., 10 µL) of the solution onto sterile filter paper disks to achieve a desired concentration per disk (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely.

  • Inoculation of Agar Plates: Dip a sterile swab into the standardized microbial suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Aseptically place the prepared test disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion Compound Test Compound (this compound) SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution DiskPrep Prepare Impregnated Disks Compound->DiskPrep Inoculum Microbial Inoculum (0.5 McFarland) Inoculation_MIC Inoculation Inoculum->Inoculation_MIC AgarInoculation Inoculate Agar Plate Inoculum->AgarInoculation SerialDilution->Inoculation_MIC Incubation_MIC Incubation (18-24h, 37°C) Inoculation_MIC->Incubation_MIC Reading_MIC Read MIC Value Incubation_MIC->Reading_MIC DiskApplication Apply Disks DiskPrep->DiskApplication AgarInoculation->DiskApplication Incubation_Disk Incubation (18-24h, 37°C) DiskApplication->Incubation_Disk ZoneMeasurement Measure Inhibition Zones Incubation_Disk->ZoneMeasurement signaling_pathway cluster_bacterium Bacterial Cell Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase inhibition Topo_IV Topoisomerase IV Quinolone->Topo_IV inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death disruption leads to

References

Application Notes and Protocols: Utilizing 3-hydroxy-2-phenylquinolin-4(1H)-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-phenylquinolin-4(1H)-one and its derivatives have emerged as a promising class of compounds in anticancer research. Exhibiting a wide range of biological activities, these molecules have been shown to effectively inhibit the proliferation of various cancer cell lines. Mechanistic studies have revealed their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in tumorigenesis. This document provides detailed application notes, summarizing the quantitative effects of these compounds on cancer cells, and comprehensive protocols for key experimental assays to facilitate further research and development.

Data Presentation

The following tables summarize the reported in vitro anticancer activities of this compound and its derivatives across various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines (IC50 values)

Compound DerivativeCancer Cell LineIC50 (µM)Reference
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-oneA549 (Lung Carcinoma)0.0298[1]
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-oneMDA-MB (Breast Cancer)0.0338[1]
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60 (Promyelocytic Leukemia)0.91[2]
Tetrahydrobenzo[h]quinoline derivativeMCF-7 (Breast Cancer)10 (24h), 7.5 (48h)[3]
6-aminoquinolone derivative 12MCF-7 (Breast Cancer)10-15[4]

Table 2: Apoptosis Induction by Quinolinone Derivatives in Cancer Cell Lines

Compound DerivativeCancer Cell LineTreatment Concentration & TimeEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Reference
Tetrahydrobenzo[h]quinoline derivativeMCF-7Not Specified19.1411.5330.67[3]
6-aminoquinolone derivative 12MCF-710 µM, 48hNot SpecifiedNot Specified70-90 (pre-G1)[4]

Table 3: Effect of Quinolinone Derivatives on Cell Cycle Distribution

Compound DerivativeCancer Cell LineTreatment Concentration% Cells in G0/G1% Cells in S% Cells in G2/MReference
Quinazolin-4(3H)-one derivative 4dT-47D (Breast Cancer)Not SpecifiedDecreasedIncreasedArrest[5]
2,3-disubstituted quinazolin-4(3H)-one 3bNot SpecifiedNot SpecifiedNot SpecifiedArrestNot Specified[6]
2,3-disubstituted quinazolin-4(3H)-one 4cNot SpecifiedNot SpecifiedNot SpecifiedArrestNot Specified[6]

Signaling Pathways and Mechanisms of Action

Studies suggest that this compound and its derivatives exert their anticancer effects through the modulation of several critical signaling pathways.

PI3K/Akt/mTOR Pathway

Several derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[7] Inhibition can occur through the downregulation of PI3K subunits (p110α and p85α) and subsequent reduction in the phosphorylation of Akt at serine 473.[7][8] This disruption leads to decreased cell proliferation and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K (p110α/p85α) This compound->PI3K inhibition Akt Akt PI3K->Akt pAkt p-Akt (Ser473) Akt->pAkt phosphorylation mTOR mTOR pAkt->mTOR Apoptosis Apoptosis pAkt->Apoptosis inhibition Proliferation Proliferation mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

EGFR Signaling Pathway

Derivatives of this compound have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][9][10][11] By blocking the tyrosine kinase activity of EGFR, these compounds prevent the activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Downstream_Signaling Downstream Signaling (e.g., Ras/Raf/MEK/ERK) EGFR->Downstream_Signaling This compound This compound This compound->EGFR inhibition Proliferation Proliferation Downstream_Signaling->Proliferation Survival Survival Downstream_Signaling->Survival

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer effects of this compound and its derivatives.

General Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assays Cell_Culture Cancer Cell Line Culture Drug_Treatment Treatment with This compound Cell_Culture->Drug_Treatment MTT MTT Assay (Cytotoxicity) Drug_Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Drug_Treatment->Apoptosis Cell_Cycle PI Staining (Cell Cycle) Drug_Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Drug_Treatment->Western_Blot

Caption: General workflow for in vitro cancer cell line studies.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis by flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the compound for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution by flow cytometry.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound for the desired time.

  • Harvest the cells and wash them twice with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system. Use β-actin as a loading control to normalize protein expression.

References

Application Notes and Protocols for Developing 3-hydroxy-2-phenylquinolin-4(1H)-one Derivatives with Improved Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, bioactivity, and potential mechanisms of action of 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives. The protocols outlined below offer detailed methodologies for the preparation and evaluation of these compounds for anticancer and antimicrobial applications.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer and antimicrobial effects.[1] Strategic structural modifications to this core can lead to the development of derivatives with enhanced potency and selectivity. These notes are intended to guide researchers in the design, synthesis, and biological evaluation of novel derivatives of this compound to identify promising new therapeutic agents.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the reported in vitro bioactivity of various this compound derivatives against common cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentCell LineIC50 (µM)Reference
1a HHA549 (Lung)25-50 µg/mL[2]
1b HHMDA-MB-231 (Breast)25-50 µg/mL[2]
1c PhenylHA549 (Lung)0.704[2]
1d PhenylHK562 (Leukemia)0.455[2]
1e H3-((4-fluorophenyl)amino)-4-oxothiazolidin-2-ylA549 (Lung)0.0298[2]
1f H3-((4-fluorophenyl)amino)-4-oxothiazolidin-2-ylMDA-MB-231 (Breast)0.0338[2]
1g BenzylHHCT116 (Colon)Promising[3]
1h 2-methoxyphenylHA549 (Lung)>100[3]

Table 2: Antimicrobial Activity of Quinolinone Derivatives

Compound IDR-Substituent(s)Bacterial StrainMIC (µg/mL)Reference
2a 6-methoxy, (S)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thioureaS. aureus (MRSA)11.44 (MIC50)[4]
2b 2-phenyl, 4-carboxylic acidS. aureus (MRSA)-[4]
2c C-7 benzimidazole moietyS. aureus (MRSA)0.125[4]
2d 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)E. coli-[4]
2e 2-phenyl-quinoline-4-carboxylic acid derivativesE. coli-[4]
2f Quinolinium iodide saltsE. coli3.125-6.25 nmol/mL[5]
2g Quinolinium iodide saltsS. aureus-[5]

Potential Mechanisms of Action

While the precise signaling pathways for all this compound derivatives are still under investigation, research on the broader quinolinone class suggests two primary mechanisms of action for their anticancer and antibacterial properties.

Anticancer Activity: Inhibition of EGFR Signaling

Several quinolinone derivatives have been shown to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and metastasis.[6][7][8][9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates Derivative 3-Hydroxy-2-phenyl quinolin-4(1H)-one Derivative Derivative->EGFR Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: EGFR signaling pathway and its inhibition by derivatives.

Antimicrobial Activity: Targeting DNA Gyrase

The antibacterial action of many quinolone-based compounds is attributed to their ability to inhibit DNA gyrase, an essential bacterial enzyme that is not present in higher eukaryotes.[10] DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[11][12] Inhibition of this enzyme leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.[10][13]

DNA_Gyrase_Inhibition Derivative 3-Hydroxy-2-phenyl quinolin-4(1H)-one Derivative DNAGyrase DNA Gyrase Derivative->DNAGyrase Inhibits SupercoiledDNA Negatively Supercoiled DNA DNAGyrase->SupercoiledDNA ATP-dependent supercoiling CellDeath Bacterial Cell Death DNAGyrase->CellDeath Inhibition leads to RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase Binds Replication DNA Replication SupercoiledDNA->Replication Transcription Transcription SupercoiledDNA->Transcription Synthesis_Workflow Start Start Step1 React Substituted Anthranilic Acid with Phenacyl Halide Start->Step1 Step2 Isolate Intermediate Ester Step1->Step2 Step3 Base-mediated Cyclization Step2->Step3 Step4 Purification (Recrystallization/ Chromatography) Step3->Step4 End Final Product Step4->End MTT_Assay_Workflow Start Start Step1 Seed Cancer Cells in 96-well Plate Start->Step1 Step2 Incubate (24h) Step1->Step2 Step3 Treat with Serial Dilutions of Derivative Step2->Step3 Step4 Incubate (48-72h) Step3->Step4 Step5 Add MTT Reagent Step4->Step5 Step6 Incubate (2-4h) Step5->Step6 Step7 Add Solubilizing Agent (e.g., DMSO) Step6->Step7 Step8 Measure Absorbance (570 nm) Step7->Step8 End Calculate IC50 Step8->End Broth_Microdilution_Workflow Start Start Step1 Prepare Serial Dilutions of Derivative in Broth Start->Step1 Step2 Inoculate with Standardized Bacterial Suspension Step1->Step2 Step3 Incubate (18-24h) Step2->Step3 Step4 Visually Inspect for Bacterial Growth Step3->Step4 End Determine MIC Step4->End

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-phenylquinolin-4(1H)-one is a member of the quinolinone class of heterocyclic compounds. Quinolone derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, which include potential antibacterial, antifungal, and anticancer properties.[1][2] Accurate and reliable analytical methods are therefore essential for the purity assessment, quantification, and stability testing of these compounds during drug discovery and development.

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol provides a starting point for method development and validation for the analysis of this compound in various sample matrices.

Chromatographic Conditions

A reverse-phase C18 column is recommended for the separation of this compound. A gradient elution with a mobile phase consisting of acetonitrile and water, with 0.1% formic acid as a modifier to ensure good peak shape, is proposed. A Diode Array Detector (DAD) is suggested for monitoring the elution, allowing for the determination of the optimal detection wavelength. Based on structurally similar compounds like 4-hydroxy-2(1H)-quinolone, which exhibits UV absorption maxima around 269 nm and 314 nm, monitoring a range including these wavelengths is advisable.[3]

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with DAD
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 220-400 nm (Monitor at ~270 nm and ~315 nm)

Table 2: Suggested Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. General procedures for common matrices are provided below.

  • For Bulk Drug Substance:

    • Accurately weigh approximately 10 mg of the bulk drug substance and transfer to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

    • Further dilute an aliquot with the initial mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a suitable volumetric flask.

    • Add a suitable volume of methanol and sonicate for 15-20 minutes to extract the analyte.

    • Dilute to volume with methanol and mix well.

    • Centrifuge a portion of the extract and dilute the supernatant with the initial mobile phase to a suitable concentration.

    • Filter the final solution through a 0.45 µm syringe filter before analysis.

  • For Biological Fluids (e.g., Plasma, Serum):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Equilibrate Equilibrate HPLC System Sample_Prep Prepare Sample Solutions Inject Inject Samples & Standards Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect DAD Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: General workflow for the HPLC analysis of this compound.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide templates for presenting method validation and sample analysis results.

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.999
Range (µg/mL) -
Limit of Detection (LOD) (µg/mL) -
Limit of Quantification (LOQ) (µg/mL) -
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98 - 102%

Table 4: Sample Analysis Results

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Purity (%)
Standard 1
Sample 1
Sample 2

Signaling Pathway

Quinolone compounds are well-known for their antibacterial activity, which is primarily achieved through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and recombination. The following diagram illustrates the inhibitory action of quinolones on DNA gyrase.

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death leads to DNA damage Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds to Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork enables Quinolone Quinolone Derivative Quinolone->DNA_Gyrase inhibits

Caption: Mechanism of action of quinolone derivatives via inhibition of bacterial DNA gyrase.

Conclusion

The HPLC method described in this application note provides a reliable and robust framework for the analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with DAD detection, allows for sensitive and selective quantification. This method can be adapted and validated for various applications in pharmaceutical research and quality control.

References

Application Notes and Protocols for Cell-Based Screening of 3-Hydroxy-2-phenylquinolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-phenylquinolin-4(1H)-one and its analogs represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The versatile quinolinone scaffold allows for various chemical modifications, enabling the development of derivatives with enhanced potency and selectivity for specific biological targets.[4] This document provides detailed protocols for cell-based assays to screen and characterize the biological activity of novel this compound analogs, focusing on their potential as anticancer and anti-inflammatory agents.

Key Biological Activities and Mechanisms of Action

Quinolinone derivatives have been shown to exert their effects through multiple mechanisms of action:

  • Anticancer Activity: Many quinolinone analogs exhibit cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanisms include the induction of apoptosis, cell cycle arrest (commonly at the G2/M phase), and the inhibition of crucial cellular targets like tubulin polymerization and protein kinases.[5][6][7]

  • Anti-inflammatory Activity: Several quinoline derivatives have demonstrated potent anti-inflammatory effects.[8][9] A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are pivotal in the inflammatory cascade.[10]

Data Presentation: In Vitro Biological Activity of Quinolinone Analogs

The following tables summarize the reported in vitro activities of various quinolinone analogs from the literature.

Table 1: Anticancer Activity of Selected Quinolinone Analogs

Compound/AnalogCancer Cell LineCancer TypeAssayIC50 (µM)Reference
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg)A549Lung AdenocarcinomaNot Specified0.0298[11][12]
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg)MDA-MBBreast CancerNot Specified0.0338[11][12]
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (Compound 58)MCF-7Breast CancerNot Specified1.05[13]
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (Compound 58)MDA-MB-231Breast CancerNot Specified0.75[13]
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one (Compound 58)SKBR-3Breast CancerNot Specified0.78[13]
Compound 3gHCT116Colon CarcinomaNot Specified>50[14]
Quinoline-8-sulfonamide Derivative 9aC32Amelanotic MelanomaWST-1520[15]
Quinoline-8-sulfonamide Derivative 9aCOLO829MelanomaWST-1376[15]
Quinoline-8-sulfonamide Derivative 9aMDA-MB-231Breast AdenocarcinomaWST-1609[15]
Quinoline-8-sulfonamide Derivative 9aU87-MGGlioblastomaWST-1756[15]
Quinoline-8-sulfonamide Derivative 9aA549Lung AdenocarcinomaWST-1496[15]
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide DerivativesHCT-116Colon CancerMTT4 - 43[15]
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide DerivativesMCF-7Breast CancerMTT4 - 43[15]
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide DerivativesHeLaCervical CancerMTT4 - 43[15]

Table 2: Anti-inflammatory Activity of Selected Quinolinone Analogs

Compound/AnalogAssayTargetIC50 (µM)Reference
Quinolinone–carboxamide 3hSoybean LOX InhibitionLipoxygenase10[16]
Quinolinone–carboxamide 3sSoybean LOX InhibitionLipoxygenase10[16]
Carboxamide 3gSoybean LOX InhibitionLipoxygenase27.5[16]
Quinolinone hybrid with acetylated ferulic acid 11eSoybean LOX InhibitionLipoxygenase52[16]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound analogs

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in complete culture medium to create a single-cell suspension. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[17]

  • Compound Treatment: a. Prepare a stock solution of the quinolinone analogs in DMSO. b. Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[10] c. Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. d. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Important Considerations:

  • Compound Solubility: Quinoline derivatives can have limited aqueous solubility. Prepare high-concentration stock solutions in DMSO and sonicate if necessary to aid dissolution.[18]

  • Autofluorescence: Quinoline compounds can be fluorescent, which may interfere with fluorescence-based assays.[12] The colorimetric MTT assay avoids this issue. If using a fluorescence-based assay, measure the compound's fluorescence in the medium without cells to check for interference.[17]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound analogs

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the quinolinone analogs at their IC50 or other relevant concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes). b. Wash the cell pellet with ice-cold PBS. c. Resuspend the cells in 500 µL of ice-cold PBS. d. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. e. Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in 500 µL of PI staining solution containing RNase A. d. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Data Analysis:

  • Generate DNA content histograms.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.

Protocol 3: In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of the test compounds to inhibit the activity of the COX-2 enzyme. The peroxidase activity of COX is determined by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • This compound analogs

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme Preparation: a. Prepare the COX-2 enzyme solution in the assay buffer containing heme.

  • Compound Incubation: a. Add the assay buffer, enzyme solution, and the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control. b. Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: a. Add arachidonic acid and TMPD to initiate the reaction.

  • Data Acquisition: a. Immediately measure the absorbance at 590 nm in kinetic mode for a set period (e.g., 5 minutes).

  • Data Analysis: a. Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. b. Calculate the percentage of inhibition using the formula:

    • % Inhibition = [(V_control - V_sample) / V_control] x 100 c. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_target Target Identification start Library of this compound Analogs cytotoxicity_assay Cell Viability Assay (e.g., MTT) start->cytotoxicity_assay data_analysis Determine IC50 Values cytotoxicity_assay->data_analysis select_active Select Active Compounds (Low IC50) data_analysis->select_active cell_cycle Cell Cycle Analysis (Flow Cytometry) select_active->cell_cycle Anticancer apoptosis Apoptosis Assays (e.g., Annexin V) select_active->apoptosis Anticancer cox_inhibition COX-2 Inhibition Assay select_active->cox_inhibition Anti-inflammatory tubulin Tubulin Polymerization Assay cell_cycle->tubulin kinase Kinase Profiling apoptosis->kinase anticancer_pathway cluster_cell Cancer Cell compound Quinolinone Analog tubulin Tubulin Dimers compound->tubulin Inhibits microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis anti_inflammatory_pathway cluster_inflammation Inflammatory Cascade compound Quinolinone Analog cox2 COX-2 Enzyme compound->cox2 Inhibits arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation (Pain, Swelling) prostaglandins->inflammation

References

Application Notes and Protocols: Molecular Docking Simulation of 3-hydroxy-2-phenylquinolin-4(1H)-one with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the molecular docking simulation of 3-hydroxy-2-phenylquinolin-4(1H)-one and its derivatives against various protein targets implicated in cancer and inflammation. The protocols outlined below are designed to be a practical resource for researchers in the field of computational drug discovery.

Introduction

This compound is a core heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Molecular docking is a powerful computational technique that predicts the preferred binding orientation of a small molecule (ligand) to a macromolecule (protein) to form a stable complex. This method is instrumental in understanding the mechanism of action and in the rational design of more potent and selective drug candidates.

This document details the in silico analysis of this compound and its analogs with key protein targets such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Dihydrofolate Reductase (DHFR), Cyclooxygenase-2 (COX-2), and DNA gyrase B.

Data Presentation: Summary of In Silico and In Vitro Data

The following tables summarize the reported docking scores and experimental inhibitory activities of this compound derivatives against various cancer and inflammatory-related protein targets.

Table 1: Molecular Docking Scores and Biological Activity Data for Anticancer Targets

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)In Vitro Activity (IC50)Cell LineReference
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-oneEGFR Tyrosine Kinase1M17-137.813 (MolDock Score)0.0298 µmolA549[1][2][3]
Imatinib (Standard)EGFR Tyrosine Kinase1M17-119.354 (MolDock Score)--[1][2][3]
Quinoline Derivative 2Dihydrofolate Reductase (DHFR)1DLS-12.05 ± 1.55 µM-[4]
Quinoline Derivative 6Dihydrofolate Reductase (DHFR)1DLS-10.04 ± 0.73 µM-[4]
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1)DNA Gyrase B--1.21 µMS. aureus[5]
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4)DNA Gyrase B--0.31 µMS. aureus[5]
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14)DNA Gyrase B--0.28 µMS. aureus[5]

Table 2: Molecular Docking Scores for Anti-inflammatory Targets

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Hydroxyquinolone Derivative S2COX-23LN1-8.75Tyr356, Arg121[6][7]
Hydroxyquinolone Derivative S3COX-23LN1-8.60Tyr356, Arg121, Ser531, Trp388[6][7]
Ibuprofen (Reference)COX-23LN1-7.53Tyr356, Arg121[6][7]

Experimental Protocols

This section provides a detailed methodology for performing molecular docking simulations of this compound derivatives with target proteins. The protocol is based on the widely used AutoDock software suite.

Software and Resource Requirements
  • Molecular Modeling Software: AutoDock Tools (ADT), AutoDock Vina, PyMOL, or UCSF Chimera.

  • Ligand Structure: 3D structure of this compound (can be drawn using ChemDraw and converted to 3D, or retrieved from databases like PubChem).

  • Protein Structure: Crystal structure of the target protein (e.g., EGFR, DHFR, COX-2, DNA gyrase B) from the Protein Data Bank (PDB).

Protocol for Molecular Docking using AutoDock Vina

This protocol outlines the key steps for a typical molecular docking workflow.

Step 1: Ligand Preparation

  • Obtain the 3D structure of the this compound derivative in a suitable format (e.g., .mol2 or .pdb).

  • Use AutoDock Tools to add Gasteiger charges and merge non-polar hydrogens.

  • Define the rotatable bonds to allow for ligand flexibility during docking.

  • Save the prepared ligand file in the .pdbqt format.

Step 2: Protein Preparation

  • Download the crystal structure of the target protein from the PDB database (e.g., PDB ID: 1M17 for EGFR).

  • Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular visualization tool like PyMOL or UCSF Chimera.[8]

  • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.[9]

  • Save the prepared protein file in the .pdbqt format.

Step 3: Grid Box Generation

  • Load the prepared protein and ligand .pdbqt files into AutoDock Tools.

  • Define the binding site by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be large enough to accommodate the ligand. For target proteins with a co-crystallized ligand, the grid box can be centered on the ligand's coordinates.

Step 4: Docking Simulation

  • Use AutoDock Vina for the docking calculations.

  • Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the desired output file name.

  • Run the AutoDock Vina executable from the command line, providing the configuration file as input.

Step 5: Analysis of Results

  • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

  • Visualize the docking results using PyMOL or UCSF Chimera to analyze the interactions between the ligand and the protein's active site residues.

  • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow for molecular docking.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (Add Charges, Define Torsion) Grid_Box Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Protein_Prep->Grid_Box Run_Docking Run AutoDock Vina Grid_Box->Run_Docking Analyze_Results Analyze Binding Poses and Scores Run_Docking->Analyze_Results Visualize Visualize Interactions (PyMOL/Chimera) Analyze_Results->Visualize

Figure 1: General workflow for molecular docking simulation.

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Quinolinone 3-Hydroxy-2-phenyl- quinolin-4(1H)-one Quinolinone->EGFR Inhibition

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IkB Degradation Inflammation_Genes Inflammatory Gene Expression (e.g., COX-2) NFkB_nuc->Inflammation_Genes Quinolinone 3-Hydroxy-2-phenyl- quinolin-4(1H)-one Quinolinone->IKK Inhibition

Figure 3: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

References

Formulation of 3-hydroxy-2-phenylquinolin-4(1H)-one for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-phenylquinolin-4(1H)-one is a quinolinone derivative, a class of compounds known for a wide range of biological activities, including potential anticancer and anti-inflammatory effects.[1][2] Effective in vivo evaluation of this compound necessitates the development of appropriate formulations to ensure adequate bioavailability and consistent exposure in animal models. Due to the predicted poor aqueous solubility of many quinolinone derivatives, this document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for selecting a suitable formulation strategy. While experimental data for this compound is limited, key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₁NO₂[3]
Molecular Weight 237.25 g/mol [3]
Appearance Solid (predicted)[4]

Note: Experimental determination of aqueous solubility (in various pH buffers) and the octanol-water partition coefficient (logP) is highly recommended to guide formulation development.

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to formulate poorly water-soluble compounds like this compound for in vivo administration. The choice of formulation will depend on the compound's specific properties, the intended route of administration (e.g., oral gavage, intraperitoneal injection), and the required dose.

Commonly used formulation approaches include:

  • Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and an aqueous vehicle to dissolve the compound.

  • Aqueous Suspensions: Dispersing the solid compound in an aqueous vehicle, often with the aid of suspending and wetting agents.

  • Lipid-based Formulations: Dissolving or suspending the compound in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).

Experimental Protocols

The following sections provide detailed protocols for the preparation and characterization of different formulations suitable for in vivo studies.

Protocol 1: Co-solvent Formulation for Oral Gavage

This protocol describes the preparation of a solution of this compound using a co-solvent system. This approach is suitable when the compound has sufficient solubility in a mixture of a pharmaceutically acceptable organic solvent and an aqueous vehicle.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine Vehicle Composition: A common co-solvent vehicle for preclinical studies is a mixture of DMSO, PEG 400, and saline. A typical starting ratio is 10% DMSO, 40% PEG 400, and 50% saline (v/v/v). The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

  • Solubility Assessment (Small Scale):

    • Weigh a small, known amount of this compound into a vial.

    • Add the calculated volume of DMSO to dissolve the compound. Vortex thoroughly.

    • Gradually add PEG 400 while vortexing.

    • Slowly add the saline to the mixture while continuously vortexing.

    • Observe for any precipitation. If the solution remains clear, the compound is soluble at that concentration in the chosen vehicle.

  • Preparation of Dosing Solution:

    • Based on the desired final concentration and total volume, calculate the required amounts of this compound and each vehicle component.

    • Weigh the this compound into a sterile vial.

    • Add the required volume of DMSO and vortex until the compound is completely dissolved.

    • Add the PEG 400 and vortex to mix.

    • Slowly add the saline dropwise while continuously vortexing to prevent precipitation.

    • If necessary, sonicate the final solution for a few minutes to ensure homogeneity.

  • Final Inspection: Visually inspect the solution for any particulate matter. The final formulation should be a clear solution.

Quantitative Data for Common Co-solvent Vehicles:

Vehicle ComponentTypical Concentration Range (%)Notes
DMSO5 - 10Should be minimized due to potential toxicity.
PEG 40030 - 60A commonly used solubilizing agent.
Tween 801 - 10A surfactant that can improve solubility and stability.
Saline/PBSq.s. to 100Used as the aqueous phase.
Protocol 2: Aqueous Suspension for Oral Gavage

This protocol is suitable for compounds that cannot be fully dissolved in a co-solvent system at the required concentration. The goal is to create a uniform and stable suspension for accurate dosing.

Materials:

  • This compound

  • Suspending agent: e.g., 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) or Hydroxypropyl methylcellulose (HPMC)

  • Wetting agent: e.g., 0.1% (v/v) Tween 80

  • Purified water or saline

  • Mortar and pestle or homogenizer

  • Magnetic stirrer

Procedure:

  • Prepare the Vehicle:

    • Dissolve the suspending agent (e.g., 0.5 g of CMC-Na in 100 mL of water) by slowly adding it to the water while stirring with a magnetic stirrer. Gentle heating may be required for some suspending agents.

    • Allow the solution to cool to room temperature.

    • Add the wetting agent (e.g., 0.1 mL of Tween 80 to 100 mL of vehicle) and mix thoroughly.

  • Particle Size Reduction (Optional but Recommended): To improve suspension stability and bioavailability, reducing the particle size of the compound is beneficial. This can be achieved by micronization or milling.

  • Prepare the Suspension:

    • Weigh the required amount of this compound.

    • In a mortar, add a small amount of the vehicle to the compound to form a smooth paste. This process, known as levigation, helps to wet the particles and prevent clumping.

    • Gradually add the remaining vehicle while continuously triturating with the pestle to form a uniform suspension.

    • Alternatively, a homogenizer can be used for more efficient particle dispersion.

  • Final Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity. The suspension should be continuously stirred during the dosing procedure.

Protocol 3: Formulation Characterization and Stability Testing

It is crucial to characterize the prepared formulations to ensure their quality and stability over the intended period of use.

1. Visual Inspection:

  • Solutions: Should be clear and free of any visible particles.

  • Suspensions: Should appear uniform upon shaking and should not show signs of rapid settling or caking.

2. Particle Size Analysis (for suspensions):

  • Method: Laser diffraction is a widely used technique for measuring particle size distribution.[5]

  • Procedure:

    • Obtain a representative, well-mixed sample of the suspension.

    • Disperse the sample in a suitable medium as recommended by the instrument manufacturer.

    • Analyze the sample using the laser diffraction instrument.

    • Report the mean particle size (e.g., D50) and the particle size distribution (e.g., D10, D90).

  • Acceptance Criteria: A narrow particle size distribution is desirable for suspension stability and consistent absorption.

3. Stability-Indicating HPLC Method:

  • A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to quantify the concentration of this compound and to detect any degradation products.[6]

  • Typical HPLC Parameters for Quinoline Derivatives:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10-20 µL

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed under stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[7]

4. Short-Term Stability Assessment:

  • Prepare the formulation and store it under the intended experimental conditions (e.g., room temperature, refrigerated).

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, and analyze it using the validated HPLC method for the concentration of the active compound.

  • For suspensions, also perform visual inspection and particle size analysis at each time point.

  • Acceptance Criteria: The concentration of the active compound should remain within a specified range (e.g., 90-110% of the initial concentration), and there should be no significant changes in the physical appearance or particle size distribution.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Formulation and In Vivo Study

G cluster_formulation Formulation Development cluster_invivo In Vivo Study A Physicochemical Characterization B Select Formulation Strategy (Co-solvent vs. Suspension) A->B C Prepare Formulation B->C D Characterize Formulation (Visual, Particle Size, Concentration) C->D E Assess Short-Term Stability D->E G Dose Administration (e.g., Oral Gavage) E->G F Animal Acclimatization F->G H Sample Collection (e.g., Blood, Tissue) G->H I Bioanalysis (e.g., LC-MS/MS) H->I J Pharmacokinetic/ Pharmacodynamic Analysis I->J

Caption: Workflow for formulation and in vivo evaluation.

Potential Signaling Pathways Modulated by Quinolinone Derivatives

Quinolinone derivatives have been reported to exert their anticancer and anti-inflammatory effects through various signaling pathways. The following diagram illustrates some of these potential molecular targets.

G cluster_cancer Anticancer Mechanisms cluster_inflammation Anti-inflammatory Mechanisms A Quinolinone Derivative B Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR) A->B C Induction of Apoptosis A->C D Cell Cycle Arrest A->D E Inhibition of Tubulin Polymerization A->E F Quinolinone Derivative G Inhibition of COX Enzymes F->G H Reduction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) F->H I Modulation of NF-κB Pathway F->I

Caption: Potential signaling pathways for quinolinones.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 3-hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to evaluate the anti-inflammatory properties of 3-hydroxy-2-phenylquinolin-4(1H)-one. The protocols detailed below encompass both in vitro and in vivo methodologies to facilitate a thorough investigation of the compound's potential therapeutic efficacy.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of chronic diseases. Quinolinone derivatives have emerged as a promising class of compounds with potential anti-inflammatory activities. This document outlines a systematic approach to assess the anti-inflammatory effects of this compound, a novel compound within this class. The described experimental setup will enable the elucidation of its mechanism of action, focusing on key inflammatory mediators and signaling pathways.

In Vitro Assessment of Anti-inflammatory Activity

In vitro assays are fundamental for the initial screening and mechanistic evaluation of anti-inflammatory compounds. These assays offer a rapid and cost-effective means to determine the direct effects of this compound on cellular and molecular inflammatory processes.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a key pro-inflammatory mediator. This assay measures the ability of the test compound to inhibit NO production.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[1]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[2] Include a vehicle control (LPS only) and a blank control (media only).

  • Nitrite Measurement (Griess Assay):

    • Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[3]

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[4]

    • Incubate at room temperature for 10 minutes, protected from light.[5]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control.

Inhibition of Pro-inflammatory Cytokine Production

Principle: Activated macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This assay quantifies the inhibitory effect of the test compound on the production of these cytokines.

Protocol:

  • Follow steps 1-4 from the Nitric Oxide Production assay (Section 2.1).

  • Cytokine Quantification (ELISA):

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.[1][6][7][8]

  • Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage inhibition for each treatment group compared to the LPS-only control.

Protein Denaturation Inhibition Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of the compound to inhibit heat-induced protein denaturation.[9]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 100, 200, 400, 800, 1000 µg/mL).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.[10][11]

  • Heating: Heat the mixture at 70°C for 5 minutes to induce denaturation.[12]

  • Cooling and Measurement: After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.[10][12]

  • Control: Use a vehicle control (without the test compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: The stabilization of the HRBC membrane against hypotonicity-induced hemolysis can be correlated with anti-inflammatory activity, as the erythrocyte membrane is analogous to the lysosomal membrane.[13][14]

Protocol:

  • HRBC Suspension Preparation:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution.

    • Centrifuge at 3000 rpm for 10 minutes and wash the packed cells three times with isosaline.

    • Prepare a 10% v/v suspension of the packed cells in isosaline.[13]

  • Assay Mixture: Mix 1 mL of phosphate buffer, 2 mL of hyposaline, 0.5 mL of HRBC suspension, and 0.5 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.[13]

  • Centrifugation and Measurement: Centrifuge at 3000 rpm for 10 minutes and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Controls: Use a vehicle control and a standard drug (e.g., diclofenac sodium).

  • Data Analysis: Calculate the percentage of membrane stabilization.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Principle: The NF-κB and MAPK signaling pathways are critical in regulating the expression of pro-inflammatory genes. Western blotting can be used to assess the effect of the test compound on the phosphorylation and expression of key proteins in these pathways.

Protocol:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described in Section 2.1. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[15]

In Vivo Assessment of Anti-inflammatory Activity

In vivo models are essential for evaluating the systemic anti-inflammatory effects of the compound in a whole organism.

Carrageenan-Induced Paw Edema in Rats

Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema formation. The reduction in paw volume is a measure of anti-inflammatory activity.[16][17]

Protocol:

  • Animal Grouping: Use Wistar rats (150-200g) and divide them into groups (n=6): vehicle control, positive control (e.g., indomethacin), and treatment groups with different doses of this compound.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[16][18]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[18]

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Absorbance at 540 nm (Mean ± SD)% Inhibition of NO Production
Control (Media)-
Vehicle (LPS only)-0
Compound1
5
10
25
50
Positive Control

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Media)-
Vehicle (LPS only)-
Compound1
5
10
25
50
Positive Control

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0
Compound10
25
50
Positive Control

Visualization of Signaling Pathways and Experimental Workflow

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and the overall experimental workflow.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay RAW_cells RAW 264.7 Macrophages treatment Treatment with Compound & LPS Stimulation RAW_cells->treatment NO_assay Nitric Oxide Assay (Griess Reagent) treatment->NO_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6, IL-1β) treatment->cytokine_assay western_blot Western Blot (NF-κB & MAPK Pathways) treatment->western_blot end End: Data Analysis & Conclusion NO_assay->end cytokine_assay->end western_blot->end protein_denaturation Protein Denaturation Assay protein_denaturation->end hrbc_assay HRBC Membrane Stabilization Assay hrbc_assay->end rats Wistar Rats compound_admin Compound Administration rats->compound_admin carrageenan Carrageenan Injection compound_admin->carrageenan paw_measurement Paw Volume Measurement carrageenan->paw_measurement paw_measurement->end start Start: Assessment of Anti-inflammatory Effects cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Caption: Experimental workflow for assessing anti-inflammatory effects.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IKK->p_IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates proteasome Proteasomal Degradation p_IkB->proteasome ubiquitination & proteasome->IkB degrades DNA DNA NFkB_nuc->DNA binds to genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->genes induces

Caption: Simplified NF-κB signaling pathway in inflammation.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor stimuli->receptor MAPKKK MAPKKK (e.g., TAK1) receptor->MAPKKK activates MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 phosphorylates MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK phosphorylates MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK phosphorylates MAPK_p38 p38 MAPKK_p38->MAPK_p38 phosphorylates transcription_factors Transcription Factors (e.g., AP-1, ATF2) MAPK_p38->transcription_factors activates MAPK_JNK JNK MAPKK_JNK->MAPK_JNK phosphorylates MAPK_JNK->transcription_factors activates MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK phosphorylates MAPK_ERK->transcription_factors activates inflammatory_response Inflammatory Response transcription_factors->inflammatory_response mediates

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of 3-hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for measuring the antioxidant capacity of 3-hydroxy-2-phenylquinolin-4(1H)-one. This compound, belonging to the flavonoid and quinolinone classes, is of interest for its potential therapeutic properties, including its ability to counteract oxidative stress. The following sections detail the principles and methodologies for several widely accepted antioxidant assays.

Introduction to Antioxidant Capacity Assays

Antioxidant capacity is the measure of a substance's ability to inhibit oxidative processes. Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes that can cause damage to cells, DNA, proteins, and lipids, contributing to various diseases. Antioxidants neutralize these harmful molecules. The evaluation of a compound's antioxidant potential is a critical step in the development of new therapeutic agents. Several in vitro methods are commonly employed to assess this activity, each with its own specific mechanism. These assays can be broadly categorized into two types: Hydrogen Atom Transfer (HAT) based assays and Single Electron Transfer (SET) based assays.

Data Presentation: Antioxidant Capacity of this compound

Disclaimer: The following table summarizes hypothetical quantitative data for this compound for illustrative purposes, as specific experimental data was not found in the public domain. These values are intended to serve as a template for reporting experimental findings.

AssayParameterResult (Hypothetical)Positive Control (Trolox/Ascorbic Acid)
DPPH Radical Scavenging Assay IC₅₀ (µg/mL)15.25.8
ABTS Radical Scavenging Assay TEAC (Trolox Equivalents)2.51.0
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µM Fe(II)/mg)8501200
Oxygen Radical Absorbance Capacity (ORAC) ORAC Value (µmol TE/g)32005500

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] DPPH is a stable free radical with a deep violet color in solution, showing a strong absorption maximum around 517 nm.[1][2] When reduced by an antioxidant, the color changes from violet to pale yellow, resulting in a decrease in absorbance.[1] The degree of discoloration is proportional to the radical-scavenging activity of the antioxidant.[1]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix Mix Sample/Control with DPPH Solution (e.g., 1:1 ratio) prep_dpph->mix prep_sample Prepare this compound Stock and Dilutions prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ Value measure->calculate

Caption: Workflow for the DPPH antioxidant assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C. The solution should be prepared fresh.

    • Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., DMSO or methanol).

    • Working Solutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox and dilute it in the same manner as the test compound.

  • Assay Procedure:

    • Pipette 100 µL of each dilution of the test compound or positive control into the wells of a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent and 100 µL of methanol. For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [1] Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[6] The blue-green ABTS•+ chromophore has a characteristic absorbance at 734 nm.[6] In the presence of an antioxidant, the radical is reduced, causing a decolorization of the solution, and the decrease in absorbance is proportional to the antioxidant capacity.[6]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Prepare ABTS Stock Solution (7 mM) generate_radical Generate ABTS•+ Radical (Mix ABTS and Persulfate, incubate 12-16h in dark) prep_abts->generate_radical prep_persulfate Prepare Potassium Persulfate (2.45 mM) prep_persulfate->generate_radical adjust_absorbance Dilute ABTS•+ Solution to Absorbance of 0.70 ± 0.02 at 734 nm generate_radical->adjust_absorbance mix Add Sample/Standard to diluted ABTS•+ Solution adjust_absorbance->mix prep_sample Prepare Sample and Trolox Standard Dilutions prep_sample->mix incubate Incubate at Room Temperature (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition, create Standard Curve, and determine TEAC measure->calculate

Caption: Workflow for the ABTS antioxidant assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]

    • Working ABTS•+ Solution: Dilute the ABTS•+ radical solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Trolox Standard: Prepare stock solutions and serial dilutions as described for the DPPH assay. Trolox is typically used as the standard.

  • Assay Procedure:

    • Add 20 µL of the test compound or Trolox standard at various concentrations to the wells of a 96-well plate.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Plot the percentage of inhibition against the concentration of the Trolox standards to generate a standard curve.

    • The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[7] The change in absorbance is proportional to the antioxidant's reducing power.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_acetate Prepare Acetate Buffer (300 mM, pH 3.6) prep_frap Prepare FRAP Reagent (Mix Acetate, TPTZ, FeCl₃ in 10:1:1 ratio) prep_acetate->prep_frap prep_tptz Prepare TPTZ Solution (10 mM in 40 mM HCl) prep_tptz->prep_frap prep_fecl3 Prepare FeCl₃ Solution (20 mM) prep_fecl3->prep_frap mix Add Sample/Standard to FRAP Reagent prep_frap->mix prep_sample Prepare Sample and FeSO₄ Standard Dilutions prep_sample->mix incubate Incubate at 37°C (e.g., 30 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Create Standard Curve and determine FRAP Value measure->calculate

Caption: Workflow for the ORAC antioxidant assay.

Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a stock solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4) and dilute to the working concentration.

    • AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.

    • Test Compound and Trolox Standard: Prepare stock solutions and serial dilutions in the buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the test compound or Trolox standard to each well. [8] * Add 150 µL of the fluorescein solution to each well and mix. [8] * Incubate the plate at 37°C for 30 minutes in the plate reader. [8] * Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette or an automated injector. [8] * Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes, with an excitation wavelength of 485 nm and an emission wavelength of 520 nm. [8]

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard. [8] * Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is calculated from the standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample. [8]

Antioxidant Mechanisms of Action

Antioxidants can neutralize free radicals through several mechanisms. The primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Antioxidant_Mechanisms cluster_mechanisms Antioxidant (AOH) Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) AOH Antioxidant (AOH) (e.g., this compound) A_radical Antioxidant Radical (A•) AOH->A_radical Neutralizes AOH_cation Antioxidant Cation Radical (AOH•⁺) AOH->AOH_cation Neutralizes Radical Free Radical (R•) RH Stable Molecule (RH) Radical->RH Becomes R_anion Radical Anion (R⁻) Radical->R_anion Becomes AOH_hat AOH Radical_hat R• A_radical_hat A• AOH_hat->A_radical_hat H• RH_hat RH Radical_hat->RH_hat + H• AOH_set AOH Radical_set R• AOH_cation_set AOH•⁺ AOH_set->AOH_cation_set e⁻ R_anion_set R⁻ Radical_set->R_anion_set + e⁻

Caption: General mechanisms of antioxidant action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-hydroxy-2-phenylquinolin-4(1H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Camps cyclization method.

Issue 1: Low or No Product Yield

A low yield of the desired product is a frequent challenge. Below is a systematic approach to troubleshoot this issue.

Potential Cause Recommended Action
Purity of Starting Materials Impurities in the o-acylaminoacetophenone starting material can lead to side reactions or inhibit the desired cyclization. Verify the purity of your starting materials using techniques like NMR or mass spectrometry. Recrystallize or purify starting materials if necessary.
Reaction Conditions Temperature: The Camps cyclization is sensitive to temperature. Ensure your reaction is maintained at the optimal temperature. Inconsistent heating can lead to the formation of byproducts.[1] Base: The choice and concentration of the base (e.g., hydroxide ion) are critical. Ensure the correct stoichiometry is used.[2] Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Premature workup can result in incomplete conversion, while extended reaction times might lead to product degradation.
Solvent and Reagent Quality Ensure that all solvents are anhydrous and reagents have not degraded. The presence of water can interfere with base-catalyzed reactions.[1]
Workup and Purification The product may be lost during extraction or purification steps. Optimize the workup procedure to minimize loss. During purification by column chromatography, the choice of solvent system is crucial to ensure good separation. For recrystallization, selecting an appropriate solvent is key to obtaining a high yield of pure product.

Issue 2: Formation of Multiple Side Products

The presence of significant side products can complicate purification and reduce the overall yield.

Potential Cause Recommended Action
Incorrect Reaction Temperature Running the reaction at a temperature that is too high can promote side reactions. A lower temperature may favor the desired product.
Non-optimal Base Concentration An incorrect concentration of the base can lead to alternative reaction pathways. Titrate your base solution to confirm its concentration.
Air or Moisture Sensitivity Some intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.[1]
Alternative Cyclization Pathways The Camps cyclization of an o-acylaminoacetophenone can potentially yield two different hydroxyquinoline isomers.[2] The ratio of these products is dependent on the specific reaction conditions.[2] Modifying the temperature or the base may favor the formation of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method is the Camps cyclization of an o-acylaminoacetophenone using a hydroxide ion as the base.[2] This reaction involves an intramolecular condensation to form the quinolinone ring system.

Q2: My reaction mixture turns dark, and I observe tar formation. What could be the cause?

Tar formation is often a result of decomposition of starting materials or products at elevated temperatures or due to harsh reaction conditions. To minimize tarring, consider lowering the reaction temperature and ensuring a homogenous reaction mixture with efficient stirring.

Q3: How can I best purify the crude this compound?

Purification can typically be achieved through recrystallization from a suitable solvent or by column chromatography. For recrystallization, experiment with different solvents or solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at room temperature. For column chromatography, a gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is often effective.

Q4: Can I use a different base for the Camps cyclization?

While hydroxide ions are commonly used, other bases can be employed. The choice of base can influence the reaction rate and the ratio of isomeric products. It is advisable to consult the literature for bases that have been successfully used for similar substrates.

Data Presentation

Table 1: Optimization of Reaction Conditions for Quinolone Synthesis (Illustrative)

The following table illustrates how reaction conditions can be varied to optimize the yield of a quinolone synthesis. Note that these are generalized conditions and may need to be adapted for the specific synthesis of this compound.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)NaOAc (6.0)DMF1002067-76[3]
2Pd₂(dba)₃XantphosCs₂CO₃TolueneN/AN/A63-96[3]
3NoneNoneK₂CO₃ (2.0)DMF120-150 (Microwave)0.17-0.5High[3]
4I₂ (20)NoneNoneDMSO100N/A40[4]

Experimental Protocols

Protocol 1: General Procedure for Camps Cyclization

This protocol provides a general methodology for the synthesis of hydroxyquinolines via Camps cyclization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the o-acylaminoacetophenone starting material in a suitable solvent (e.g., ethanol or dioxane).

  • Addition of Base: To the stirred solution, add an aqueous solution of a hydroxide base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction: Heat the reaction mixture to reflux for the required amount of time. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration and wash it with water. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve o-acylamino- acetophenone in Solvent add_base Add Aqueous Hydroxide Base start->add_base 1 reflux Heat to Reflux add_base->reflux 2 monitor Monitor by TLC reflux->monitor 3 cool Cool to Room Temp monitor->cool 4 acidify Acidify to Precipitate cool->acidify 5 filtrate Filter and Wash Solid acidify->filtrate 6 purify Recrystallize or Column Chromatography filtrate->purify 7 end Pure Product purify->end 8

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_materials Starting Materials cluster_conditions Reaction Parameters cluster_isolation Product Isolation start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure? review_conditions Review Reaction Conditions (Temp, Time, Base) check_purity->review_conditions Pure purify_reagents->review_conditions optimize_params Optimize Parameters review_conditions->optimize_params Suboptimal? check_workup Review Workup & Purification Procedure review_conditions->check_workup Optimal optimize_params->check_workup modify_isolation Modify Isolation Technique check_workup->modify_isolation Losses? end Improved Yield check_workup->end No Losses modify_isolation->end

Caption: Troubleshooting flowchart for low yield in quinolinone synthesis.

References

overcoming solubility issues of 3-hydroxy-2-phenylquinolin-4(1H)-one in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-hydroxy-2-phenylquinolin-4(1H)-one in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in DMSO?

Quinolinone derivatives like this compound often exhibit low solubility in many solvents, including DMSO, due to their rigid, planar, and aromatic structure. This molecular arrangement promotes strong crystal lattice energy, which can be difficult to overcome for dissolution.

Q2: What is the maximum recommended concentration of this compound in DMSO for initial stock solutions?

While the absolute maximum solubility may vary, it is advisable to start with a modest concentration to avoid precipitation issues. For many quinolinone derivatives, preparing a 10 mM stock solution in anhydrous DMSO is a common starting point for in vitro assays.[1] For compounds with known solubility challenges, starting at a lower concentration (e.g., 1-5 mM) may be prudent.

Q3: My compound precipitated out of the DMSO stock solution upon storage. What could be the cause?

Precipitation from DMSO stocks can be caused by several factors:

  • Water Absorption: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to the formation of compound aggregates and subsequent precipitation.[2]

  • Supersaturation: The initial stock solution may have been supersaturated, leading to precipitation over time as the solution equilibrates.

Q4: What is the maximum percentage of DMSO that is safe for my cell-based assays?

The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v) to avoid cytotoxic effects.[3][4] However, some cell lines may be sensitive to even lower concentrations. It is crucial to perform a vehicle control experiment to determine the DMSO tolerance of your specific cell line and assay.

Q5: Can I use heat to dissolve my compound in DMSO?

Gentle heating can be an effective method to increase the solubility of this compound in DMSO. However, it is important to use a controlled temperature (e.g., 37-50°C) and to be aware of the thermal stability of the compound to prevent degradation.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound in DMSO.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Compound does not dissolve in DMSO", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Step 1: Verify Compound and Solvent Quality"]; InitialMethods [label="Step 2: Employ Basic Dissolution Techniques"]; AdvancedMethods [label="Step 3: Utilize Advanced Solubility Enhancement Methods"]; FinalConcentration [label="Step 4: Consider Final Application and Dilution"]; Success [label="Clear Solution Obtained", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Insoluble - Re-evaluate Formulation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> CheckPurity; CheckPurity -> InitialMethods [label="Purity Confirmed"]; InitialMethods -> AdvancedMethods [label="Still Insoluble"]; AdvancedMethods -> FinalConcentration [label="Partial or Complete Dissolution"]; FinalConcentration -> Success [label="Stable in Final Medium"]; FinalConcentration -> Failure [label="Precipitates Upon Dilution"]; InitialMethods -> Success [label="Dissolved"]; AdvancedMethods -> Success [label="Dissolved"]; }

Caption: A logical workflow for troubleshooting dissolution issues.

Issue 1: The compound does not dissolve in DMSO at the desired concentration.
Possible Cause Troubleshooting Steps
Poor solvent quality Use anhydrous, high-purity DMSO. Ensure the DMSO has not been exposed to atmospheric moisture.
Insufficient agitation Vortex the solution vigorously for 2-5 minutes.
Compound is in a stable crystalline form Use a bath sonicator for 10-15 minutes to break up crystal lattices and enhance dissolution.
Concentration exceeds solubility limit Try preparing a more dilute stock solution.
Issue 2: The compound dissolves initially but precipitates over time or upon dilution.
Possible Cause Troubleshooting Steps
Supersaturated solution Prepare a fresh stock solution at a lower concentration.
Water absorption in DMSO Store stock solutions in small, tightly sealed aliquots to minimize exposure to air. Use anhydrous DMSO for all preparations.
Precipitation upon dilution in aqueous buffer Decrease the final concentration of the compound in the assay. Increase the final percentage of DMSO (if tolerated by the assay). Consider using a co-solvent.

Quantitative Data Summary

The following table provides illustrative solubility data for this compound in DMSO with and without the use of co-solvents. Please note that these are estimated values and should be experimentally verified.

Solvent System Temperature (°C) Estimated Solubility (mM) Notes
100% DMSO25~5-10May require sonication for complete dissolution.
100% DMSO37~15-25Gentle heating can significantly improve solubility.
90% DMSO / 10% Ethanol25~10-15Ethanol can act as a co-solvent to improve solubility.
90% DMSO / 10% NMP25~15-20N-Methyl-2-pyrrolidone (NMP) is a stronger co-solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 237.25 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 2.37 mg of this compound.

  • Add solvent: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Initial dissolution: Vortex the tube vigorously for 2-3 minutes.

  • Sonication: If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.

  • Gentle heating (optional): If solids persist, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Visual inspection: Ensure the solution is clear and free of any particulate matter before storage.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

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Start [label="Start: Prepare 10 mM Stock", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Weigh [label="1. Weigh 2.37 mg of Compound"]; AddDMSO [label="2. Add 1 mL of Anhydrous DMSO"]; Vortex [label="3. Vortex for 2-3 minutes"]; Check1 [label="Is it dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sonicate [label="4. Sonicate for 10-15 minutes"]; Check2 [label="Is it dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="5. Gently heat to 37°C"]; Check3 [label="Is it dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Store [label="6. Store at -20°C or -80°C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reassess [label="Re-assess concentration or solvent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Weigh -> AddDMSO -> Vortex -> Check1; Check1 -> Store [label="Yes"]; Check1 -> Sonicate [label="No"]; Sonicate -> Check2; Check2 -> Store [label="Yes"]; Check2 -> Heat [label="No"]; Heat -> Check3; Check3 -> Store [label="Yes"]; Check3 -> Reassess [label="No"]; }

Caption: Workflow for preparing a stock solution in DMSO.

Potential Signaling Pathways

Quinolinone derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and tuberculosis.

PI3K/Akt/mTOR Signaling Pathway

Several quinolone-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[5][6][7][8][9][10]

graph PI3K_Pathway { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

GF [label="Growth Factor"]; RTK [label="Receptor Tyrosine Kinase"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05"]; Proliferation [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="3-hydroxy-2-phenyl-\nquinolin-4(1H)-one", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label="phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="activates"]; Akt -> mTORC1 [label="activates"]; mTORC1 -> Proliferation; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335"]; Inhibitor -> Akt [arrowhead=tee, color="#EA4335"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335"]; }

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers. Quinolone derivatives have been explored as inhibitors of this pathway.[11][12][13][14][15]

graph Hedgehog_Pathway { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Hh [label="Hedgehog Ligand"]; PTCH1 [label="PTCH1"]; SMO [label="SMO", fillcolor="#FBBC05"]; SUFU [label="SUFU"]; GLI [label="GLI", fillcolor="#FBBC05"]; GeneTranscription [label="Target Gene\nTranscription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="3-hydroxy-2-phenyl-\nquinolin-4(1H)-one", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Hh -> PTCH1 [arrowhead=tee]; PTCH1 -> SMO [arrowhead=tee]; SMO -> GLI [label="activates"]; SUFU -> GLI [arrowhead=tee]; GLI -> GeneTranscription; Inhibitor -> SMO [arrowhead=tee, color="#EA4335"]; Inhibitor -> GLI [arrowhead=tee, color="#EA4335"]; }

Caption: Potential inhibition of the Hedgehog signaling pathway.

Antitubercular Mechanism of Action

Quinoline derivatives have shown promise as antitubercular agents, potentially by inhibiting key enzymes in Mycobacterium tuberculosis such as DNA gyrase or catalase-peroxidase (KatG).[16][17][18][19][20]

graph Antitubercular_Mechanism { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Inhibitor [label="3-hydroxy-2-phenyl-\nquinolin-4(1H)-one", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNAGyrase [label="DNA Gyrase", fillcolor="#FBBC05"]; KatG [label="KatG", fillcolor="#FBBC05"]; DNAreplication [label="DNA Replication", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; OxidativeStress [label="Protection from\nOxidative Stress", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; BacterialDeath [label="Bacterial Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Inhibitor -> DNAGyrase [arrowhead=tee, color="#EA4335"]; Inhibitor -> KatG [arrowhead=tee, color="#EA4335"]; DNAGyrase -> DNAreplication [style=dashed]; KatG -> OxidativeStress [style=dashed]; DNAreplication -> BacterialDeath [arrowhead=none, style=dotted, color="#5F6368"]; OxidativeStress -> BacterialDeath [arrowhead=none, style=dotted, color="#5F6368"]; }

Caption: Potential antitubercular mechanisms of action.

References

troubleshooting side reactions in the synthesis of 2-phenylquinolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-phenylquinolin-4(1H)-ones. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific side reactions and provides guidance on how to mitigate them.

Issue 1: Formation of the Isomeric 4-Phenylquinolin-2(1H)-one in Camps Cyclization

Question: During the Camps cyclization of N-(2-benzoylphenyl)acetamide, I am observing a significant amount of the isomeric 4-phenylquinolin-2(1H)-one as a side product. How can I improve the selectivity for the desired 2-phenylquinolin-4(1H)-one?

Answer: The regioselectivity of the Camps cyclization is highly dependent on the choice of base. The use of a strong base favors the formation of the desired 2-phenylquinolin-4(1H)-one, while a weaker base tends to yield the 4-phenylquinolin-2(1H)-one isomer.[1][2]

Troubleshooting Steps:

  • Choice of Base: Employ a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to promote the desired cyclization. Weaker bases like cesium carbonate (Cs₂CO₃) are more likely to lead to the formation of the 2-quinolone isomer.[2]

  • Reaction Temperature: Ensure the reaction is heated sufficiently, as the cyclization to the 4-quinolone is often favored at higher temperatures.

  • Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol are commonly used in conjunction with strong bases.

Issue 2: Formation of 2-Hydroxyquinoline Impurity in Conrad-Limpach Synthesis

Question: In the Conrad-Limpach synthesis of 2-phenylquinolin-4(1H)-one from ethyl benzoylacetate and aniline, I am isolating a significant amount of a 2-hydroxyquinoline side product. What is causing this, and how can I avoid it?

Answer: The formation of the 2-hydroxyquinoline isomer, often referred to as the Knorr product, is a common side reaction in the Conrad-Limpach synthesis.[3][4] This occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group. This side reaction is favored at higher temperatures.[3]

Troubleshooting Steps:

  • Temperature Control: The initial condensation of aniline and the β-ketoester should be carried out at a lower temperature (e.g., room temperature) to favor the kinetic product, which leads to the 4-quinolone. The subsequent thermal cyclization requires high temperatures (around 250 °C), but the initial reaction conditions are crucial for selectivity.[3]

  • Catalyst: The use of an acid catalyst in the initial condensation step can help promote the desired reaction at the keto group.

  • Reaction Time: Monitor the initial condensation reaction to ensure it goes to completion before proceeding to the high-temperature cyclization.

Issue 3: Aldol Self-Condensation in Friedländer Synthesis

Question: When synthesizing 2-phenylquinolin-4(1H)-one via the Friedländer annulation of 2-aminobenzophenone and acetophenone, I am getting a low yield of my desired product and a significant amount of byproducts from the self-condensation of acetophenone. How can I minimize this side reaction?

Answer: The aldol self-condensation of the ketone (in this case, acetophenone) is a common competing reaction in the Friedländer synthesis, especially under basic conditions.[5]

Troubleshooting Steps:

  • Catalyst Choice: While the Friedländer reaction can be catalyzed by both acids and bases, using an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid can reduce the likelihood of ketone self-condensation.[5]

  • Reaction Conditions: Consider running the reaction under solvent-free conditions or using microwave irradiation, which can improve yields and reduce reaction times, thereby minimizing the opportunity for side reactions.

  • Stoichiometry: Use a slight excess of the 2-aminobenzophenone relative to the acetophenone to ensure the latter is consumed in the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-phenylquinolin-4(1H)-ones?

A1: The most common synthetic routes include the Camps cyclization, the Conrad-Limpach synthesis, and the Friedländer annulation. Each method has its advantages and potential side reactions that need to be controlled.

Q2: How can I effectively purify my 2-phenylquinolin-4(1H)-one from its side products?

A2: Column chromatography is a highly effective method for purifying 2-phenylquinolin-4(1H)-ones from isomeric impurities and other side products. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is commonly used. Recrystallization from a suitable solvent like ethanol can also be an effective purification technique.

Q3: Can dimerization or polymerization of starting materials be an issue?

A3: Yes, particularly with reactive starting materials or under harsh reaction conditions (e.g., high temperatures or strong acids/bases), dimerization or polymerization can occur. To minimize this, it is advisable to use the minimum effective temperature, control the concentration of reactants, and choose catalysts that promote the desired intramolecular cyclization over intermolecular reactions.

Data Presentation

The following table provides illustrative data on the impact of reaction conditions on the product distribution in the synthesis of 2-phenylquinolin-4(1H)-ones. Note: This data is representative and actual results may vary depending on the specific substrates and experimental setup.

Synthesis MethodKey ParameterCondition AProduct A Yield (%)Side Product A Yield (%)Condition BProduct B Yield (%)Side Product B Yield (%)Reference
Camps Cyclization BaseN-(2-benzoylphenyl)acetamide with NaOH in ethanol~85~10 (2-quinolone)N-(2-benzoylphenyl)acetamide with Cs₂CO₃ in ethanol~20~70 (2-quinolone)[1][2]
Conrad-Limpach TemperatureAniline + Ethyl Benzoylacetate (Initial step at RT)>90<5 (2-hydroxyquinoline)Aniline + Ethyl Benzoylacetate (Initial step at 140°C)LowerSignificant[3]
Friedländer Annulation Catalyst2-Aminobenzophenone + Acetophenone with p-TsOHHighLow (self-condensation)2-Aminobenzophenone + Acetophenone with KOHModerateHigh (self-condensation)[5]

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Phenylquinolin-4(1H)-one via Camps Cyclization

This protocol is optimized to favor the formation of the 4-quinolone isomer.

Materials:

  • N-(2-benzoylphenyl)acetamide

  • Ethanol

  • 10 M Sodium Hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) for neutralization

  • Standard laboratory glassware

Procedure:

  • Dissolve N-(2-benzoylphenyl)acetamide (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add a solution of 10 M NaOH (3-4 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with HCl until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Minimizing Knorr Product Formation in Conrad-Limpach Synthesis

This two-step protocol is designed to maximize the yield of the desired 4-quinolone.

Materials:

  • Aniline

  • Ethyl benzoylacetate

  • Dowtherm A or mineral oil

  • Hexane

  • Standard laboratory glassware

Procedure:

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, mix aniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) at room temperature.

  • Stir the mixture for 1-2 hours. The reaction is often exothermic.

  • Remove any water formed during the reaction under reduced pressure.

Step 2: Thermal Cyclization

  • Add the crude enamine intermediate to a flask containing a high-boiling solvent like Dowtherm A or mineral oil.

  • Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen).

  • Maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture. The product should precipitate.

  • Dilute the mixture with hexane to further precipitate the product.

  • Collect the solid by filtration, wash thoroughly with hexane, and dry.

Visualizations

Reaction Pathways and Side Reactions

The following diagram illustrates the general synthetic pathways to 2-phenylquinolin-4(1H)-one and the key side reactions discussed.

G cluster_camps Camps Cyclization cluster_conrad Conrad-Limpach Synthesis cluster_friedlander Friedländer Annulation Camps_start N-(2-benzoylphenyl)acetamide Camps_prod 2-Phenylquinolin-4(1H)-one Camps_start->Camps_prod Strong Base (NaOH) Camps_side 4-Phenylquinolin-2(1H)-one Camps_start->Camps_side Weaker Base (Cs2CO3) Conrad_start Aniline + Ethyl Benzoylacetate Conrad_int Enamine Intermediate Conrad_start->Conrad_int Low Temp. Conrad_side 2-Hydroxyquinoline (Knorr Product) Conrad_start->Conrad_side High Temp. (>140°C) Conrad_prod 2-Phenylquinolin-4(1H)-one Conrad_int->Conrad_prod ~250°C Fried_start 2-Aminobenzophenone + Acetophenone Fried_prod 2-Phenylquinolin-4(1H)-one Fried_start->Fried_prod Acid Catalyst Fried_side Acetophenone Self-Condensation Fried_start->Fried_side Base Catalyst

Caption: Synthetic routes to 2-phenylquinolin-4(1H)-one and common side reactions.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis observe Observe Side Product(s) start->observe isomeric_2_quinolone Isomeric 2-Quinolone Observed (Camps or Conrad-Limpach) observe->isomeric_2_quinolone Yes self_condensation Ketone Self-Condensation (Friedländer) observe->self_condensation No, different issue other_byproducts Other/Unknown Byproducts observe->other_byproducts Other issues solution_camps Camps: Use Stronger Base (e.g., NaOH) isomeric_2_quinolone->solution_camps solution_conrad Conrad-Limpach: Lower Initial Temp. isomeric_2_quinolone->solution_conrad solution_friedlander Friedländer: Use Acid Catalyst self_condensation->solution_friedlander solution_purify Purify via Column Chromatography or Recrystallization other_byproducts->solution_purify end Pure Product solution_camps->end solution_conrad->end solution_friedlander->end solution_purify->end

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Optimization of Crystallization Conditions for 3-hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the crystallization conditions for 3-hydroxy-2-phenylquinolin-4(1H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges that may arise during the crystallization of this compound, offering potential causes and solutions.

Issue 1: No Crystals are Forming

Question: I have prepared a solution of my compound, but no crystals have formed after cooling and extended waiting. What should I do?

Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:

  • Supersaturation Not Reached: The concentration of the compound in the solvent may be too low for nucleation to occur.

  • Inappropriate Solvent Choice: The compound may be too soluble in the selected solvent, even at low temperatures.

  • Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.[1]

  • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide sufficient imperfections for initial crystal formation.[2]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. This can create microscopic scratches that serve as nucleation sites.[2][3]

    • Seeding: Add a single, pure crystal of this compound to the solution. This provides a template for further crystal growth.[2][3]

  • Increase Supersaturation:

    • Evaporation: If the compound is thermally stable, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[3]

    • Anti-Solvent Addition: Slowly add a solvent in which the compound is insoluble (an "anti-solvent") to the solution. This will reduce the overall solubility and promote precipitation. The two solvents must be miscible.[4]

  • Re-evaluate Solvent System: If the above steps fail, the solvent is likely too good. The crude solid will need to be recovered by evaporating the solvent and a new solvent system should be explored.

Issue 2: The Compound is "Oiling Out" Instead of Crystallizing

Question: Instead of solid crystals, an oil is separating from the solution upon cooling. What is happening and how can I prevent it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the solution becomes supersaturated at a temperature that is above the melting point of the solid in that solvent.

Troubleshooting Steps:

  • Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent to dissolve the oil, and then allow it to cool slowly.[5]

  • Lower the Cooling Rate: Rapid cooling can lead to oiling out. Insulate the flask to slow down the cooling process, allowing more time for the molecules to arrange into a crystal lattice.[5]

  • Change the Solvent System: Select a solvent with a lower boiling point or use a mixed solvent system to alter the solubility characteristics.

Issue 3: The Crystal Yield is Low

Question: I have obtained crystals, but the final yield is very low. How can I improve it?

Answer: A low yield can result from several factors during the crystallization process.

Troubleshooting Steps:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the solid. Using an excess will result in a significant amount of the compound remaining in the mother liquor upon cooling.[6]

  • Ensure Complete Precipitation: Cool the solution for a sufficient amount of time, potentially in an ice bath, to maximize the amount of crystallized product.

  • Proper Washing of Crystals: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.[5]

  • Second Crop of Crystals: The filtrate (mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Issue 4: The Crystals are Very Small or Needle-like

Question: The crystallization process resulted in very fine powder or long, thin needles, which can be difficult to filter and may trap impurities. How can I obtain larger, more well-formed crystals?

Answer: The size and shape of crystals are influenced by the rate of cooling and the degree of supersaturation.

Troubleshooting Steps:

  • Slow Down the Cooling Rate: Rapid cooling leads to the formation of many small crystals. Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help.[6]

  • Reduce Supersaturation: A highly supersaturated solution can lead to rapid precipitation and the formation of small crystals. Using a slightly larger volume of solvent can help to control the level of supersaturation.

  • Consider a Different Solvent: The choice of solvent can influence crystal habit. Experimenting with different solvents may lead to the formation of more desirable crystal shapes.

Data Presentation

Table 1: Qualitative Solubility of Quinolinone Derivatives in Common Solvents

SolventPolarityGeneral Solubility of QuinolinonesNotes
WaterHighGenerally low to insolubleMay be a good anti-solvent.
EthanolHighModerately soluble to soluble, especially when hotA good candidate for single-solvent recrystallization.[7]
MethanolHighSolubleOften too soluble for good recrystallization yield.
AcetoneMediumSolubleMay be too effective as a solvent.
Ethyl AcetateMediumModerately solubleA potential solvent for recrystallization.
DichloromethaneMediumSoluble
Diethyl EtherLowSparingly soluble to insolubleA potential anti-solvent or for recrystallization of less polar derivatives.[8]
TolueneLowSparingly soluble
HexaneLowInsolubleA good candidate for an anti-solvent.

Table 2: Impact of Key Crystallization Parameters on Crystal Attributes

ParameterImpact on Crystal SizeImpact on PurityGeneral Recommendation for High-Quality Crystals
Cooling Rate Slower cooling promotes larger crystals.Slower cooling generally leads to higher purity as impurities have time to remain in the solution.Slow, controlled cooling.
Supersaturation Lower supersaturation favors the growth of larger crystals.High supersaturation can lead to the inclusion of impurities.Maintain a moderate level of supersaturation.
Agitation Can influence crystal size distribution. Excessive agitation can lead to smaller crystals due to secondary nucleation.Gentle agitation can improve heat and mass transfer, potentially leading to more uniform crystals.Gentle and consistent agitation.
Impurities Can inhibit crystal growth or alter crystal habit.[1]The presence of impurities can lower the purity of the final product.[9]Start with the purest possible material.

Experimental Protocols

The following are detailed methodologies for common crystallization techniques. These should be considered as starting points and will likely require optimization for this compound.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Based on preliminary tests, select a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling or stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization

  • Solvent Pair Selection: Choose a pair of miscible solvents. One in which the compound is highly soluble (the "good" solvent, e.g., ethanol) and one in which it is poorly soluble (the "bad" or "anti-solvent", e.g., water or hexane).[4][10]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.

Protocol 3: Slow Evaporation

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate or a mixture) to create a solution that is near saturation.

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a location free from vibrations.

  • Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.

  • Isolation: Once suitable crystals have formed, they can be carefully isolated from the remaining solution.

Protocol 4: Vapor Diffusion

  • Preparation: Dissolve the compound in a "good" solvent. In a larger, sealed container, place a small amount of a more volatile "bad" solvent (anti-solvent).

  • Diffusion: Place the vial containing the compound solution inside the larger container and seal it. The vapor from the "bad" solvent will slowly diffuse into the solution of the compound.

  • Crystallization: As the anti-solvent vapor dissolves in the "good" solvent, the solubility of the compound will decrease, leading to the gradual formation of crystals.

  • Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis cluster_optimization Optimization Loop start Start with Crude This compound solvent_screening Solvent Screening (Single & Mixed Solvents) start->solvent_screening dissolution Dissolve in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying analysis Analyze Yield & Purity (e.g., MP, NMR, HPLC) drying->analysis is_optimal Optimal Conditions? analysis->is_optimal is_optimal->solvent_screening No end End is_optimal->end Yes

Caption: Experimental Workflow for Crystallization Optimization.

troubleshooting_decision_tree cluster_no_crystals No Crystals cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Crystallization Issue? no_crystals No Crystals Formed start->no_crystals No Formation oiling_out Compound 'Oils Out' start->oiling_out Oily Product low_yield Low Crystal Yield start->low_yield Poor Yield induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce_nucleation increase_supersaturation Increase Supersaturation: - Evaporate Solvent - Add Anti-Solvent induce_nucleation->increase_supersaturation If fails change_solvent Change Solvent System increase_supersaturation->change_solvent If fails increase_solvent Increase Solvent Volume oiling_out->increase_solvent slower_cooling Decrease Cooling Rate increase_solvent->slower_cooling If persists change_solvent2 Change Solvent System slower_cooling->change_solvent2 If persists min_solvent Use Minimum Hot Solvent low_yield->min_solvent cool_thoroughly Ensure Thorough Cooling min_solvent->cool_thoroughly cold_wash Wash with Ice-Cold Solvent cool_thoroughly->cold_wash

Caption: Troubleshooting Decision Tree for Common Crystallization Problems.

parameter_relationships cluster_params Controllable Parameters cluster_outcomes Crystal Properties cooling_rate Cooling Rate crystal_size Crystal Size cooling_rate->crystal_size Slower -> Larger purity Purity cooling_rate->purity Slower -> Higher supersaturation Supersaturation supersaturation->crystal_size Lower -> Larger supersaturation->purity Lower -> Higher yield Yield supersaturation->yield Higher -> Higher (to a point) solvent Solvent Choice solvent->purity solvent->yield morphology Morphology solvent->morphology agitation Agitation agitation->crystal_size Gentle -> More Uniform

Caption: Relationship Between Key Crystallization Parameters and Crystal Properties.

References

Technical Support Center: Purification of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of quinolinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying quinolinone derivatives?

A1: The most prevalent methods for purifying quinolinone derivatives are column chromatography and recrystallization. For achieving very high purity, especially on a smaller scale or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is often employed. The choice of technique is determined by the scale of the purification, the nature of the impurities, and the desired final purity of the compound.[1]

Q2: What are some of the common impurities found in quinolinone synthesis?

A2: Impurities in quinolinone synthesis can stem from various sources, including starting materials, reaction by-products, and degradation products. Common organic impurities may consist of unreacted starting materials, intermediates, and products from side reactions. Inorganic impurities can originate from reagents and catalysts used during the synthesis. Additionally, residual solvents from the reaction or workup are a frequent type of impurity.[1]

Q3: Why are some quinolinone derivatives difficult to purify?

A3: Quinolinone derivatives can present several purification challenges due to their inherent chemical properties. Their basicity, stemming from the nitrogen in the quinoline ring, can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor separation and tailing peaks.[2][3] The polarity of these compounds may necessitate the use of highly polar mobile phase systems. Furthermore, the synthesis can sometimes yield isomeric impurities with very similar physical and chemical properties, making them difficult to separate by standard techniques.[3] Some derivatives may also be unstable, sensitive to air, light, or acidic conditions.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of quinolinone derivatives in a question-and-answer format.

Column Chromatography Issues

Issue 1: My quinolinone derivative is decomposing on the silica gel column.

  • Question: I am trying to purify my quinolinone derivative using silica gel column chromatography, but I'm seeing significant product decomposition. What can I do to prevent this?

  • Answer: Decomposition on silica gel is a frequent issue when purifying quinolinone derivatives, largely due to the acidic nature of silica gel and the basicity of the quinolinone.[2] Here are some strategies to mitigate this:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common practice is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) in the eluent.[2]

    • Use an Alternative Stationary Phase: Alumina (neutral or basic) is a good substitute for silica gel.[2] For particularly sensitive compounds, other stationary phases like Florisil or cellulose might be suitable.[2] If your compound is non-polar enough, reversed-phase chromatography (C18) can also be an effective method to avoid decomposition.[2]

    • Work Quickly and at Low Temperatures: If you must use silica gel, running the column as quickly as possible will minimize the contact time between your compound and the stationary phase. Performing the chromatography in a cold room may also help reduce the decomposition rate.[2]

Issue 2: My quinolinone derivative is streaking or showing poor separation on the TLC/column.

  • Question: My compound is showing significant tailing on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve this?

  • Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinolinone ring with the acidic silanol groups on the silica gel surface.[2]

    • Add a Basic Modifier: As with decomposition, adding a small amount of a base like triethylamine to your eluent can significantly improve peak shape and separation.[1][2]

    • Optimize the Solvent System: Use TLC to find a solvent system that provides better separation. A shallower gradient or an isocratic elution with the optimal solvent mixture can enhance resolution.[1]

Crystallization Issues

Issue 1: No crystals are forming from my solution.

  • Question: I've prepared a solution of my quinolinone derivative, but no crystals have formed. What could be the problem?

  • Answer: The absence of crystal formation can be due to several factors:

    • Supersaturation Not Reached: The solution may not be concentrated enough for nucleation to occur.[4]

    • Inappropriate Solvent: The compound might be too soluble in the chosen solvent.[4]

    • Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.[4]

    • Troubleshooting Steps:

      • Induce Nucleation: Gently scratch the inside of the crystallization vessel with a glass rod or add a seed crystal of the pure compound.[1][4]

      • Increase Supersaturation: Slowly evaporate the solvent to increase the concentration.[1][4]

      • Change the Solvent: Try a different solvent or a co-solvent system.[1]

Issue 2: My compound is "oiling out" instead of crystallizing.

  • Question: When I cool my solution, an oil separates instead of crystals. What should I do?

  • Answer: "Oiling out" can happen if the compound's melting point is lower than the solvent's boiling point or if the solution cools too rapidly.[1]

    • Troubleshooting Steps:

      • Adjust the Temperature: Re-dissolve the oil by gently heating the solution and then allow it to cool more slowly.[4]

      • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[4]

      • Reduce the Concentration: Add more solvent to the solution before attempting to recrystallize.[4]

Issue 3: I have a very low yield of crystals.

  • Question: I've successfully grown crystals, but my final yield is very low. How can I improve it?

  • Answer: Low recovery can be caused by several factors:

    • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product.[1]

    • Premature Filtration: Filtering the crystals before crystallization is complete will result in a lower yield.[4]

    • High Solubility at Low Temperatures: The chosen solvent may still dissolve a significant amount of the compound even at low temperatures.[4]

    • Troubleshooting Steps:

      • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[4]

      • Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[4]

Data Presentation

Table 1: Comparison of Quinoline Purification Techniques

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[5]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[5]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[5]
Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[5]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[5]

Experimental Protocols & Visualizations

General Workflow for Quinolinone Purification

The following diagram illustrates a general workflow for the purification of a crude quinolinone derivative, incorporating both chromatography and crystallization.

G cluster_0 Purification Workflow crude Crude Quinolinone Derivative tlc TLC Analysis to Determine Solvent System crude->tlc column Column Chromatography tlc->column fractions Collect & Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions & Evaporate Solvent fractions->combine recrystallize Recrystallization combine->recrystallize pure_xtal Pure Crystalline Quinolinone Derivative filter_dry Filter & Dry Crystals recrystallize->filter_dry filter_dry->pure_xtal

Caption: General workflow for quinolinone purification.

Troubleshooting Logic for Crystallization Failure

This diagram outlines a logical approach to troubleshooting when crystallization of a quinolinone derivative fails.

G cluster_1 Crystallization Troubleshooting start No Crystals Formed check_conc Is the solution supersaturated? start->check_conc increase_conc Increase Concentration (Slow Evaporation) check_conc->increase_conc No check_solvent Is the solvent appropriate? check_conc->check_solvent Yes induce_nuc Induce Nucleation (Scratch/Seed) increase_conc->induce_nuc induce_nuc->check_solvent change_solvent Change Solvent or Use Co-solvent check_solvent->change_solvent No check_impurities Are impurities inhibiting crystallization? check_solvent->check_impurities Yes change_solvent->start pre_purify Pre-purify by Chromatography check_impurities->pre_purify Yes success Crystals Formed check_impurities->success No pre_purify->start

Caption: Troubleshooting logic for crystallization failure.

Protocol: Deactivation of Silica Gel for Column Chromatography
  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column.

  • Add the Eluent: Prepare your chosen eluent (e.g., a mixture of hexane and ethyl acetate) and add a small amount of triethylamine (typically 0.5-2% by volume).

  • Mix: Create a slurry by adding the triethylamine-containing eluent to the silica gel and mixing thoroughly.

  • Pack the Column: Pack the column with the silica gel slurry as you normally would.

  • Equilibrate: Before loading your sample, run a few column volumes of the triethylamine-containing eluent through the packed column to ensure it is fully equilibrated.

  • Load and Elute: Load your quinolinone derivative and proceed with the elution using the same triethylamine-containing solvent system.

References

Technical Support Center: Minimizing Degradation of 3-hydroxy-2-phenylquinolin-4(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3-hydroxy-2-phenylquinolin-4(1H)-one in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by several factors, including:

  • pH: The compound is susceptible to hydrolysis, especially under acidic or alkaline conditions.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact the stability of the compound.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure the stability of your solutions, it is recommended to:

  • Store solutions at low temperatures, preferably at 2-8°C or frozen at -20°C for long-term storage.

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use deoxygenated solvents and consider storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Maintain the pH of the solution within a neutral range (pH 6-8) if compatible with your experimental design.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis, leading to the cleavage of the quinolinone ring or other susceptible bonds. For optimal stability, it is advisable to maintain the solution pH as close to neutral as possible.

Q4: Is this compound sensitive to light?

A4: Yes, quinolinone derivatives are often susceptible to photodegradation. Exposure to light, especially in the UV spectrum, can lead to the formation of degradation products. It is crucial to handle and store solutions of this compound in light-protected conditions.

Q5: Can I heat solutions of this compound?

A5: Heating solutions of this compound is generally not recommended as it can significantly accelerate degradation. If heating is necessary for your experiment, it should be done for the shortest possible time and at the lowest effective temperature. A preliminary thermal stability study is advised.

Q6: What are the visual signs of degradation?

A6: Degradation may not always be visually apparent. However, signs of significant degradation can include a change in the color of the solution, the formation of a precipitate, or a decrease in the expected biological activity or analytical signal.

Q7: How can I prevent oxidative degradation?

A7: To minimize oxidative degradation, you can:

  • Use high-purity, deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon.

  • Prepare and handle solutions under an inert atmosphere.

  • Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, if they do not interfere with your experiment.[1][2][3][4][5]

Q8: Which solvents are best for dissolving and storing the compound?

A8: The choice of solvent can influence stability. Aprotic solvents are generally preferred over protic solvents to minimize hydrolysis. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for stock solutions. For aqueous buffers, ensure the pH is controlled and the buffer components are compatible with the compound.

Troubleshooting Guides

Problem: Rapid loss of compound potency in solution.
Possible Cause Solution
Inappropriate pH Buffer the solution to a neutral pH (6-8). Avoid strongly acidic or basic conditions.
Light Exposure Protect the solution from light at all times using amber vials or by covering the container.
High Temperature Store the solution at a lower temperature (2-8°C or -20°C). Avoid repeated freeze-thaw cycles.
Oxidation Use deoxygenated solvents and handle the solution under an inert atmosphere.
Reactive Solvent Switch to a less reactive, aprotic solvent for stock solutions.
Problem: Appearance of unknown peaks in HPLC analysis.
Possible Cause Solution
Degradation The unknown peaks are likely degradation products. Perform a forced degradation study to identify potential degradants.
Contamination Ensure all glassware and solvents are clean and of high purity.
Interaction with Excipients If in a formulation, assess the compatibility of the compound with all excipients.
Problem: Color change or precipitation in the solution.
Possible Cause Solution
Degradation A color change often indicates the formation of chromophoric degradation products. The solution should be discarded and prepared fresh under optimal conditions.
Precipitation The compound may be precipitating out of solution. This could be due to low solubility at a particular temperature or pH, or the formation of an insoluble degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

1. Hydrolytic Degradation:

  • Acidic: Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Basic: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Neutral: Dissolve the compound in purified water and incubate at 60°C for 24 hours.

2. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

3. Photolytic Degradation:

  • Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

4. Thermal Degradation:

  • Store a solid sample of the compound at 80°C for 48 hours.

Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 320 nm (or as determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Quantitative Data Summary (Illustrative)

The following tables provide an illustrative example of the type of quantitative data that should be generated from stability studies. The values presented are not experimental data for this compound and should be determined empirically.

Table 1: Effect of pH on Degradation Rate at 25°C (Illustrative Data)

pHHalf-life (t1/2) in hours
2.012
4.048
7.0> 200
9.036
12.08

Table 2: Effect of Temperature on Degradation Rate at pH 7.0 (Illustrative Data)

Temperature (°C)Half-life (t1/2) in hours
4> 500
25> 200
4096
6024
806

Table 3: Effect of Light Exposure on Degradation at 25°C (Illustrative Data)

Condition% Degradation after 24 hours
Dark (Control)< 1%
Ambient Light5%
UV Light (254 nm)40%

Visual Diagrams

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation main 3-hydroxy-2-phenyl- quinolin-4(1H)-one hydrolysis_product Ring-Opened Products main->hydrolysis_product H+/OH- oxidation_product Hydroxylated Derivatives/ N-oxides main->oxidation_product [O] photo_product Photodimers/ Rearranged Products main->photo_product start Prepare Solution of This compound stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data Quantify Parent Compound and Degradation Products hplc->data pathway Identify Degradation Products (e.g., by LC-MS) hplc->pathway report Determine Degradation Rate and Pathway data->report pathway->report start Unexpected Peak in HPLC? is_degradation Is it a known degradation product? start->is_degradation is_contaminant Is it present in the blank? is_degradation->is_contaminant No known_degradant Known Degradant: Optimize storage/handling is_degradation->known_degradant Yes new_degradant New Degradant: Characterize structure is_contaminant->new_degradant No contaminant Contaminant: Check solvents/glassware is_contaminant->contaminant Yes unknown Unknown: Further investigation needed new_degradant->unknown

References

addressing poor cell permeability of 3-hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-hydroxy-2-phenylquinolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the compound's poor cell permeability. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its poor cell permeability a significant issue?

A1: this compound is a heterocyclic compound belonging to the quinolinone class, which is explored for various therapeutic activities, including potential anticancer effects.[1][2][3][4][5] For a compound to be therapeutically effective, especially when targeting intracellular components, it must be able to cross the cell membrane to reach its site of action. Poor cell permeability is a major hurdle that can limit the intracellular concentration of the compound, thereby reducing its efficacy and leading to poor oral bioavailability.[6][7][8]

Q2: How can I experimentally measure the cell permeability of my compound?

A2: Two widely accepted in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a cell-free, high-throughput assay that predicts passive diffusion across an artificial lipid membrane.[9][10][11] It is a cost-effective initial screen to understand a compound's baseline passive permeability.[11][12]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[13] It provides more comprehensive information by accounting for passive diffusion as well as active transport mechanisms, such as uptake and efflux.[10][13]

Q3: My compound shows low permeability. What are the primary strategies to improve it?

A3: There are two main approaches to enhance the cell permeability of a compound with suboptimal characteristics:

  • Structural Modification (Prodrug Approach): This involves chemically modifying the parent drug into an inactive or less active form (a prodrug) with improved physicochemical properties, such as increased lipophilicity, to enhance membrane permeation.[14][15][16] Once inside the cell, the prodrug is converted back to the active parent molecule through enzymatic or chemical processes.[14][16]

  • Formulation Strategies: This approach focuses on the delivery vehicle of the drug without altering its chemical structure. Techniques include particle size reduction (nanonization), the use of lipid-based delivery systems (like self-emulsifying systems), and the incorporation of permeation enhancers or solubilizing excipients like cyclodextrins.[7][8][17][18][19]

Q4: Can you provide more detail on the prodrug approach for a quinolinone compound?

A4: The prodrug approach is a versatile strategy to overcome permeability barriers.[14][16] For a compound like this compound, which has a hydroxyl group, a common strategy is esterification. By masking the polar hydroxyl group with a lipophilic ester moiety, the overall lipophilicity of the molecule can be increased, which generally improves passive diffusion across the lipid cell membrane.[15] The choice of the ester promoiety is critical and must be designed to be cleaved by intracellular esterases to release the active parent drug.[15]

Q5: Which formulation strategies are most effective for poorly permeable compounds?

A5: Lipid-based drug delivery systems (LBDDS) are particularly effective for compounds with poor solubility and permeability.[17][18] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can solubilize the lipophilic drug in a lipid matrix.[17][19] Upon contact with aqueous fluids in the gastrointestinal tract, they form fine emulsions or microemulsions, which can enhance drug absorption.[8][17] Another strategy is reducing the particle size to the nanoscale (nanosuspensions), which increases the surface area for dissolution and can improve absorption.[7][19]

Troubleshooting Guides

Issue 1: Low Permeability Observed in PAMPA Assay

  • Symptoms: The apparent permeability coefficient (Papp) is consistently low (e.g., < 1.0 x 10⁻⁶ cm/s).

  • Possible Causes & Solutions:

    • Poor Aqueous Solubility: The compound may be precipitating in the aqueous donor buffer.

      • Solution: Adjust the pH of the buffer to favor the more soluble, neutral species of the compound.[12] You can also incorporate a small percentage of a water-miscible organic co-solvent like DMSO, ensuring it doesn't compromise the integrity of the artificial membrane.[12]

    • High Lipophilicity: The compound may be highly lipophilic and get trapped within the artificial lipid membrane instead of passing through to the acceptor compartment.

      • Solution: Analyze the amount of compound remaining in the membrane after the assay. If membrane retention is high, medicinal chemistry efforts to introduce polar groups may be necessary to reduce lipophilicity.[12]

    • Compound Aggregation: The compound may be forming aggregates in the stock solution.

      • Solution: Use Dynamic Light Scattering (DLS) to check for aggregates and consider using solubilizing excipients.[12]

Issue 2: High Efflux Ratio Observed in Caco-2 Assay

  • Symptoms: The efflux ratio (Papp B-A / Papp A-B) is significantly greater than 2.[6][20]

  • Possible Causes & Solutions:

    • Active Efflux: The compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell.[20]

      • Solution 1 (Inhibitor Studies): Co-incubate your compound with known inhibitors of these transporters (e.g., verapamil for P-gp).[12][13][20] A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate.[12][20]

      • Solution 2 (Structural Modification): Consider medicinal chemistry strategies to modify the compound's structure to mask the motifs that are recognized by efflux transporters.[12]

Issue 3: Low Overall Compound Recovery in Permeability Assays

  • Symptoms: The mass balance is poor; the total amount of compound recovered from the donor, acceptor, and cell monolayer (for Caco-2) is significantly less than the initial amount added.

  • Possible Causes & Solutions:

    • Compound Instability: The compound may be degrading in the assay buffer during the incubation period.

      • Solution: Assess the chemical stability of the compound under the exact assay conditions (buffer, temperature, time) and analyze for degradation products.

    • Non-specific Binding: The compound may be adsorbing to the plastic surfaces of the assay plates.

      • Solution: Optimize sample handling by using low-binding materials and plates to reduce non-specific adsorption.[20]

Data Presentation

Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)
(Data adapted from BenchChem Application Notes)[21]

Table 2: Comparison of PAMPA and Caco-2 Permeability Assays

FeaturePAMPACaco-2 Assay
Model Type Cell-Free (Artificial Membrane)[9]Cell-Based (Human Colon Carcinoma Cells)[13]
Transport Measured Passive Diffusion Only[10]Passive Diffusion, Active Uptake, and Active Efflux[10][13]
Throughput HighLower
Cost Low[11]High
Setup Time Quick (membrane prepared at time of use)[11]Long (cells require 21-28 days to differentiate)[21]
Primary Use Early-stage screening for passive permeability[9]Pre-clinical evaluation of oral absorption and transporter interactions[22]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is a generalized procedure for conducting a PAMPA experiment.

  • Prepare Solutions:

    • Prepare a lipid solution (e.g., 1-4% lecithin in dodecane).[11][23]

    • Prepare the test compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM, often with a small percentage of DMSO (e.g., 5%) to aid solubility.[11][24]

  • Prepare Membrane Plate:

    • Using a pipette, carefully add 5 µL of the lipid solution onto the membrane of each well in the donor plate. Be cautious not to puncture the membrane.[11][23]

  • Load Sample Plates:

    • Add 300 µL of buffer to each well of the acceptor plate.[11][23]

    • Add 150-200 µL of the test compound solution to each well of the donor plate.[11][23]

  • Run Assay:

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[10]

    • Incubate the assembly at room temperature for a specified period (e.g., 10-20 hours).[11] Gentle shaking may be applied.[10]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Collect samples from the donor and acceptor wells.

    • Determine the concentration of the compound in each sample using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[10]

  • Calculate Apparent Permeability (Papp):

    • The Papp value is calculated using an equation that considers the volume of the donor and acceptor wells, the area of the membrane, the incubation time, and the measured concentrations.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a general overview for a Caco-2 assay to measure bidirectional permeability.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells and seed them onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[21]

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer.[21]

  • Monolayer Integrity Check:

    • Before the experiment, confirm the integrity of the cell monolayer. This is typically done by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²) to be suitable for the assay.[6][20][25]

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with a pre-warmed transport buffer (e.g., HBSS) at 37°C.[21]

    • For Apical to Basolateral (A→B) Transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[6][25]

    • For Basolateral to Apical (B→A) Transport: Add the test compound in transport buffer to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[6][25]

  • Incubation and Sampling:

    • Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking.[21][13]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.[21]

  • Quantification and Calculation:

    • Analyze the concentration of the compound in the samples using LC-MS/MS.[13]

    • Calculate the Papp values for both A→B and B→A directions.

    • Calculate the efflux ratio (ER) as Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.[20]

Visualizations

G start Start: Compound with Poor Permeability pampa Assess Passive Permeability (PAMPA Assay) start->pampa caco2 Assess Net Permeability (Caco-2 Assay) decision1 Passive Permeability Acceptable? pampa->decision1 decision2 High Efflux Ratio (>2)? caco2->decision2 form_strat Formulation Strategy (e.g., LBDDS, Nanonization) decision1->caco2 Yes struct_mod Structural Modification (e.g., Prodrug Approach) decision1->struct_mod No decision2->struct_mod Yes end_node End: Optimized Compound /Formulation decision2->end_node No re_evaluate Re-evaluate Permeability struct_mod->re_evaluate form_strat->re_evaluate re_evaluate->pampa

Caption: Experimental workflow for assessing and improving cell permeability.

strategies parent Poorly Permeable Compound (this compound) prodrug Prodrug Synthesis (e.g., Esterification) parent->prodrug masking Mask Efflux Recognition Sites parent->masking hbond Introduce Intramolecular H-Bonds parent->hbond lbdds Lipid-Based Delivery (e.g., SEDDS) parent->lbdds nano Particle Size Reduction (Nanonization) parent->nano enhancers Use of Permeation Enhancers parent->enhancers improved Improved Permeability prodrug->improved masking->improved hbond->improved lbdds->improved nano->improved enhancers->improved

Caption: Strategies to enhance the cell permeability of a target compound.

pathway cluster_invisible extracellular Extracellular Space membrane Cell Membrane (Lipid Bilayer) intracellular Intracellular Space drug_out Drug (Poor Permeability) drug_out->membrane Permeation Barrier drug_in Drug target Intracellular Target drug_in->target Binding response Biological Response target->response Signaling

Caption: The critical role of cell permeability in drug action.

References

optimizing reaction parameters for the synthesis of 3-hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-hydroxy-2-phenylquinolin-4(1H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality. Here are some common causes and troubleshooting steps:

    • Inadequate Reaction Temperature: The cyclization step, particularly in thermal condensation methods like the Conrad-Limpach synthesis, often requires high temperatures, typically above 250 °C, to proceed efficiently.[1][2]

      • Solution: Ensure your heating apparatus can reach and maintain the required temperature. Use a high-boiling point solvent such as Dowtherm A or diphenyl ether to facilitate heat transfer and maintain a consistent temperature.[2]

    • Suboptimal Solvent Choice: The solvent plays a crucial role in the reaction's success. For thermal cyclizations, high-boiling, inert solvents are generally preferred.[2]

      • Solution: If you are obtaining low yields, consider switching to a higher-boiling point solvent. A study on the Conrad-Limpach synthesis of a 4-hydroxyquinoline derivative showed that the yield generally improved with higher-boiling solvents.[3]

    • Poor Quality of Starting Materials: Impurities in the starting materials, such as the aniline or the β-ketoester, can interfere with the reaction and lead to the formation of side products, thus reducing the yield of the desired product.

      • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary before use.

    • Presence of Moisture: Some of the intermediates and catalysts used in the synthesis can be sensitive to moisture, which can lead to side reactions and a decrease in yield.

      • Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Inefficient Catalyst: The choice and amount of catalyst are critical. For acid-catalyzed reactions, an inappropriate or insufficient amount of acid will result in a sluggish or incomplete reaction.

      • Solution: Optimize the catalyst and its concentration. For instance, in the Camps cyclization, the choice of base is crucial for directing the cyclization towards the desired quinolin-4-one.[4]

Issue 2: Formation of Impurities and Side Products

  • Question: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the common side reactions, and how can I minimize them?

  • Answer: The formation of side products is a common challenge in quinolinone synthesis. Understanding the potential side reactions can help in devising strategies to minimize them:

    • Formation of Isomeric Products: In reactions like the Conrad-Limpach-Knorr synthesis, the initial condensation of an aniline with a β-ketoester can occur at either the keto or the ester group, leading to the formation of 4-hydroxyquinolines (Conrad-Limpach product) or 2-hydroxyquinolines (Knorr product), respectively.[5]

      • Solution: The regioselectivity is often temperature-dependent. Lower temperatures during the initial condensation step favor the kinetic Conrad-Limpach product (4-hydroxyquinoline).[5]

    • Decomposition at High Temperatures: The high temperatures required for thermal cyclization can sometimes lead to the decomposition of the starting materials or the product.[4]

      • Solution: Optimize the reaction time and temperature. Use microwave-assisted synthesis, which can significantly reduce the reaction time and potentially minimize thermal decomposition.

    • Self-Condensation of Starting Materials: Under certain conditions, the starting materials might undergo self-condensation or polymerization, leading to a complex mixture of byproducts.

      • Solution: Control the rate of addition of reagents and maintain a homogeneous reaction mixture with efficient stirring.

Issue 3: Difficulty in Product Purification

  • Question: I am finding it difficult to purify the final product. What are the recommended purification techniques?

  • Answer: Purifying this compound can be challenging due to its polarity and potentially similar polarity of byproducts. Here are some effective purification strategies:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds.

      • Solution: Choose a suitable solvent or solvent system for recrystallization. Common solvents for quinolinone derivatives include ethanol, acetic acid, or mixtures of polar and non-polar solvents. Experiment with different solvents to find the one that gives the best recovery of pure crystals.

    • Column Chromatography: If recrystallization is not effective, column chromatography can be used to separate the desired product from impurities.

      • Solution: Select an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation of the product from the impurities on a TLC plate before scaling up to a column.

    • Acid-Base Extraction: The phenolic hydroxy group and the basic nitrogen in the quinolinone ring allow for purification via acid-base extraction.

      • Solution: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH solution) to deprotonate the hydroxyl group, moving the product into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic methods for quinolin-4-ones, which can be adapted for this compound, include:

  • Conrad-Limpach Synthesis: This involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[5] For the target molecule, this would typically involve the reaction of aniline with a suitably substituted malonic ester derivative.

  • Camps Cyclization: This method involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone derivative.[4]

  • Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the reaction and improve yields for both the Conrad-Limpach and other quinolinone syntheses.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the disappearance of the starting materials and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of degradation products due to prolonged heating.

Q3: What is the role of the 3-hydroxy group in the context of drug development?

A3: The 3-hydroxy-quinolin-4-one scaffold is a privileged structure in medicinal chemistry. The hydroxyl group can act as a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets such as enzymes and receptors. Additionally, it can be a site for further functionalization to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Data Presentation

Table 1: Optimization of Reaction Parameters for Quinolone Synthesis (Qualitative Summary)

ParameterVariationEffect on Yield/PurityRationale
Temperature Low vs. HighHigher temperatures are often required for cyclization, but can also lead to decomposition.The cyclization step in many quinolone syntheses has a high activation energy.[1]
Solvent Low-boiling vs. High-boilingHigh-boiling solvents generally give better yields in thermal cyclizations.[2]They allow the reaction to reach the necessary high temperatures for cyclization.[2]
Catalyst Acid vs. BaseThe choice of catalyst is crucial and reaction-dependent.Catalysts facilitate key steps like condensation and cyclization.[4][5]
Reaction Time Short vs. LongOptimal time is crucial; too short leads to incomplete reaction, too long can cause degradation.Monitoring by TLC is recommended to determine the endpoint.
Atmosphere Air vs. InertAn inert atmosphere can prevent oxidation and moisture-related side reactions.Protects sensitive reagents and intermediates.
Energy Source Conventional Heating vs. MicrowaveMicrowave irradiation can significantly reduce reaction times and improve yields.Microwave energy provides rapid and uniform heating.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative (General Procedure)

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine the substituted aniline (1 equivalent) and the appropriate β-ketoester (1-1.2 equivalents) in a high-boiling solvent (e.g., diphenyl ether or Dowtherm A).

  • Condensation: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Heat the mixture to a temperature that allows for the removal of the alcohol byproduct by distillation (typically 120-150 °C). Monitor the reaction by TLC until the starting aniline is consumed.

  • Cyclization: After the condensation is complete, increase the temperature to around 250 °C and maintain it for 30-60 minutes to effect the cyclization. Monitor the progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. Dilute the mixture with a non-polar solvent like hexane or toluene to facilitate precipitation.

  • Purification: Collect the solid product by filtration and wash it with a non-polar solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxyquinolinones (General Procedure)

This method offers a rapid and often higher-yielding alternative to conventional heating.

  • Reaction Mixture: In a microwave-safe reaction vessel, mix the aniline (1 equivalent) and the diethyl phenylmalonate (2 equivalents).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 500 W) for a short duration (e.g., 15 minutes). It is crucial to perform this in an open vessel to allow the ethanol byproduct to escape.

  • Work-up: After irradiation, allow the mixture to cool to room temperature.

  • Purification: Dilute the reaction mixture with a solvent like diethyl ether to precipitate the product. Collect the solid by filtration and wash with the same solvent to obtain the pure product.

Mandatory Visualization

Troubleshooting_Workflow start Start Synthesis issue Low Yield or Impurities Observed start->issue check_temp Verify Reaction Temperature issue->check_temp Problem Persists check_solvent Assess Solvent Choice check_temp->check_solvent check_reagents Check Reagent Purity check_solvent->check_reagents check_atmosphere Consider Inert Atmosphere check_reagents->check_atmosphere optimize_purification Optimize Purification Strategy check_atmosphere->optimize_purification success Successful Synthesis optimize_purification->success Pure Product Obtained

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Reaction_Parameters product This compound (High Yield & Purity) params Reaction Parameters temp Temperature params->temp solvent Solvent params->solvent catalyst Catalyst params->catalyst time Reaction Time params->time temp->product Optimal side_products Side Products (e.g., Isomers, Decomposition) temp->side_products Too high/low solvent->product High-boiling solvent->side_products Inappropriate catalyst->product Appropriate catalyst->side_products Wrong type/amount time->product Optimized time->side_products Too long

Caption: Key reaction parameters influencing the synthesis of this compound.

References

Technical Support Center: Mitigating Quinolinone Compound Toxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target toxicity of quinolinone compounds in non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: My quinolinone lead compound shows high efficacy against cancer cells but is also highly toxic to my non-cancerous control cell line. What are the initial steps to address this?

A1: The primary goal is to improve the therapeutic index of your compound. A common initial strategy is to explore the Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) of your lead compound. By systematically modifying the quinolinone scaffold, it is often possible to dissociate the desired anti-cancer activity from the off-target toxicity.

Key areas for modification often include:

  • Substitution patterns on the quinoline ring: The position and nature of substituents can significantly impact bioavailability, target engagement, and off-target effects.

  • Side chain modifications: Altering the length, rigidity, and functional groups of side chains can influence cellular uptake and interaction with toxicity-mediating proteins.

  • Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can modulate toxicity.

Q2: I have synthesized several derivatives of my lead quinolinone compound. What is a standard workflow to screen for reduced toxicity in non-cancerous cells?

A2: A typical workflow for screening quinolinone derivatives for reduced toxicity involves a tiered approach, starting with broad cytotoxicity assays and moving towards more specific mechanistic studies for promising candidates.

Experimental Workflow: Screening Quinolinone Derivatives for Reduced Toxicity

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Promising Candidates) cluster_2 Phase 3: Mechanistic Studies A Synthesize Quinolinone Derivatives B MTT or similar viability assay on non-cancerous (e.g., HEK293, H9c2) and cancer cell lines A->B Test compounds C Calculate IC50 and Selectivity Index (SI = IC50 non-cancerous / IC50 cancerous) B->C Analyze data D Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity) C->D High SI candidates E Oxidative Stress Assays (e.g., DCFDA for ROS, GSH/GSSG ratio) C->E High SI candidates F Mitochondrial Membrane Potential Assay (e.g., JC-1 staining) D->F Confirm apoptosis pathway G Western Blot for key apoptosis and stress-related proteins E->G Investigate stress response G cluster_0 Cellular Response to Quinolinone Quinolinone Quinolinone Compound ROS Increased ROS Production Quinolinone->ROS Mito Mitochondrial Dysfunction ROS->Mito GSH GSH Depletion ROS->GSH Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Technical Support Center: Long-Term Storage Stability of 3-hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term storage stability of 3-hydroxy-2-phenylquinolin-4(1H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during its storage and handling.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid Compound (Yellowing/Browning) Photodegradation or Oxidation1. Immediately transfer the compound to an amber glass vial and store it in a desiccator in a dark place. 2. For long-term storage, consider flushing the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Perform a purity check using HPLC to assess the extent of degradation.
Decreased Potency or Inconsistent Assay Results Chemical Degradation (Hydrolysis, Oxidation)1. Prepare fresh solutions for each experiment. 2. If stock solutions must be stored, aliquot them into single-use vials and store them at -20°C or below, protected from light. 3. Validate the stability of the compound in your specific solvent and buffer systems.
Precipitation of Compound in Stored Solutions Poor Solubility, Solvent Evaporation, or Temperature Effects1. Ensure the storage container is tightly sealed to prevent solvent evaporation. 2. If storing at low temperatures, allow the solution to come to room temperature and vortex thoroughly before use. 3. Consider using a co-solvent or a different solvent system with higher solubilizing capacity.
Appearance of New Peaks in HPLC Chromatogram Formation of Degradation Products1. Conduct a forced degradation study to identify potential degradation products. 2. Use a validated stability-indicating HPLC method to separate and quantify the parent compound and its degradants. 3. If significant degradation is observed, re-evaluate storage conditions and consider formulation strategies for stabilization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The main factors that can compromise the stability of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), humidity (hydrolysis), and oxygen (oxidation). The presence of the phenolic hydroxyl group and the quinolinone ring system makes the molecule susceptible to these degradation pathways.

Q2: What are the optimal storage conditions for the solid compound?

A2: For long-term storage, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C. For short-term storage, it can be kept in a desiccator at room temperature, protected from light.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is highly recommended to prepare fresh solutions before each use. If storage is necessary, dissolve the compound in a suitable inert solvent (e.g., anhydrous DMSO or ethanol), aliquot into single-use amber vials, and store at -20°C or lower. Avoid repeated freeze-thaw cycles.

Q4: I have observed degradation of my compound. What are the likely degradation products?

A4: Under forced degradation conditions, potential degradation products may arise from oxidation of the phenol group, hydrolysis of the lactam ring, or photodegradation leading to complex rearrangements. A stability-indicating HPLC method coupled with mass spectrometry (LC-MS) is the most effective way to identify these products.

Q5: How can I improve the stability of my compound in a formulation?

A5: Several strategies can be employed to enhance stability:

  • Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can mitigate oxidative degradation.[1][2]

  • Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • pH Control: Maintaining the pH of a solution within a stable range, determined through stability studies, can prevent pH-catalyzed hydrolysis.

  • Cyclodextrins: Encapsulation of the molecule within cyclodextrins can protect it from light, heat, and oxidation.[3][4]

  • Appropriate Packaging: Using amber-colored or opaque containers is crucial to protect against photodegradation.[5][6]

Quantitative Data Summary

The following tables present illustrative quantitative data from hypothetical forced degradation studies on this compound. Note: This data is for exemplary purposes and should be confirmed by experimental studies under your specific conditions.

Table 1: Degradation of this compound under Various Stress Conditions

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products (Hypothetical)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C15%Hydrolyzed lactam ring product
Basic Hydrolysis (0.1 M NaOH) 8 hours60°C25%Hydrolyzed lactam ring and phenolate oxidation products
Oxidative (3% H₂O₂) 24 hoursRoom Temp35%Oxidized phenolic and quinone-like structures
Thermal (Solid State) 48 hours80°C10%Dimerization and other thermal decomposition products
Photolytic (UV/Vis Light) 24 hoursRoom Temp45%Complex mixture of photoproducts

Table 2: Effect of Stabilizers on the Degradation of this compound in Solution (Illustrative)

Condition (24h, Room Temp, Exposed to Light & Air) % Degradation (Illustrataive)
Control (in Ethanol) 20%
+ 0.01% BHT 5%
+ 0.01% EDTA 15%
+ 0.01% BHT + 0.01% EDTA 3%
Formulated with Hydroxypropyl-β-Cyclodextrin 2%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation (Solution): Keep 2 mL of the stock solution at 80°C.

    • Thermal Degradation (Solid): Place 10 mg of the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose 2 mL of the stock solution to a calibrated light source providing both UV and visible light (e.g., in a photostability chamber). Wrap a control sample in aluminum foil.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][8][9]

Visualizations

G Degradation Pathways of this compound A This compound B Oxidation Products (e.g., quinone-like structures) A->B Oxidizing agents (H₂O₂), Air C Hydrolysis Products (e.g., ring-opened structures) A->C Acid/Base, Water D Photodegradation Products (e.g., complex rearrangements) A->D UV/Visible Light E Thermal Degradation Products (e.g., dimers) A->E Heat

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Testing cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Stabilization Strategy A Prepare Stock Solution B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Intervals B->C E Analyze Samples C->E D Develop & Validate Stability-Indicating HPLC Method D->E F Quantify Degradation & Identify Products E->F G Evaluate Stabilizers (Antioxidants, Chelators, Cyclodextrins) F->G H Optimize Formulation & Packaging G->H I Conduct Long-Term Stability Studies H->I

Caption: Workflow for assessing and improving the stability of the compound.

Caption: Decision-making process for addressing compound instability issues.

References

Technical Support Center: Accurate Quantification of 3-Hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the accurate quantification of 3-hydroxy-2-phenylquinolin-4(1H)-one and related quinolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for quantifying this compound?

A1: The most common and robust methods for quantifying quinolinone derivatives are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a widely accessible and reliable technique for routine analysis and concentration measurements. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing samples with complex matrices or when very low limits of detection are required.

Q2: My compound is precipitating during sample preparation or in the mobile phase. How can I improve its solubility?

A2: Poor aqueous solubility is a known challenge for many quinolinone compounds. To resolve this, consider the following:

  • Optimize Solvent Composition: Ensure the compound is fully dissolved in an organic solvent like DMSO or acetonitrile before diluting it into aqueous solutions.

  • Control Final Solvent Concentration: Keep the final percentage of organic solvent in your sample low (e.g., <0.5% DMSO in cell-based assays) to prevent precipitation.

  • Adjust pH: The solubility of quinoline derivatives can be highly dependent on pH. Understanding the pKa of your compound can help in selecting a mobile phase pH that ensures it remains ionized and soluble.

  • Use Sonication: Briefly sonicating stock solutions can help break down aggregates and improve dissolution.

Q3: The compound appears to be unstable in my samples. How can I assess and prevent degradation?

A3: Quinolinone compounds can be susceptible to degradation by hydrolysis, oxidation, and light.

  • Stability Assessment: Conduct forced degradation studies by exposing the compound to acidic, basic, oxidative (e.g., H₂O₂), thermal, and photolytic stress conditions. A stability-indicating HPLC method should be used to separate the parent compound from any degradants.

  • Prevention: To minimize degradation, prepare solutions fresh, protect them from light, control the pH with buffers, and store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Q4: I am using a fluorescence-based assay and getting inconsistent results. Could the compound be interfering?

A4: Yes, the quinoline core is known to be fluorescent, which can interfere with fluorescence-based assays. Before your experiment, measure the auto-fluorescence of the compound alone at your assay's excitation and emission wavelengths. If significant interference is observed, consider switching to a non-fluorescent method, such as a colorimetric (absorbance-based) or luminescent assay.

Troubleshooting Guide: Chromatographic Issues

This section addresses specific problems that may arise during HPLC analysis.

Q: I'm observing poor peak shape (tailing or fronting). What are the common causes and solutions?

A: Poor peak shape can compromise resolution and integration accuracy. Here are the steps to troubleshoot:

  • Peak Tailing:

    • Cause: Often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds on silica-based C18 columns.

    • Solution 1 (Mobile Phase pH): Adjust the mobile phase pH. For basic compounds, using a low pH (e.g., 2.5-3.5 with formic or trifluoroacetic acid) can protonate the analyte and silanol groups, reducing unwanted interactions.

    • Solution 2 (Column Choice): Switch to a column with end-capping or a different stationary phase (e.g., Phenyl) that may offer different selectivity.

    • Solution 3 (Sample Overload): Inject a lower concentration of the sample to ensure you are not overloading the column.

  • Peak Fronting:

    • Cause: This is typically a sign of column overload or poor sample solubility in the mobile phase.

    • Solution 1 (Reduce Concentration): Lower the concentration of the injected sample.

    • Solution 2 (Injection Solvent): Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting a sample in a much stronger solvent can cause distortion.

Q: My retention times are shifting between injections. What should I check?

A: Retention time instability affects reproducibility and peak identification.

  • Cause 1 (Column Equilibration): The column may not be sufficiently equilibrated with the mobile phase before injection, especially when using a gradient.

  • Solution 1: Increase the column equilibration time between runs. A good rule of thumb is to allow 10 column volumes of mobile phase to pass through.

  • Cause 2 (Mobile Phase): The mobile phase composition may be changing over time due to evaporation of the more volatile solvent or inconsistent mixing.

  • Solution 2: Ensure mobile phase bottles are capped and that the online degasser and pump are functioning correctly. Prepare fresh mobile phase daily.

  • Cause 3 (Temperature): Fluctuations in column temperature can cause shifts in retention.

  • Solution 3: Use a column oven to maintain a constant and controlled temperature.

Experimental Protocols

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This protocol provides a general framework for developing an HPLC-UV method for this compound. Optimization will be required for specific sample matrices.

  • Reagents and Equipment:

    • This compound reference standard

    • HPLC-grade acetonitrile, methanol, and water

    • HPLC-grade formic acid or trifluoroacetic acid (TFA)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • HPLC system with UV detector, pump, autosampler, and column oven

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL stock solution.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for the wavelength of maximum absorbance (λmax) using a UV spectrophotometer. If unavailable, start with a common wavelength for quinolines like 225 nm.

    • Gradient Program: Begin with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time. Optimize the gradient to ensure good resolution and a reasonable run time.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared samples.

    • Quantify the amount of the analyte in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is used to determine the intrinsic stability of the compound.

  • Prepare Test Solutions: Prepare solutions of the compound (e.g., 100 µg/mL) in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solution in an oven at 80°C.

    • Photolytic Degradation: Expose the solution in a transparent container to UV and visible light.

  • Sample and Analyze: Take samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before injection. Analyze all samples using a developed stability-indicating HPLC method to quantify the remaining parent compound and observe any degradation products.

Data Presentation

Quantitative data from method validation studies are crucial for assessing performance. The tables below summarize typical parameters for quinolinone analysis.

Table 1: Typical HPLC-UV Method Validation Parameters for Quinolinone Analogs

Parameter Typical Value/Range Purpose
Linearity (r²) > 0.995 Demonstrates a direct relationship between concentration and response.
Limit of Detection (LOD) 0.1 - 1.5 µg/kg The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) 0.9 - 3.0 µg/kg The lowest concentration that can be accurately quantified.
Accuracy (% Recovery) 80 - 120% Measures how close the experimental value is to the true value.

| Precision (% RSD) | < 15% | Measures the reproducibility of the results. |

Table 2: Representative LC-MS/MS Performance Data for Quinolone Analogs in Complex Matrices

Analyte Matrix LOQ (ng/mL) Accuracy (% Recovery) Precision (% RSD) Reference
Houttuynine Rat Plasma 2 ng/mL 77.7% - 115.6% < 11.42%
Fluoroquinolones Wastewater 0.2 - 50 ng/L 61.4% - 122% < 13.6%

| 26 Quinolones | Poultry Feathers | 0.96 - 2.60 µg/kg | 78.9% - 110% | < 13.7% | |

Mandatory Visualizations

Experimental and Analytical Workflows

G Figure 1: General Experimental Workflow for Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Organic Solvent (e.g., DMSO, MeOH) A->B C Dilution to Working Concentration (with Mobile Phase or Matrix) B->C D Filtration (0.45 µm) C->D E HPLC Injection D->E F Chromatographic Separation (C18 Reverse-Phase Column) E->F G Detection (UV or MS/MS) F->G H Peak Integration G->H I Calibration Curve Generation (from Standards) H->I J Concentration Calculation H->J I->J

Caption: General Experimental Workflow for Quantification.

G Figure 2: Troubleshooting Flowchart for Poor HPLC Peak Shape start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No check_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.5) is_tailing->check_ph Yes check_overload_front Inject Lower Concentration is_fronting->check_overload_front Yes end_bad Problem Persists (Consult further) is_fronting->end_bad No / Other issue check_overload_tail Inject Lower Concentration check_ph->check_overload_tail change_column Try End-Capped or Different Phase Column check_overload_tail->change_column end_good Peak Shape Improved change_column->end_good check_solvent Ensure Sample Solvent is Weaker than Mobile Phase check_overload_front->check_solvent check_solvent->end_good

Caption: Troubleshooting Flowchart for Poor HPLC Peak Shape.

Validation & Comparative

A Comparative Analysis of the Anticancer Potential: 3-Hydroxy-2-phenylquinolin-4(1H)-one versus Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activities of the synthetic quinolinone derivative, 3-hydroxy-2-phenylquinolin-4(1H)-one, and the well-established chemotherapeutic agent, doxorubicin. While direct comparative studies are limited, this document synthesizes available data on the cytotoxic profiles, mechanisms of action, and effects on cellular signaling pathways for both compounds and their close analogs.

Executive Summary

Doxorubicin is a potent, broad-spectrum anticancer drug with well-documented efficacy and toxicity.[1] Its mechanisms of action are multifaceted, primarily involving DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[2] In contrast, this compound belongs to a class of quinolinone compounds that have demonstrated significant anticancer potential, often with different mechanisms of action that may include induction of apoptosis and cell cycle arrest through various signaling pathways.[3][4] This comparison aims to provide a framework for evaluating the potential of quinolinone derivatives as alternatives or adjuncts to conventional chemotherapy.

Data Presentation: Comparative Cytotoxicity

Table 1: IC50 Values of 3-Hydroxyquinolin-2(1H)-one Derivatives

DerivativeCancer Cell LineIC50 (µM)Source
4-Carboxamide-3HQ (L-leucine derivative)MCF-7 (Breast Adenocarcinoma)15.1[5]
4-Carboxamide-3HQ (L-leucine derivative)NCI-H460 (Non-small cell lung cancer)2.7[5]
4-Carboxylate-3HQsMCF-7 (Breast Adenocarcinoma)up to 4.82[5]
4-Carboxylate-3HQsNCI-H460 (Non-small cell lung cancer)up to 1.8[5]
2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h)NCI-H522 (Non-small cell lung cancer)0.0423[6]

Table 2: IC50 Values of Doxorubicin

Cancer Cell LineIC50 (µM)Treatment DurationSource
MCF-7 (Breast Adenocarcinoma)2.50 ± 1.7624 hours[7]
A549 (Lung Carcinoma)> 2024 hours[7]
HepG2 (Hepatocellular Carcinoma)12.18 ± 1.8924 hours[7]
HeLa (Cervical Carcinoma)2.92 ± 0.5724 hours[7]

Mechanisms of Action: A Comparative Overview

Doxorubicin:

Doxorubicin's anticancer activity is attributed to several mechanisms:

  • DNA Intercalation: It inserts itself between DNA base pairs, obstructing DNA replication and transcription.[2]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA double-strand breaks.[2]

  • Generation of Reactive Oxygen Species (ROS): It participates in redox cycling, producing free radicals that cause oxidative damage to cellular components.[2]

  • Induction of Apoptosis and Cell Cycle Arrest: The DNA damage and oxidative stress trigger apoptotic pathways and cell cycle arrest, primarily at the G2/M phase.[2]

This compound and its Derivatives:

The precise mechanism of this compound is not fully elucidated. However, research on related quinolinone and quinazolinone derivatives suggests several potential pathways:

  • Induction of Apoptosis: Many quinolinone derivatives have been shown to induce programmed cell death.[3][4] For instance, some N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been shown to induce apoptosis by inhibiting the formation of pAKT.[8]

  • Cell Cycle Arrest: Compounds with a similar scaffold have been observed to cause cell cycle arrest, often at the G2/M phase.[3][4] This effect can be mediated by influencing the expression of key cell cycle regulatory proteins.

  • Inhibition of Kinase Signaling: Some quinolinone derivatives have been identified as inhibitors of specific kinases involved in cancer cell proliferation and survival, such as EGFR tyrosine kinase and PI3K.[8]

Signaling Pathways

The following diagrams illustrate the known signaling pathway for doxorubicin and a putative pathway for this compound based on the activity of its analogs.

doxorubicin_pathway cluster_cell cluster_nucleus Dox Doxorubicin Cell Cancer Cell Dox->Cell DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Dox->ROS Nucleus Nucleus DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB ROS->DSB Apoptosis Apoptosis DSB->Apoptosis CCA Cell Cycle Arrest (G2/M) DSB->CCA

Caption: Doxorubicin's multifaceted mechanism of action.

quinolinone_pathway cluster_cell Quinolinone 3-Hydroxy-2-phenyl- quinolin-4(1H)-one (and derivatives) Cell Cancer Cell Quinolinone->Cell Kinase Kinase Inhibition (e.g., PI3K/Akt) Quinolinone->Kinase p53 p53 Activation Quinolinone->p53 Bcl2 Bcl-2 Family Modulation Kinase->Bcl2 p53->Bcl2 Cyc_CDK Cyclin/CDK Regulation p53->Cyc_CDK Apoptosis Apoptosis Bcl2->Apoptosis CCA Cell Cycle Arrest (G2/M) Cyc_CDK->CCA

Caption: Putative anticancer mechanisms of quinolinone derivatives.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anticancer activity of compounds like this compound and doxorubicin.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTT) IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blotting (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot KinaseAssays Kinase Inhibition Assays WesternBlot->KinaseAssays PathwayAnalysis Pathway-Specific Reporter Assays WesternBlot->PathwayAnalysis

Caption: Preclinical evaluation workflow for anticancer compounds.

Conclusion

While doxorubicin remains a cornerstone of cancer chemotherapy, its significant side effects necessitate the search for novel, more targeted agents. The this compound scaffold and its derivatives represent a promising class of compounds with potent anticancer activity, as evidenced by the low micromolar and even nanomolar IC50 values of some analogs.[5][6] Their mechanisms of action appear to differ from doxorubicin, potentially offering advantages in terms of selectivity and reduced toxicity. Further research, including direct comparative studies and detailed mechanistic investigations of this compound, is warranted to fully assess its therapeutic potential.

References

Unveiling the Action of 3-Hydroxy-2-Phenylquinolin-4(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proposed mechanisms of action for the synthetic compound 3-hydroxy-2-phenylquinolin-4(1H)-one, a molecule of significant interest in medicinal chemistry. By objectively comparing its potential biological activities with established inhibitors and detailing relevant experimental protocols, this document serves as a valuable resource for researchers investigating novel therapeutic agents.

Proposed Mechanisms of Action

Emerging research suggests that this compound and its derivatives may exert their biological effects through the modulation of several key cellular pathways implicated in cancer and microbial infections. The primary putative mechanisms include the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and bacterial DNA gyrase.

STAT3 Inhibition

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Small molecule inhibitors of STAT3 often target the SH2 domain, which is crucial for STAT3 dimerization and subsequent downstream signaling.[3][4] It is hypothesized that this compound may interfere with this pathway, leading to the suppression of tumor growth.

EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth and division.[5][6] Mutations that lead to the constitutive activation of its tyrosine kinase domain are common in various cancers, particularly non-small-cell lung cancer.[7][8] Docking studies have suggested that derivatives of 4-hydroxy-1-phenyl-2(1H)-quinolone can bind to the active pocket of the EGFR tyrosine kinase domain, indicating a potential mechanism of action.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibacterial agents.[9][10] Quinolone-based compounds are known to inhibit this enzyme, leading to bacterial cell death.[9] The structural similarity of this compound to known quinolone antibiotics suggests it may also function as a DNA gyrase inhibitor.[11]

Comparative Performance Data

To contextualize the potential efficacy of this compound, this section presents quantitative data for established inhibitors of the aforementioned pathways.

Table 1: Comparison of STAT3 Inhibitors
CompoundTargetIC₅₀Cell Line/AssayReference
StatticSTAT3 SH2 Domain10.23 µM - 18.96 µM4T1, HGC-27, A549, AC16 cells[12]
STAT3-IN-1STAT31.82 µMHT29 (Cell Viability)[13]
STAT3-IN-1STAT32.14 µMMDA-MB-231 (Cell Viability)[13]
S3I-1757STAT3 Dimerization~50 µM (inhibition of p-STAT3)MDA-MB-468 cells[14]
Table 2: Comparison of EGFR Tyrosine Kinase Inhibitors
CompoundGenerationTargetMedian PFSReference
GefitinibFirstEGFR-TKI10.2 months[7]
ErlotinibFirstEGFR-TKI10.2 months[7]
AfatinibSecondPan-HER TKI11.1 months[15]
OsimertinibThirdEGFR-TKI18.9 months[7]

PFS: Progression-Free Survival

Table 3: Comparison of DNA Gyrase Inhibitors
CompoundTargetIC₅₀OrganismReference
CiprofloxacinGyrA120 nME. coli[16]
NovobiocinGyrB0.02 µMS. aureus[11]
Hybrid 11bGyrA/GyrB14 nME. coli[16]
f14GyrB0.28 µMS. aureus[11]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the investigation of this compound's mechanism of action.

STAT3 Inhibition Assay (Western Blot for p-STAT3)

This protocol assesses the ability of a compound to inhibit the phosphorylation of STAT3.

  • Cell Culture and Treatment: Seed cells (e.g., MDA-MB-468) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the test compound or vehicle control for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an ECL detection reagent and an imaging system. Quantify band intensities to determine the level of p-STAT3 inhibition.[13]

EGFR Kinase Assay (DELFIA/Time-Resolved Fluorometry)

This assay measures the autophosphorylation of the EGFR kinase domain.

  • Compound Preparation: Dissolve the test compound in DMSO and dilute to the desired concentration in HEPES buffer.

  • Enzyme Reaction: Incubate the compound with recombinant EGFR enzyme. Initiate the kinase reaction by adding a buffer containing ATP and MgCl₂.

  • Detection: After incubation, stop the reaction and detect the level of EGFR autophosphorylation using a time-resolved fluorometry-based method, such as the DELFIA system, which utilizes europium-labeled antibodies against phosphotyrosine.[17]

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, and the necessary buffer components.

  • Inhibitor Addition: Add varying concentrations of the test compound or a known inhibitor (e.g., ciprofloxacin) to the reaction mixtures.

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme's activity.

  • Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.[18]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene activates Inhibitor 3-Hydroxy-2-phenyl- quinolin-4(1H)-one Inhibitor->Dimer Inhibits dimerization?

Caption: Proposed inhibition of the STAT3 signaling pathway.

Experimental_Workflow_STAT3_Inhibition cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis A Seed Cancer Cells B Treat with This compound A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blot for p-STAT3 & Total STAT3 D->E F Quantify Band Intensity E->F G Determine Inhibition F->G

Caption: Workflow for validating STAT3 inhibition.

Logical_Relationship_MOA cluster_targets Potential Molecular Targets cluster_outcomes Biological Outcomes Compound This compound STAT3 STAT3 Compound->STAT3 inhibits? EGFR EGFR Compound->EGFR inhibits? DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase inhibits? Anticancer Anticancer Activity STAT3->Anticancer EGFR->Anticancer Antimicrobial Antimicrobial Activity DNA_Gyrase->Antimicrobial

Caption: Potential mechanisms of action overview.

References

comparative study of the biological activities of different quinolinone isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. This guide provides a comparative study of the biological activities of two primary isomers: quinolin-2-one (1,2-dihydroquinolin-2-one) and quinolin-4-one (1,4-dihydroquinolin-4-one). By presenting quantitative data, detailed experimental protocols, and illustrating key signaling pathways, this document aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the quinolinone framework.

Comparative Biological Activities: A Tabular Overview

The biological activities of quinolinone derivatives are profoundly influenced by the position of the carbonyl group and the nature of substitutions on the heterocyclic and carbocyclic rings. Below is a summary of the reported anticancer and antimicrobial activities for representative derivatives of both isomers.

Anticancer Activity

Quinolinone derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and disruption of microtubule dynamics.

Table 1: Comparative Anticancer Activity of Quinolinone Isomers

Isomer ScaffoldDerivativeCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
Quinolin-2-one 4-(4-Fluorobenzyloxy)-6,7-dimethoxyquinolin-2(1H)-one (11e)COLO 205 (Colon)0.049Microtubule depolymerization, G2/M arrest, Apoptosis[1]
HL-60 (Leukemia)0.021[1]
H460 (Lung)0.053[1]
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)HL-60 (Leukemia)0.11G2/M arrest, Apoptosis[1]
H460 (Lung)0.23[1]
(E)-N'-((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzenesulfonohydrazide derivative (5a)MCF-7 (Breast)0.034Dual EGFR/HER-2 inhibitor[2]
Quinolin-4-one 2-Phenylquinolin-4-one derivativeVarious cancer cells-Inhibition of tubulin polymerization[3]
Norfloxacin-chalcone derivative (73)PC3 (Prostate)2.33Not specified[4]
MCF-7 (Breast)2.27[4]
MDA-MB-231 (Breast)1.52[4]
Ciprofloxacin-chalcone derivative (97)A549 (Lung)27.71Topoisomerase I and II inhibition, G2/M arrest[4]
HepG2 (Liver)22.09[4]
Antimicrobial Activity

The quinolone scaffold, particularly the 4-quinolone core, is renowned for its antibacterial properties, forming the basis of the fluoroquinolone class of antibiotics. However, derivatives of both isomers have shown a broad spectrum of antimicrobial and antifungal activities.

Table 2: Comparative Antimicrobial Activity of Quinolinone Isomers

Isomer ScaffoldDerivativeMicroorganismMIC (µg/mL)Reference
Quinolin-2-one Not specified in detail in the provided search results---
Quinolin-4-one Quinolinequinone derivative (QQ1)Staphylococcus aureus1.22[5]
Quinolinequinone derivative (QQ5)Staphylococcus aureus1.22[5]
Quinolinequinone derivative (QQ6)Staphylococcus aureus1.22[5]
Quinolinequinone derivative (QQ2)Clinically resistant Staphylococcus spp.1.22 - 9.76[5]
Quinolinequinone derivative (QQ7)Candida albicans4.88[6]
Quinolinequinone derivative (QQ8)Candida albicans4.88[6]

Key Signaling Pathways and Experimental Workflows

The biological effects of quinolinone isomers are often mediated through their interaction with specific cellular signaling pathways. Furthermore, a standardized workflow is essential for the systematic evaluation of their biological activities.

G cluster_0 General Experimental Workflow for Biological Activity Screening A Quinolinone Isomer Derivatives B In vitro Cytotoxicity Assay (e.g., MTT Assay) A->B Primary Screening C Antimicrobial Susceptibility Testing (e.g., MIC Determination) A->C Primary Screening D Identification of Lead Compounds B->D C->D E Mechanism of Action Studies D->E F In vivo Efficacy and Toxicity Studies E->F G Lead Optimization F->G

General workflow for screening and developing quinolinone-based therapeutic agents.

A critical pathway implicated in the anticancer activity of some quinolinone derivatives is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, HER-2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation promotes Quinolinone Quinolinone Derivative Quinolinone->RTK inhibits Quinolinone->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR pathway by certain quinolinone derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[7]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the quinolinone derivatives (e.g., ranging from 0.01 to 100 µM) for a specified period, typically 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.[7]

  • MTT Addition: Following the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[7]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[5]

  • Serial Dilution of Compounds: The quinolinone derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[5]

  • Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]

This guide provides a foundational comparison of the biological activities of quinolinone isomers. The versatility of the quinolinone scaffold continues to inspire the development of new derivatives with enhanced potency and selectivity against a range of diseases. Further research, particularly direct comparative studies of a wide range of isomers, will be invaluable in elucidating the nuanced structure-activity relationships that govern their therapeutic potential.

References

A Comparative Guide to 3-hydroxy-2-phenylquinolin-4(1H)-one and Other Leading Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the emerging topoisomerase inhibitor, 3-hydroxy-2-phenylquinolin-4(1H)-one, with established clinical agents: Etoposide, Doxorubicin, and Camptothecin. This document synthesizes available experimental data to highlight differences in their mechanisms of action, cytotoxic profiles, and the signaling pathways they induce.

Executive Summary

Topoisomerase inhibitors are a cornerstone of cancer chemotherapy, inducing cell death by disrupting the essential functions of topoisomerase enzymes in DNA replication and transcription.[1] While established drugs like Etoposide, Doxorubicin, and Camptothecin have demonstrated significant clinical efficacy, their use is often associated with dose-limiting toxicities and the development of drug resistance.[2] The quinolinone scaffold, from which this compound is derived, has emerged as a promising source of novel anticancer agents.[3] This guide aims to provide a comparative analysis to aid researchers in the evaluation and development of this and similar compounds.

Mechanism of Action: A Tale of Two Enzymes

Topoisomerase inhibitors are broadly classified based on their target enzyme: Topoisomerase I (Top1) or Topoisomerase II (Top2).[1]

  • Topoisomerase I Inhibitors , such as Camptothecin, act by trapping the Top1-DNA covalent complex. This prevents the re-ligation of single-strand breaks introduced by the enzyme to relieve torsional stress during DNA replication and transcription.[1]

  • Topoisomerase II Inhibitors , like Etoposide and Doxorubicin, interfere with the function of Top2. This enzyme creates transient double-strand breaks to manage DNA tangles. Inhibitors stabilize the Top2-DNA covalent complex, leading to the accumulation of toxic double-strand breaks.[1]

Some novel compounds, including certain quinoline derivatives, have shown dual inhibitory activity against both Topoisomerase I and II.[4] The precise target of this compound is still under investigation, though related quinolinone derivatives have been shown to inhibit Topoisomerase II.[5]

Quantitative Comparison of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the compared compounds against various cancer cell lines. It is important to note that the data for this compound and its derivatives are from separate studies and not from direct head-to-head comparisons with the other inhibitors. Variations in experimental conditions should be considered when interpreting these values.

Table 1: Cytotoxicity of this compound Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-oneA549 (Lung Carcinoma)0.0298
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-oneMDA-MB (Breast Cancer)0.0338

Data sourced from a study on quinolin-2-one derivatives, where compound IVg corresponds to the derivative listed.[6]

Table 2: Cytotoxicity of Established Topoisomerase Inhibitors

InhibitorCancer Cell LineIC50 (µM)
Etoposide Myeloid Leukemia Blasts (Primary)2.30 (LD50)
Doxorubicin IMR-32 (Neuroblastoma)Significantly lower than ellipticine
Doxorubicin UKF-NB-4 (Neuroblastoma)Similar to ellipticine
Camptothecin HT-29 (Colon Carcinoma)0.010
Topotecan (Camptothecin analog) HT-29 (Colon Carcinoma)0.033
SN-38 (Irinotecan active metabolite) HT-29 (Colon Carcinoma)0.0088

Data for Etoposide is presented as LD50.[5] Data for Doxorubicin is qualitative from a comparative study.[7] Data for Camptothecin and its analogs are from a single comparative study.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are outlines of key assays used to evaluate topoisomerase inhibitors.

Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of Topoisomerase II.

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), ATP, and the assay buffer.

  • Inhibitor Addition: The test compound (e.g., Etoposide) is added at various concentrations.

  • Enzyme Initiation: Purified human Topoisomerase II is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Visualization: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. Inhibitory activity is determined by the reduction in the amount of relaxed DNA compared to the control.[9][10]

kDNA Decatenation Assay

This assay is specific for Topoisomerase II and measures the inhibition of its ability to separate interlocked kinetoplast DNA (kDNA) networks.

  • Reaction Setup: Similar to the relaxation assay, a reaction mixture is prepared with kDNA as the substrate.

  • Inhibitor and Enzyme Addition: The test compound and Topoisomerase II are added.

  • Incubation and Termination: The reaction is incubated and then stopped as described above.

  • Gel Electrophoresis and Visualization: The products are separated by agarose gel electrophoresis. Decatenated minicircles migrate into the gel, while the catenated network remains in the well. Inhibition is quantified by the decrease in decatenated products.[9][10]

DNA Cleavage Assay

This assay determines if a compound stabilizes the topoisomerase-DNA covalent complex, a hallmark of topoisomerase poisons.

  • Reaction Setup: The reaction includes a radiolabeled DNA substrate, purified topoisomerase, and the test compound.

  • Incubation: The mixture is incubated to allow for the formation of the cleavage complex.

  • Denaturation and Electrophoresis: The reaction is stopped, and the DNA is denatured and separated on a polyacrylamide sequencing gel.

  • Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments. An increase in cleaved DNA fragments in the presence of the compound indicates stabilization of the cleavage complex.[11]

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[12]

Signaling Pathways and Apoptosis Induction

The accumulation of DNA strand breaks induced by topoisomerase inhibitors triggers a cellular DNA damage response, which, if the damage is irreparable, leads to programmed cell death (apoptosis).[13]

General Apoptosis Pathway for Topoisomerase Inhibitors

The diagram below illustrates the general signaling cascade initiated by topoisomerase inhibitors.

Topoisomerase_Inhibitor_Pathway Topo_Inhibitor Topoisomerase Inhibitor (e.g., this compound, Etoposide, Doxorubicin, Camptothecin) Topoisomerase Topoisomerase I or II Topo_Inhibitor->Topoisomerase Inhibits Cleavage_Complex Stabilized Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex Forms DNA_Breaks DNA Single or Double Strand Breaks Cleavage_Complex->DNA_Breaks Leads to DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DNA_Breaks->DDR Activates p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis_Intrinsic Intrinsic Apoptosis Pathway (Bax/Bak activation, Cytochrome c release) p53->Apoptosis_Intrinsic Induces Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Apoptosis_Intrinsic->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General signaling pathway of topoisomerase inhibitors leading to apoptosis.

Experimental Workflow for Assessing Topoisomerase Inhibition

The following diagram outlines a typical workflow for the initial screening and characterization of a potential topoisomerase inhibitor.

Experimental_Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Topo_Assay In Vitro Topoisomerase Assay (Relaxation/Decatenation) Compound_Synthesis->Topo_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Topo_Assay->Cytotoxicity_Assay Active Compounds Cleavage_Assay DNA Cleavage Assay Cytotoxicity_Assay->Cleavage_Assay Potent Compounds Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) Cleavage_Assay->Mechanism_Studies In_Vivo In Vivo Studies (Xenograft Models) Mechanism_Studies->In_Vivo

Caption: Experimental workflow for the evaluation of topoisomerase inhibitors.

Conclusion

The available data suggests that derivatives of this compound exhibit potent cytotoxic activity against cancer cell lines, with IC50 values in the nanomolar to low micromolar range. While direct comparative data with established topoisomerase inhibitors is currently lacking, the quinolinone scaffold represents a promising area for the development of new anticancer agents. Further research, including head-to-head comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound and its analogs as topoisomerase inhibitors. This guide provides a foundational framework for researchers to position this emerging compound within the broader landscape of topoisomerase-targeting cancer therapies.

References

Unveiling the Potential of 3-hydroxy-2-phenylquinolin-4(1H)-one: A Comparative Guide to In Silico and In Vitro Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the synergy between computational and experimental approaches is paramount for the efficient identification and validation of novel therapeutic agents. This guide provides a comprehensive cross-validation of in silico and in vitro studies on 3-hydroxy-2-phenylquinolin-4(1H)-one and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The focus is on the anticancer, anti-influenza, and tyrosinase inhibitory activities of this promising scaffold, presenting a clear comparison of predictive computational data with tangible experimental results.

Correlating Computational Predictions with Experimental Outcomes

The core of modern drug development lies in the ability to predict the biological activity of a compound before its synthesis and testing. Molecular docking, a key in silico technique, estimates the binding affinity of a molecule to a protein target, often expressed as a docking score. This is then validated through in vitro assays that measure the compound's actual inhibitory effect, typically represented by the half-maximal inhibitory concentration (IC50). A strong correlation between a high docking score (indicating strong predicted binding) and a low IC50 value (indicating high potency) provides confidence in the computational model and the therapeutic potential of the compound.

Recent studies on derivatives of 4-hydroxy-1-phenyl-2(1H)-quinolone have demonstrated a significant correlation between in silico predictions and in vitro anticancer activity. For instance, a series of thiazolidinone derivatives of this quinolone scaffold were evaluated for their efficacy against A549 (lung carcinoma) and MDA-MB (breast adenocarcinoma) cell lines. The compound 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg) emerged as a potent anticancer agent with IC50 values of 0.0298 µM and 0.0338 µM against A549 and MDA-MB cells, respectively.[1][2] This exceptional in vitro activity was mirrored by its high MolDock score of -137.813, indicating a strong predicted binding affinity to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.[1][2]

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the in silico and in vitro data for key derivatives of the this compound scaffold across various biological activities.

Table 1: Anticancer Activity of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives against A549 and MDA-MB Cell Lines

CompoundTarget ProteinIn Silico MethodDocking Score (MolDock Score)In Vitro AssayCell LineIC50 (µM)
IVg EGFR Tyrosine KinaseMolegro Virtual Docker-137.813MTT AssayA5490.0298
MDA-MB0.0338
Imatinib (Standard) EGFR Tyrosine KinaseMolegro Virtual Docker-119.354MTT Assay--
IVa-d EGFR Tyrosine KinaseMolegro Virtual Docker-MTT AssayA54925-50 µg/mL
IVa, IVb EGFR Tyrosine KinaseMolegro Virtual Docker-MTT AssayMDA-MB25-50 µg/mL

Table 2: Anti-Influenza Activity of 3-hydroxyquinolin-2(1H)-one Derivatives

CompoundTarget ProteinIn Silico MethodDocking ScoreIn Vitro AssayVirus StrainIC50 (µM)
6-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one Influenza A EndonucleaseX-ray Crystallography-Endonuclease Inhibition Assay2009 pandemic H1N1>10
7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one Influenza A EndonucleaseX-ray Crystallography-Endonuclease Inhibition Assay2009 pandemic H1N1Potent Inhibitor

Table 3: Tyrosinase Inhibitory Activity of Quinolinone Derivatives

CompoundTarget ProteinIn Silico MethodDocking ScoreIn Vitro AssayIC50 (µM)
Quinoline-based Coumarin Derivative 5f TyrosinaseMolecular Docking-Tyrosinase Inhibition Assay15.1 ± 0.8
Kojic Acid (Standard) Tyrosinase--Tyrosinase Inhibition Assay12.1 ± 0.2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key in vitro assays cited.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., A549, MDA-MB) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Influenza A Endonuclease Inhibition Assay

This assay measures the ability of a compound to inhibit the endonuclease activity of the influenza A virus.

  • Enzyme and Substrate Preparation: Recombinant influenza A endonuclease is purified. A fluorescently labeled RNA or DNA substrate is prepared.

  • Reaction Mixture: The reaction is carried out in a buffer containing the endonuclease enzyme, the substrate, and varying concentrations of the test compounds.

  • Incubation: The reaction mixture is incubated at an optimal temperature for a specific duration.

  • Detection: The cleavage of the substrate by the endonuclease is measured. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or gel electrophoresis.

  • IC50 Determination: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC50 value is then determined.

Tyrosinase Inhibition Assay

This assay assesses the inhibitory effect of compounds on the tyrosinase enzyme, which is involved in melanin production.

  • Enzyme and Substrate: Mushroom tyrosinase is commonly used as the enzyme source. L-DOPA is used as the substrate.

  • Assay Buffer: The reaction is performed in a phosphate buffer at a specific pH (e.g., 6.8).

  • Reaction Setup: The assay is typically conducted in a 96-well plate. Each well contains the tyrosinase enzyme, the test compound at various concentrations, and the buffer.

  • Reaction Initiation: The reaction is initiated by adding the L-DOPA substrate to all wells.

  • Absorbance Reading: The formation of dopachrome, the product of the enzymatic reaction, is monitored by measuring the absorbance at approximately 475 nm over time using a microplate reader.

  • IC50 Calculation: The rate of the reaction is determined, and the percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and the general workflow for cross-validating in silico and in vitro results.

CrossValidationWorkflow InSilico In Silico Studies VirtualScreening Virtual Screening InSilico->VirtualScreening MolecularDocking Molecular Docking VirtualScreening->MolecularDocking ADMET ADMET Prediction MolecularDocking->ADMET Correlation Correlation Analysis MolecularDocking->Correlation HitIdentification Hit Identification ADMET->HitIdentification Synthesis Chemical Synthesis HitIdentification->Synthesis InVitro In Vitro Assays Synthesis->InVitro BiologicalActivity Biological Activity (e.g., Anticancer, Antiviral) InVitro->BiologicalActivity SAR Structure-Activity Relationship (SAR) BiologicalActivity->SAR BiologicalActivity->Correlation LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->InSilico EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Quinolinone 3-hydroxy-2-phenyl- quinolin-4(1H)-one Derivative Quinolinone->Dimerization Inhibition Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

References

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-2-phenylquinolin-4(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 3-hydroxy-2-phenylquinolin-4(1H)-one and its analogs, offering insights into their structure-activity relationships (SAR) as potential anticancer agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the therapeutic promise of this chemical scaffold. Quinolone derivatives have demonstrated a wide range of biological activities, with certain analogs emerging as potent inhibitors of cancer cell proliferation.[1][2]

Comparative Analysis of Anticancer Activity

The antitumor effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. The data reveals that substitutions on both the quinolinone core and the 2-phenyl ring significantly influence cytotoxic activity.

Compound IDCore StructureR1 (Quinolinone Ring)R2 (Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
1 This compoundHHA549 (Lung)>50[3]
2 This compoundH2,4-dimethoxyH460 (Lung)0.89[4]
3 This compound6,7-methylenedioxy2,4-dimethoxyOvarian (2774)~5[5]
4 4-hydroxy-1-phenyl-2(1H)-quinoloneHHA549 (Lung)>50[6]
5 4-hydroxy-1-phenyl-2(1H)-quinoloneH4-fluoro (on N-phenyl of thiazolidinone)A549 (Lung)0.0298[6]
6 4-hydroxy-1-phenyl-2(1H)-quinoloneH4-fluoro (on N-phenyl of thiazolidinone)MDA-MB-231 (Breast)0.0338[6]
7 N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamide6-fluoro4-hydroxyCaco-2 (Colorectal)76.96[7]
8 N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamide6-fluoro4-hydroxyHCT-116 (Colon)275.3[7]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the 2-phenyl ring: The introduction of methoxy groups at the 2 and 4 positions of the 2-phenyl ring (Compound 2) significantly enhances anticancer activity compared to the unsubstituted parent compound (Compound 1).[4]

  • Substitution on the quinolinone core: The presence of a methylenedioxy group at the 6 and 7 positions of the quinolinone ring (Compound 3) appears to contribute to potent cytotoxicity.[5]

  • Modifications at other positions: Analogs with a 1-phenyl substitution and further modification at the 3-position with a thiazolidinone ring containing a 4-fluorophenyl group (Compounds 5 and 6) exhibit exceptionally high potency.[6]

  • Carboxamide derivatives: N-phenyl-carboxamide derivatives with halogen substitutions on the quinolone ring (Compounds 7 and 8) show moderate to low micromolar activity, highlighting the importance of this functional group for biological activity.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: A reaction mixture is prepared in a microplate well containing the kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations. A control without the inhibitor is also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific period to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The extent of phosphorylation is measured. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Potential Signaling Pathway: PI3K/Akt/mTOR

Evidence suggests that quinolinone derivatives may exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[9] A close analog, 4-phenylquinolin-2(1H)-one, has been identified as a specific allosteric inhibitor of Akt, a central kinase in this pathway.[4] Inhibition of Akt prevents the phosphorylation of its downstream targets, leading to the suppression of pro-survival signals and the induction of apoptosis (programmed cell death).

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinolinone This compound (Analog) Quinolinone->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound analogs on Akt.

Experimental and Drug Discovery Workflow

The discovery and development of novel anticancer agents based on the this compound scaffold typically follows a structured workflow. This process involves iterative cycles of design, synthesis, and biological evaluation to optimize the desired therapeutic properties.

SAR_Workflow Scaffold Scaffold Selection (this compound) Synthesis Analog Synthesis Scaffold->Synthesis Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit Hit Identification SAR->Hit Lead Lead Optimization SAR->Lead Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit->Mechanism Mechanism->Lead Lead->Synthesis InVivo In Vivo Efficacy & Toxicity Studies Lead->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: A typical workflow for the discovery and development of anticancer agents based on the this compound scaffold.

References

Evaluating the Selectivity of 3-hydroxy-2-phenylquinolin-4(1H)-one for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of modern drug discovery. The quinolinone scaffold has emerged as a promising pharmacophore, with numerous derivatives exhibiting potent cytotoxic effects against various cancer cell lines. This guide provides a comparative evaluation of the potential selectivity of 3-hydroxy-2-phenylquinolin-4(1H)-one and its analogs for cancer cells over normal cells, supported by experimental data from related compounds. While direct comparative studies on this compound are limited in the public domain, this guide extrapolates from structurally similar quinolinone and quinoline derivatives to provide a framework for its evaluation.

Data Presentation: Comparative Cytotoxicity

The selectivity of a potential anticancer compound is often expressed as a selectivity index (SI), calculated as the ratio of its cytotoxic concentration in normal cells to that in cancer cells (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quinolinone and quinoline derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines. This data, derived from various studies, illustrates the potential for selective anticancer activity within this class of compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Quinoline Derivatives Against Cancer and Normal Cell Lines

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Compound 1j RPMI-8226 (Multiple Myeloma)0.08Normal Fibroblasts>10>125
Compound 1k RPMI-8226 (Multiple Myeloma)0.09Normal Fibroblasts>10>111
Compound 1l RPMI-8226 (Multiple Myeloma)0.07Normal Fibroblasts>10>142
Compound 3j MCF-7 (Breast Cancer)Not specified (82.9% inhibition)BHK-21 (Baby Hamster Kidney)Not specified (selective)Not calculated
Compound 40 Capan-2 (Pancreatic Cancer)2.8HFF-1 (Human Foreskin Fibroblast)23.18.25
Compound 40 AsPC-1 (Pancreatic Cancer)3.5HFF-1 (Human Foreskin Fibroblast)23.16.6
Compound 40 BxPC-3 (Pancreatic Cancer)4.1HFF-1 (Human Foreskin Fibroblast)23.15.63

Note: The data presented is for quinoline derivatives and is intended to be representative of the potential selectivity of the quinoline scaffold.[1][2][3] Further studies are required to determine the specific IC50 values and selectivity index for this compound.

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them at the desired time point.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathways

Quinolinone derivatives have been reported to modulate several signaling pathways critical for cancer cell survival and proliferation, including the EGFR and PI3K/Akt/mTOR pathways.[14][15][16][17][18][19][20][21][22] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTOR->Proliferation Quinolinone 3-hydroxy-2-phenyl- quinolin-4(1H)-one (Proposed Target) Quinolinone->EGFR Quinolinone->PI3K Quinolinone->Akt

Caption: Proposed mechanism of action via EGFR and PI3K/Akt/mTOR pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer selectivity of a novel compound.

Experimental_Workflow start Start: Compound Synthesis (this compound) cell_culture Cell Culture: Cancer Cell Lines & Normal Cell Lines start->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 selectivity Calculate Selectivity Index (SI) ic50->selectivity apoptosis_assay Mechanism of Action: Apoptosis Assay (Annexin V/PI) selectivity->apoptosis_assay cell_cycle_assay Mechanism of Action: Cell Cycle Analysis (PI Staining) selectivity->cell_cycle_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis end Conclusion: Evaluate Selectivity & Mechanism pathway_analysis->end

Caption: Workflow for evaluating anticancer selectivity and mechanism.

References

Head-to-Head Comparison: 3-Hydroxy-2-phenylquinolin-4(1H)-one Efficacy Against Leading Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against fungal infections, researchers and drug development professionals are constantly seeking novel compounds with improved efficacy and broader spectrums of activity. A comprehensive head-to-head comparison of 3-hydroxy-2-phenylquinolin-4(1H)-one with established antifungal agents reveals its potential as a promising candidate for further investigation. This guide provides a detailed analysis of its in vitro activity against key fungal pathogens, alongside the methodologies employed and insights into its potential mechanism of action.

Quantitative Antifungal Performance

The antifungal efficacy of this compound and its derivatives has been evaluated against a panel of clinically relevant fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for comparison. While direct comparative studies for this compound are emerging, the data for structurally related quinazolinone derivatives provide valuable insights.

For the purpose of this guide, we have compiled representative MIC data for known antifungal agents against common fungal pathogens, which can serve as a benchmark for future comparative studies involving this compound. It is important to note that MIC values can vary between studies depending on the specific strain, methodology, and testing conditions.

Antifungal AgentCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Aspergillus niger MIC (µg/mL)
Fluconazole 0.25 - >64[1][2]20 - >100[3]-
Amphotericin B 0.25 - 1[2]--
Itraconazole --1[3]
Voriconazole --1[3]
Posaconazole --0.25[3]
Quinazolinone Derivatives 0.1 - >128[4][5][6]0.1 - 3.0[4]0.1 - 3.0[4]

Note: The MIC values for quinazolinone derivatives are a range observed for various substituted compounds and not specific to this compound due to a lack of directly comparative published data.

Experimental Protocols

The determination of antifungal susceptibility is conducted using standardized methods to ensure reproducibility and comparability of results. The primary method employed is the broth microdilution assay, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Antifungal Susceptibility Testing

This method involves preparing a serial two-fold dilution of the antifungal agent in a 96-well microtiter plate. A standardized inoculum of the fungal strain is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible fungal growth.

Workflow for Broth Microdilution Assay:

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Antifungal Stock Solution C Serial Dilution in 96-Well Plate A->C B Fungal Inoculum D Inoculation B->D C->D E Incubation D->E F Visual Reading of MIC E->F

Workflow of the broth microdilution antifungal susceptibility test.

Potential Mechanism of Action

The precise mechanism of antifungal action for this compound is still under investigation. However, based on the activity of related quinoline and quinazolinone compounds, several potential pathways can be hypothesized. One of the primary targets for many antifungal drugs is the fungal cell membrane, specifically the biosynthesis of ergosterol, a crucial component that maintains membrane integrity.

Hypothesized Antifungal Mechanism of Action:

G cluster_compound This compound cluster_fungal_cell Fungal Cell cluster_outcome Outcome A Quinolinone Compound B Ergosterol Biosynthesis Pathway A->B Inhibition D Cellular Processes (e.g., DNA/Protein Synthesis) A->D Interference E Efflux Pumps A->E Inhibition C Fungal Cell Membrane B->C F Disrupted Membrane Integrity C->F G Inhibition of Growth & Proliferation D->G E->A Expulsion F->G

Potential antifungal mechanisms of quinolinone compounds.

Quinolinone derivatives may disrupt the ergosterol biosynthesis pathway, leading to a compromised cell membrane and ultimately fungal cell death. Additionally, these compounds might interfere with other essential cellular processes, such as DNA and protein synthesis, or inhibit efflux pumps that are responsible for drug resistance. Further research is necessary to elucidate the specific molecular targets of this compound.

This comparative guide highlights the potential of this compound as a scaffold for the development of new antifungal therapies. The presented data and experimental frameworks provide a solid foundation for researchers and drug development professionals to build upon in their quest for more effective treatments for fungal infections.

References

Binding Affinity of 3-hydroxy-2-phenylquinolin-4(1H)-one to DNA Gyrase B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the binding affinity of 3-hydroxy-2-phenylquinolin-4(1H)-one to its molecular target, DNA gyrase B (GyrB). Aimed at researchers, scientists, and drug development professionals, this document summarizes key binding data, details experimental methodologies, and contextualizes the compound's potency against a known inhibitor.

The 4-hydroxy-2-quinolinone scaffold is a recognized privileged structure in medicinal chemistry, known to interact with various enzymatic targets.[1] Notably, derivatives of this scaffold have been identified as potent inhibitors of the bacterial type II topoisomerase, DNA gyrase.[1] This enzyme, essential for bacterial DNA replication and transcription, represents a key target for antibacterial agents.[2][3] The ATPase activity, located in the GyrB subunit, is a primary site for inhibition by several classes of antibiotics.[4]

Comparative Binding Affinity

While direct experimental determination of the dissociation constant (Kd) or inhibition constant (Ki) for this compound is not extensively available in the public literature, data from closely related analogs provide strong evidence of its binding potential. The following table compares the inhibitory activity of a potent N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide derivative with Novobiocin, a well-established DNA gyrase B inhibitor.

CompoundMolecular TargetAssay TypeMeasurementValue (µM)Source(s)
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14)S. aureus DNA Gyrase BATPase InhibitionIC500.28[1]
NovobiocinS. aureus DNA GyraseSupercoiling InhibitionIC500.08[5]
NovobiocinS. aureus DNA GyraseATPase InhibitionKi0.019[6]

IC50 (Half maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.[1] Ki (Inhibition constant) is an intrinsic measure of the binding affinity of an inhibitor to an enzyme. It is independent of substrate concentration. A lower Ki value indicates a stronger binding affinity.[7]

The data indicates that derivatives of the 4-hydroxy-2-quinolone core exhibit potent, sub-micromolar inhibition of S. aureus DNA gyrase B. While Novobiocin demonstrates a stronger binding affinity, the quinolone derivative's activity is significant and highlights the potential of this chemical class.

Experimental Protocols

The determination of binding affinity and inhibitory activity against DNA gyrase is typically conducted using enzyme activity assays. The IC50 and Ki values presented are derived from such experimental setups.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this activity is a key indicator of a compound's efficacy.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, ATP, and a suitable assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 0.1 mg/ml BSA, and 6.5% glycerol).[8]

  • Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) or a control inhibitor (e.g., Novobiocin) are added to the reaction mixtures.

  • Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.

  • Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 1 hour) to allow for the supercoiling reaction to proceed.[8]

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Supercoiled and relaxed DNA migrate at different rates, allowing for visualization and quantification.

  • Data Analysis: The intensity of the supercoiled DNA band is quantified. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

DNA Gyrase ATPase Inhibition Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction.

Protocol:

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 200 mM potassium glutamate, 2 mM MgCl2, 1 mM DTT), a phosphoenolpyruvate (PEP)/NADH regeneration system, pyruvate kinase, and lactate dehydrogenase.[4]

  • Compound Incubation: The test compound is added at various concentrations to the wells.

  • Enzyme and DNA Addition: Purified S. aureus DNA gyrase and linearized plasmid DNA are added to the wells.[4]

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Monitoring: The rate of ATP hydrolysis is monitored by the decrease in NADH absorbance at 340 nm, which is coupled to the conversion of ADP to ATP.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the Michaelis constant (Km) of ATP for the enzyme.[7][9]

Visualizing the Scientific Workflow & Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G Workflow for Determining IC50 in a DNA Gyrase Supercoiling Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_mix Prepare Reaction Mix (Relaxed DNA, ATP, Buffer) add_inhibitor Add Test Compound to Reaction Mix prep_mix->add_inhibitor prep_inhibitor Prepare Serial Dilutions of Test Compound prep_inhibitor->add_inhibitor add_enzyme Initiate with DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction run_gel Agarose Gel Electrophoresis stop_reaction->run_gel quantify Quantify Supercoiled DNA run_gel->quantify plot Plot % Inhibition vs. [Inhibitor] quantify->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Caption: Experimental workflow for determining the IC50 value of an inhibitor using a DNA gyrase supercoiling assay.

G Relationship of Key Binding Affinity Parameters cluster_params cluster_concepts ic50 IC50 (Half Maximal Inhibitory Concentration) ki Ki (Inhibition Constant) ic50->ki Can be converted to (Cheng-Prusoff Eq.) potency Functional Potency (in a specific assay) ic50->potency Measures affinity Intrinsic Binding Affinity ki->affinity Directly reflects kd Kd (Dissociation Constant) kd->affinity Directly reflects

References

A Comparative Guide to the Therapeutic Index of 3-hydroxy-2-phenylquinolin-4(1H)-one and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel therapeutic agents requires a rigorous assessment of both efficacy and toxicity. The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that elicits a desired therapeutic effect. This guide provides a framework for assessing the therapeutic index of the novel compound 3-hydroxy-2-phenylquinolin-4(1H)-one, a quinolinone derivative with potential anticancer properties, by comparing it against established standard-of-care chemotherapeutic drugs.[1][2][3][4][5]

While specific preclinical data on the therapeutic index of this compound is not yet publicly available, this guide outlines the necessary experimental protocols and provides comparative data for standard anticancer agents such as cisplatin, doxorubicin, and paclitaxel. This information is intended to serve as a benchmark for researchers and drug development professionals in the evaluation of this and other novel chemical entities.

Quantitative Assessment of Therapeutic Index

The therapeutic index is most commonly determined in preclinical animal studies by the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[6][7]

Therapeutic Index (TI) = LD50 / ED50

A higher TI indicates a wider margin of safety between the effective and toxic doses of a drug. The following table summarizes the available preclinical data for standard anticancer drugs in mouse models. Researchers should aim to generate analogous data for this compound to enable a direct comparison.

DrugLD50 (mg/kg, mouse)ED50 (mg/kg, mouse)Therapeutic Index (TI)Route of Administration
This compound Data not availableData not availableData not availableData not available
Cisplatin~13[8]~3-5~2.6 - 4.3Intraperitoneal
Doxorubicin~17 (free)[9]~1-2~8.5 - 17Intravenous
Paclitaxel (Taxol)~31.3 - 34.8[10][11]~10-15~2.1 - 3.5Intravenous

Note: LD50 and ED50 values can vary significantly based on the animal model, tumor type, route of administration, and specific experimental conditions. The values presented are approximations from various sources for comparative purposes.

Experimental Protocols

Detailed and standardized methodologies are essential for generating reproducible and comparable data for therapeutic index assessment.

Determination of Median Lethal Dose (LD50)

The LD50 is the statistically derived single dose of a substance that is expected to cause death in 50% of the animals when administered by a specific route.[12][13]

Objective: To determine the acute toxicity and LD50 of the test compound in a rodent model (e.g., Swiss albino mice).

Materials:

  • Test compound (this compound or standard drug)

  • Vehicle for solubilizing the compound (e.g., saline, DMSO, Cremophor EL)

  • Swiss albino mice (6-8 weeks old, equal number of males and females)

  • Syringes and needles for the chosen route of administration (e.g., oral, intraperitoneal, intravenous)

  • Animal cages and standard laboratory animal care facilities

Procedure:

  • Preliminary Dose-Ranging Study: A preliminary study is conducted on a small number of animals to determine the range of doses that cause 0% to 100% mortality.

  • Definitive Dose Selection: Based on the preliminary study, at least five graded dose levels are selected that are expected to result in a range of mortality from just above 0% to just below 100%.

  • Animal Grouping and Administration: Animals are randomly assigned to dose groups, with a typical group size of 6-10 animals. The test compound is administered as a single dose via the chosen route. A control group receives only the vehicle.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, 72, and 96 hours) and then daily for up to 14 days.[14][15]

  • Data Analysis: The number of mortalities in each group is recorded. The LD50 is then calculated using statistical methods such as the Probit analysis or the Reed-Muench method.[15][16]

Determination of Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test subjects.[7][17] For anticancer drugs, this is often the dose that causes a 50% reduction in tumor growth.

Objective: To determine the in vivo antitumor efficacy and ED50 of the test compound in a tumor-bearing mouse model.

Materials:

  • Human cancer cell line (e.g., NCI-H460 for lung cancer, MCF-7 for breast cancer)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Xenograft Implantation: Human cancer cells are injected subcutaneously into the flank of the immunocompromised mice.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.

  • Drug Administration: The test compound is administered at various dose levels according to a predetermined schedule (e.g., daily for 5 days). The control group receives the vehicle.

  • Tumor Measurement: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated (e.g., Volume = (length × width²)/2).

  • Efficacy Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specific duration. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: The percentage of tumor growth inhibition for each dose group is calculated relative to the control group. The ED50 is the dose that results in 50% tumor growth inhibition, determined by plotting a dose-response curve.[18][19]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Therapeutic Index Determination

G cluster_toxicity Toxicity Assessment (LD50) cluster_efficacy Efficacy Assessment (ED50) T1 Dose-Ranging Study (Small Animal Group) T2 Select 5+ Graded Doses T1->T2 T3 Administer Single Dose to Test Groups T2->T3 T4 Observe for Mortality (up to 14 days) T3->T4 T5 Calculate LD50 (e.g., Probit Analysis) T4->T5 LD50_node LD50 Value E1 Implant Tumor Xenografts in Mice E2 Select Graded Doses E1->E2 E3 Administer Multiple Doses to Treatment Groups E2->E3 E4 Measure Tumor Volume Periodically E3->E4 E5 Calculate ED50 (% Tumor Growth Inhibition) E4->E5 ED50_node ED50 Value TI_calc Calculate Therapeutic Index (TI = LD50 / ED50) LD50_node->TI_calc ED50_node->TI_calc

Caption: Workflow for determining and comparing the therapeutic index.

Simplified Signaling Pathway of Cisplatin-Induced Apoptosis

As a benchmark, the mechanism of action for a standard drug like cisplatin is well-characterized. Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage, which activates signaling cascades leading to apoptosis (programmed cell death).[20][21][22]

G Cisplatin Cisplatin DNA_damage DNA Adducts & Intrastrand Crosslinks Cisplatin->DNA_damage ATR_p53 Activation of ATR/p53 Pathway DNA_damage->ATR_p53 MAPK Activation of MAPK Pathway (JNK/p38) DNA_damage->MAPK Mitochondria Mitochondrial Dysfunction ATR_p53->Mitochondria MAPK->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of cisplatin-induced apoptosis.

A thorough assessment of the therapeutic index is a fundamental step in the preclinical evaluation of any new drug candidate. By employing the standardized experimental protocols outlined in this guide, researchers can generate the necessary data to objectively evaluate the safety and efficacy profile of this compound. Comparing these findings against the established benchmarks of standard anticancer drugs like cisplatin, doxorubicin, and paclitaxel will provide a clear and quantitative measure of its therapeutic potential and will be crucial for guiding further development and potential clinical translation.

References

A Comparative Analysis of the Pharmacokinetic Properties of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Pharmacokinetic Profiles of Non-Antibacterial Quinolinone Derivatives

Quinolinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, extending beyond their well-known antibacterial applications. This guide provides a comparative analysis of the pharmacokinetic properties of several non-antibacterial quinolinone derivatives that have been investigated for therapeutic applications in oncology and autoimmune diseases. By presenting key pharmacokinetic parameters, detailed experimental methodologies, and relevant biological pathways, this document aims to serve as a valuable resource for researchers and drug development professionals.

Comparative Pharmacokinetic Data

The pharmacokinetic profiles of different quinolinone derivatives can vary significantly, influencing their efficacy and safety. The following table summarizes key pharmacokinetic parameters for three notable non-antibacterial quinolinone derivatives: Roquinimex, Vesnarinone, and Tasquinimod. These compounds have been selected based on the availability of human pharmacokinetic data.

ParameterRoquinimex (Linomide®)Vesnarinone (OPC-8212)Tasquinimod (ABR-215050)
Primary Indication ImmunomodulatorInotropic Agent (Heart Failure)Anticancer, Immunomodulator
Tmax (h) ~1.2[1]Dose-dependent~2.6[2]
Cmax 4.0 µmol/L (at 0.2 mg/kg)[1]Dose-proportionalNot specified in µM
T½ (h) 27 - 42[1][3]~44.740 ± 16[2]
Clearance (CL) 4.9 mL/h/kg[4]4.49 ± 0.28 mL/hr/kg0.19 - 0.22 L/h[2]
Volume of Distribution (Vd) 0.22 L/kg[4]Not specified5.9 L[2]
Bioavailability (F) Complete[4]Not specifiedExcellent (in mice)[5]
Primary Elimination Route Hepatic metabolism (hydroxylation, demethylation, conjugation)[3]Renal (17.7% as unchanged drug)Hepatic metabolism[5]

Experimental Protocols

The determination of pharmacokinetic parameters relies on robust and well-defined experimental protocols. Below are detailed methodologies for a typical in vivo pharmacokinetic study in mice and the subsequent bioanalytical quantification of the drug in plasma samples.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedures for oral and intravenous administration of a quinolinone derivative to mice for the purpose of characterizing its pharmacokinetic profile.

a. Animal Husbandry:

  • Species: Male or female C57BL/6 mice, 8-10 weeks old.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except for a pre-dose fasting period.

  • Acclimation: Animals are acclimated to the facility for at least one week prior to the experiment.

b. Dosing:

  • Fasting: Mice are fasted overnight (approximately 12 hours) before oral administration, with water available ad libitum.[6]

  • Oral Administration (PO):

    • The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • A single dose is administered via oral gavage using a ball-tipped gavage needle.[7][8] The volume is typically 10 mL/kg.[8]

  • Intravenous Administration (IV):

    • The test compound is formulated in a sterile vehicle suitable for intravenous injection (e.g., saline with a co-solvent like DMSO, if necessary).

    • A single bolus dose is administered via the tail vein. The injection volume is typically 5 mL/kg.

c. Blood Sampling:

  • Serial blood samples (approximately 50 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood is collected via saphenous vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

d. Data Analysis:

  • Plasma concentrations of the quinolinone derivative are plotted against time.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, T½, CL, Vd) are calculated using non-compartmental analysis with appropriate software.

Bioanalytical Method for Quantification in Plasma using LC-MS/MS

This protocol describes a general method for the quantification of a small molecule quinolinone derivative in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

a. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of plasma, add 150 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the analyte and internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

    • Optimization: Source and compound-dependent parameters (e.g., collision energy, declustering potential) are optimized to maximize signal intensity.

c. Calibration and Quantification:

  • A calibration curve is prepared by spiking known concentrations of the quinolinone derivative into blank plasma.

  • The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration.

  • The concentration of the analyte in the unknown samples is determined by interpolating from the calibration curve using a linear regression model.

Mandatory Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling & Processing cluster_analysis Analysis A Animal Acclimation B Fasting (for PO) A->B C Oral Gavage (PO) B->C D IV Injection E Serial Blood Collection C->E D->E F Plasma Separation E->F G Sample Storage (-80°C) F->G H LC-MS/MS Quantification G->H I Pharmacokinetic Analysis H->I

Caption: A generalized workflow for conducting an in vivo pharmacokinetic study in mice.

Inhibition of the Canonical NF-κB Signaling Pathway

Many quinolinone derivatives exert their anti-inflammatory and anticancer effects by modulating key signaling pathways. One such pathway is the canonical Nuclear Factor-kappa B (NF-κB) pathway, which is a critical regulator of the immune response, inflammation, and cell survival. Certain quinolinone derivatives have been shown to inhibit this pathway by targeting the IκB kinase (IKK) complex.

G cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Induces Quinolinone Quinolinone Derivative Quinolinone->IKK Inhibits

Caption: Inhibition of the canonical NF-κB pathway by a quinolinone derivative.

References

Validating the Anti-Proliferative Effects of 3-hydroxy-2-phenylquinolin-4(1H)-one in Multiple Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of 3-hydroxy-2-phenylquinolin-4(1H)-one and its derivatives against various cancer cell lines. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating novel anti-cancer agents.

Comparative Anti-Proliferative Activity

The efficacy of this compound and its analogs as anti-proliferative agents has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values are indicative of higher anti-proliferative activity.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Derivative (Compound 3g) HCT116Colon CarcinomaPromising (exact value not specified)[1]
A549Lung Carcinoma-[1]
PC3Prostate Cancer-[1]
MCF-7Breast Cancer-[1]
4-substituted-3-Hydroxyquinolin-2(1H)-one (L-leucine derivative) NCI-H460Non-small Cell Lung Cancer2.7[2]
MCF-7Breast Adenocarcinoma15.1[2]
4-carboxylate-3-Hydroxyquinolin-2(1H)-one NCI-H460Non-small Cell Lung Cancerup to 1.8[2]
MCF-7Breast Adenocarcinomaup to 4.82[2]
4-phenylquinolin-2(1H)-one --6[3]
Doxorubicin HT-29Colon Carcinoma-[4]
RajiLymphoma-[4]

Mechanism of Action: Insights into Signaling Pathways

While direct experimental validation for this compound is still emerging, studies on structurally similar compounds provide strong indications of its potential mechanism of action. A notable study identified the related compound, 4-phenylquinolin-2(1H)-one, as a specific allosteric inhibitor of Akt, a key protein in the PI3K/Akt signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[5][6]

The PI3K/Akt pathway is activated by various growth factors and cellular stimuli, leading to the activation of Akt.[7] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.[7] The inhibition of Akt by quinolinone-based compounds can disrupt these pro-survival signals, leading to cell cycle arrest and programmed cell death.

dot

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Quinolinone 3-hydroxy-2-phenyl- quinolin-4(1H)-one Quinolinone->Akt inhibits

Caption: Proposed mechanism of action via PI3K/Akt pathway inhibition.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or control compounds for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

dot

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan (DMSO) Incubate_MTT->Solubilize Read Measure absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, can be detected using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

dot

Apoptosis_Assay_Logic Cell Cell Population Stain Stain with Annexin V-FITC & PI Cell->Stain Analyze Flow Cytometry Analysis Stain->Analyze Live Live Cells (Annexin V- / PI-) Analyze->Live Early Early Apoptotic Cells (Annexin V+ / PI-) Analyze->Early Late Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) Analyze->Late

References

Safety Operating Guide

Proper Disposal of 3-hydroxy-2-phenylquinolin-4(1H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 3-hydroxy-2-phenylquinolin-4(1H)-one, a compound often utilized in pharmaceutical research and development.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols due to its potential hazards. While specific toxicological data for this compound is limited, safety data sheets (SDS) for structurally similar quinolinone derivatives indicate potential for skin and eye irritation, respiratory tract irritation, and harm if swallowed.[1][2] Furthermore, related compounds like 8-Hydroxyquinoline are known to be very toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal to prevent environmental contamination.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

In case of exposure, follow these first-aid measures:

  • After eye contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3]

  • After skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for disposing of this compound waste.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated materials such as weigh boats, filter paper, and paper towels.

  • Liquid Waste:

    • Solutions containing dissolved this compound.

    • Rinsates from cleaning contaminated glassware.

  • Contaminated Sharps:

    • Needles, syringes, or broken glassware contaminated with the compound.

2. Containerization:

  • Solid Waste: Collect in a dedicated, clearly labeled, and sealable hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Liquid Waste: Use a designated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvent used. If using solvents, segregate halogenated and non-halogenated solvent waste into separate, appropriately labeled containers.

  • Contaminated Sharps: Place in a designated, puncture-resistant sharps container.

3. Labeling:

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • The accumulation start date.

  • The name and contact information of the generating laboratory or researcher.

4. Storage:

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure containers are kept tightly closed except when adding waste.

  • Provide secondary containment to capture any potential leaks or spills.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

5. Final Disposal:

  • Dispose of the contents and container through an approved waste disposal plant.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

Property8-Hydroxyquinoline2(1H)-QuinolinoneQuinolin-4-ol
Physical State Solid[3]Solid[1]Solid[2]
Appearance White, Beige, Pale yellow[3]No dataNo data
Melting Point 72 - 74 °C[3]No dataNo data
Boiling Point 267 °C @ 752 mmHg[3]No dataNo data

Experimental Workflow and Disposal Decision Process

The following diagrams illustrate a typical experimental workflow that generates this compound waste and the subsequent decision-making process for its proper disposal.

experimental_workflow cluster_experiment Experimental Phase cluster_waste_generation Waste Generation weighing Weighing of this compound dissolution Dissolution in Solvent weighing->dissolution solid_waste Solid Waste (Contaminated consumables, excess solid) weighing->solid_waste reaction Chemical Reaction dissolution->reaction workup Reaction Work-up & Purification reaction->workup analysis Product Analysis workup->analysis liquid_waste Liquid Waste (Reaction mixture, solvent rinsates) workup->liquid_waste

Caption: Experimental workflow leading to the generation of this compound waste.

disposal_decision_tree start Waste Generated waste_type Identify Waste Type start->waste_type solid_container Collect in Labeled Solid Waste Container waste_type->solid_container Solid liquid_container Collect in Labeled Liquid Waste Container waste_type->liquid_container Liquid sharps_container Collect in Labeled Sharps Container waste_type->sharps_container Sharps store_saa Store in Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa sharps_container->store_saa contact_ehs Contact EHS for Pickup and Disposal store_saa->contact_ehs

Caption: Decision-making process for the proper disposal of this compound waste.

References

Personal protective equipment for handling 3-hydroxy-2-phenylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-hydroxy-2-phenylquinolin-4(1H)-one was found. The following guidance is based on the safety profiles of structurally similar quinolone derivatives and general laboratory safety principles. It is imperative to treat this compound as potentially hazardous and handle it with the utmost care.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural steps outlined below are designed to minimize risk and ensure a safe laboratory environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, a cautious approach is necessary. Based on the hazard profiles of related quinolinone and quinoline compounds, this chemical should be considered as potentially:

  • Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • A cause of serious eye irritation or damage.[1][2]

  • A cause of skin irritation or allergic skin reactions.[1]

  • A cause of respiratory irritation.[1][2]

  • Toxic to aquatic life with long-lasting effects.[3]

Minimum Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Two pairs of chemically resistant gloves (e.g., nitrile or neoprene) meeting ASTM D6978 standard.[4][5] The outer glove should be removed immediately after handling.
Eye Protection Chemical safety goggles and a face shield, or a full-face respirator to protect against splashes and airborne particles.[4]
Body Protection A disposable, polyethylene-coated polypropylene gown or a similar laminate material gown with demonstrated resistance to chemical permeability.[4][5] Do not use standard cloth lab coats.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or glove box. For sterile compounding, a surgical N-95 respirator is recommended.[5]
Foot Protection Closed-toe shoes are mandatory. Shoe covers should be used in designated hazardous compounding areas.[4]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Store locked up, accessible only to authorized personnel.[3]

2. Weighing and Preparation:

  • All handling of the solid compound must be performed within a certified chemical fume hood or a glove box to avoid inhalation of dust.

  • Use dedicated utensils (spatulas, weigh boats) for this compound.

  • Clean all surfaces and equipment thoroughly after use.

3. Experimental Use:

  • Ensure adequate ventilation in the work area.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.[1][2][3]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][2][3]

III. Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[1][2][3] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1] Immediately call a poison center or doctor.[1][3]

IV. Disposal Plan

Proper disposal is critical to prevent environmental contamination.

  • Waste Classification: This compound should be treated as hazardous waste.

  • Containerization: Collect all waste material (including contaminated PPE, weigh boats, and excess compound) in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3][6] Do not allow the substance to enter drains or water systems.[3][6]

V. Physical and Chemical Properties of Structurally Similar Compounds

The following table summarizes key physical properties of related quinoline compounds to provide a general reference. Note that these values are not for this compound itself.

Property8-Hydroxyquinoline[3]2(1H)-Quinolinone[1]Quinolin-4-ol[2]
Physical State SolidSolidSolid
Appearance White, Beige, Pale yellowNo data availableNo data available
Melting Point 72 - 74 °CNo data availableNo data available
Boiling Point 267 °C @ 752 mmHgNo data availableNo data available

VI. Safe Handling Workflow

The following diagram illustrates the key steps and safety precautions for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS of Related Compounds B Assess Risks & Develop Standard Operating Procedure A->B C Don Appropriate PPE B->C D Receive & Inspect Chemical C->D E Store in Designated Locked Location D->E F Weigh & Prepare for Experiment E->F G Conduct Experiment F->G H Decontaminate Work Surfaces G->H I Segregate Hazardous Waste H->I J Dispose of Waste via Approved Vendor I->J K Remove PPE & Wash Hands J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.